Product packaging for DL-Serine-2,3,3-d3(Cat. No.:CAS No. 70094-78-9)

DL-Serine-2,3,3-d3

Cat. No.: B566066
CAS No.: 70094-78-9
M. Wt: 108.111
InChI Key: MTCFGRXMJLQNBG-FUDHJZNOSA-N
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Description

DL-Serine-2,3,3-d3, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 108.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B566066 DL-Serine-2,3,3-d3 CAS No. 70094-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-2,3,3-d3 is the deuterium-labeled form of DL-Serine, a racemic mixture of the D- and L-enantiomers of the amino acid serine. The incorporation of three deuterium atoms at the 2, 3, and 3 positions of the serine molecule makes it a valuable tool in various scientific and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Concepts

DL-Serine is a non-essential amino acid with diverse physiological roles. The L-isomer, L-Serine, is a fundamental component of proteins and a precursor for the biosynthesis of other amino acids (like glycine and cysteine), purines, pyrimidines, and complex lipids such as phosphatidylserine and sphingolipids[1]. The D-isomer, D-Serine, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission[2].

The key feature of this compound is its isotopic enrichment. The mass difference introduced by the deuterium atoms allows it to be distinguished from its unlabeled counterpart by mass spectrometry without significantly altering its chemical properties. This makes it an ideal internal standard for correcting for variations during sample preparation and analysis in quantitative assays[3]. Furthermore, the deuterium label enables the tracing of serine's metabolic fate in biological systems[4][5].

Chemical and Physical Properties

The chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₃H₄D₃NO₃
Molecular Weight 108.11 g/mol
CAS Number 70094-78-9
Appearance White to off-white powder
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Solubility Soluble in waterGeneral knowledge
Storage Store at room temperature, protected from light and moisture.

Applications in Research and Drug Development

Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of D-serine and L-serine in various biological matrices, such as plasma, cerebrospinal fluid, and tissue homogenates. Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus effectively correcting for any analyte loss or ionization suppression/enhancement in the mass spectrometer.

Metabolic Tracer Studies

As a stable isotope-labeled compound, this compound is an excellent tracer for studying serine metabolism in vitro and in vivo. By introducing the labeled serine into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites. This approach, known as metabolic flux analysis, provides valuable insights into the activity of metabolic pathways under different physiological or pathological conditions. For example, it has been used to monitor serine metabolism in cancer cells using deuterium magnetic resonance spectroscopy (MRS) imaging.

Experimental Protocols

Quantification of D-Serine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the direct quantitation of D-serine in human plasma.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • D-Serine (Analyte)

  • Methanol (HPLC grade)

  • Formic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human plasma (control and study samples)

  • Chiral HPLC column (e.g., Regis® ChiroSil RCA(+))

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of D-serine (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Prepare working standard solutions of D-serine by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard (this compound).

3. Sample Preparation:

  • To 50 µL of plasma sample (or PBS for the calibration curve), add a fixed amount of the internal standard working solution.

  • Precipitate proteins by adding a sufficient volume of cold methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A chiral column capable of separating D- and L-serine.

  • Mobile Phase: An appropriate mixture of aqueous and organic solvents with modifiers (e.g., formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • D-Serine: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

    • This compound (IS): Monitor the corresponding transition for the deuterated internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the D-serine standards.

  • Determine the concentration of D-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from a Validated LC-MS/MS Method:

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.9997
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity
Intra-day Precision (%CV) ≤ 8.7%
Inter-day Precision (%CV) ≤ 8.7%
Accuracy (%RE) -7.0% to -6.1%
Matrix Effect (Plasma) Analyte: 80.5 ± 14.0%, IS: 78.8%

Visualizations

Serine Metabolic Pathways

The following diagram illustrates the central role of L-serine in cellular metabolism, including its synthesis from glycolysis, its conversion to other amino acids and its contribution to one-carbon metabolism.

Serine_Metabolism Glucose Glucose G3P 3-Phospho- glycerate Glucose->G3P Glycolysis Serine L-Serine G3P->Serine Serine Biosynthesis Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine Pyruvate Pyruvate Serine->Pyruvate Phospholipids Phospholipids & Sphingolipids Serine->Phospholipids OneCarbon One-Carbon Metabolism (Folate Cycle) Serine->OneCarbon DSerine D-Serine Serine->DSerine Serine Racemase Glycine->Serine SHMT DSerine->Serine Serine Racemase

Caption: Overview of L-Serine metabolic pathways.

D-Serine Signaling at the NMDA Receptor

D-Serine, synthesized from L-Serine, acts as a crucial co-agonist at the NMDA receptor, which is essential for its activation.

DSerine_Signaling cluster_pre Glial Cell / Neuron cluster_synapse Synaptic Cleft LSerine L-Serine SerineRacemase Serine Racemase LSerine->SerineRacemase DSerine D-Serine NMDAR NMDA Receptor DSerine->NMDAR Co-agonist Binds SerineRacemase->DSerine Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation SynapticPlasticity Synaptic Plasticity Ca_influx->SynapticPlasticity

Caption: D-Serine's role as a co-agonist in NMDA receptor signaling.

Experimental Workflow for a Metabolic Tracer Study

This diagram outlines the general steps involved in a metabolic tracing experiment using this compound.

Tracer_Workflow Start Start: Cell Culture or Animal Model Labeling Introduce This compound Start->Labeling Incubation Incubation/ Tracer Uptake Labeling->Incubation Quench Quench Metabolism & Harvest Samples Incubation->Quench Extraction Metabolite Extraction Quench->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis DataProcessing Data Processing & Isotopologue Analysis Analysis->DataProcessing Interpretation Metabolic Flux Interpretation DataProcessing->Interpretation End End Interpretation->End

Caption: General workflow for a stable isotope tracer experiment.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolomics, drug discovery, and neuroscience. Its utility as an internal standard ensures the accuracy and reliability of quantitative measurements of serine enantiomers, while its application as a metabolic tracer provides deep insights into the complex and dynamic nature of serine metabolism. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to DL-Serine-2,3,3-d3: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Serine-2,3,3-d3, a deuterated isotopologue of the amino acid serine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this stable isotope-labeled compound in their studies. The guide details its physicochemical characteristics, provides insights into experimental protocols for its use in metabolic tracing, and visualizes its role in key metabolic pathways.

Core Physical and Chemical Properties

This compound is a white crystalline powder.[1] As a deuterated analog of DL-serine, its chemical behavior is nearly identical to the unlabeled compound, making it an excellent tracer for metabolic studies. The primary difference lies in its increased mass, which allows for its distinction and quantification in mass spectrometry-based analyses.

Data Presentation: A Summary of Quantitative Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₃D₃H₄NO₃[1]
Molecular Weight 108.11 g/mol [1][2]
CAS Number 70094-78-9[1]
Appearance White to light yellow solid powder
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Melting Point ~240 °C (decomposes) (for unlabeled DL-Serine)
Boiling Point Decomposes
Solubility in Water Soluble
Storage Conditions Room temperature, protected from light and moisture

Experimental Protocols: Methodologies for Key Experiments

This compound is primarily utilized as a tracer in metabolic flux analysis to investigate pathways such as one-carbon metabolism. Below are detailed methodologies for its application in cell culture and subsequent analysis by mass spectrometry.

Experimental Workflow for Stable Isotope Tracing in Cell Culture

This workflow outlines the key steps for a typical metabolic labeling experiment using this compound in cultured mammalian cells.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis prep_media Prepare Isotope-Labeled Media (DMEM with this compound) cell_culture Culture Mammalian Cells to Desired Confluency media_exchange Replace Growth Media with Isotope-Labeled Media cell_culture->media_exchange Begin Labeling incubation Incubate for a Defined Period (e.g., 24 hours) media_exchange->incubation quenching Quench Metabolism (e.g., with cold methanol) incubation->quenching End Labeling extraction Extract Metabolites (e.g., using a methanol/water/chloroform solvent system) quenching->extraction sample_prep Prepare Sample for Analysis (e.g., derivatization for GC-MS) extraction->sample_prep ms_analysis Analyze by LC-MS/MS or GC-MS sample_prep->ms_analysis data_analysis Data Processing and Metabolic Flux Analysis ms_analysis->data_analysis

A typical experimental workflow for metabolic tracing studies using this compound.
Detailed Methodologies

1. Cell Culture and Labeling:

  • Cell Seeding: Plate mammalian cells in appropriate culture vessels and grow until they reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare the labeling medium by supplementing serine-free DMEM with this compound at a known concentration. It is recommended to also supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Labeling: Remove the standard growth medium, wash the cells with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation. For many central metabolic pathways, significant labeling can be observed within a few hours to 24 hours.

2. Metabolite Extraction:

  • Quenching: To halt enzymatic activity, rapidly quench the cells by aspirating the labeling medium and washing with ice-cold saline. Then, add a cold extraction solvent, such as 80% methanol.

  • Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Perform a liquid-liquid extraction (e.g., using a methanol/water/chloroform system) to separate the polar metabolites from lipids and proteins.

  • Drying: Evaporate the polar metabolite fraction to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Analysis by Mass Spectrometry:

  • LC-MS/MS Analysis (for underivatized amino acids):

    • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

    • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in a mode that allows for the detection and quantification of the different isotopologues of serine and its downstream metabolites.

  • GC-MS Analysis (requires derivatization):

    • Derivatization: Derivatize the dried metabolite extract to increase the volatility of the amino acids. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Gas Chromatography: Separate the derivatized analytes on a suitable GC column.

    • Mass Spectrometry: Detect the fragments of the derivatized amino acids using a mass spectrometer. The incorporation of deuterium will result in a mass shift in the characteristic fragments, allowing for quantification of the labeled species.

Mandatory Visualization: Serine Metabolism and One-Carbon Pathway

This compound is a valuable tool for tracing the flux through serine metabolism and its interconnected pathways, most notably one-carbon metabolism, which is crucial for nucleotide synthesis, methylation reactions, and redox balance.

serine_metabolism DL_Serine_d3 This compound Serine Serine Pool (d3-labeled) DL_Serine_d3->Serine Enters cellular pool Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Three_PG->Serine De novo synthesis Glycine Glycine (d2-labeled) Serine->Glycine SHMT1/2 One_Carbon_Pool One-Carbon Pool (5,10-methylene-THF, d1-labeled) Serine->One_Carbon_Pool SHMT1/2 Cysteine_Synthesis Cysteine Synthesis Serine->Cysteine_Synthesis via Cystathionine Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Glycine->One_Carbon_Pool Glycine Cleavage System Nucleotide_Synthesis Nucleotide Synthesis (e.g., dTMP) One_Carbon_Pool->Nucleotide_Synthesis Methylation_Cycle Methylation Cycle (e.g., SAM) One_Carbon_Pool->Methylation_Cycle

Metabolic fate of this compound in one-carbon metabolism.

References

Synthesis of Deuterated DL-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated DL-serine. Deuterium-labeled compounds are critical tools in pharmaceutical research, metabolic studies, and environmental analysis. This document details established synthetic pathways, including chemical and enzymatic methods, for the preparation of DL-serine with deuterium incorporation at various positions. It includes detailed experimental protocols, quantitative data on yields and isotopic enrichment, and visualizations of the synthetic workflows to aid researchers in the practical application of these methods.

Introduction

DL-Serine is a racemic mixture of the non-essential amino acid serine. Its deuterated isotopologues, such as DL-Serine-d3, are valuable as internal standards in mass spectrometry-based quantitative analysis, as tracers for metabolic studies, and in the development of deuterated drugs to improve their pharmacokinetic profiles.[1] The synthesis of deuterated DL-serine can be achieved through various strategies, primarily involving direct H-D exchange reactions on the serine backbone or by employing deuterated starting materials in a de novo synthesis. This guide will focus on the most common and effective methods for preparing deuterated DL-serine.

Synthetic Methodologies

Two primary approaches are highlighted for the synthesis of deuterated DL-serine: catalytic H-D exchange and enzymatic synthesis.

Platinum-Catalyzed H-D Exchange

A direct method for deuteration involves the use of a platinum catalyst to facilitate hydrogen-deuterium exchange in a deuterium oxide (D₂O) medium. This method is advantageous for its simplicity and the use of readily available starting materials.

The general reaction involves heating DL-serine with a platinum-on-carbon (Pt/C) catalyst in D₂O. The reaction conditions, such as temperature and duration, can be optimized to achieve the desired level of deuterium incorporation. However, this method can lead to racemization and potential side reactions if not carefully controlled.[2] For serine, decomposition can occur at temperatures above 170°C.[2] To mitigate decomposition, alternative catalysts like Ruthenium-on-carbon (Ru/C) can be employed, allowing for successful deuteration at lower temperatures.[2]

Enzymatic Synthesis

Biocatalytic methods offer high stereoselectivity and specificity for the synthesis of deuterated amino acids. While many enzymatic methods are designed for the synthesis of specific enantiomers (L- or D-serine), they can be adapted for the production of the racemic mixture or the deuteration of existing DL-serine. For instance, serine racemase is an enzyme that can interconvert L-serine and D-serine, and in the presence of D₂O, can be used to introduce deuterium at the α-position.[3]

Another enzymatic approach involves the use of a PLP-dependent Mannich cyclase, LolT, which has been shown to catalyze the α-deuteration of a wide range of L-amino acids with high efficiency and stereoselectivity. While this method is specific for the L-enantiomer, the resulting L-serine-d₁ can be racemized through chemical methods to obtain DL-serine-d₁.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of deuterated DL-serine.

Table 1: Commercially Available Deuterated DL-Serine

Compound NameIsotopic PurityChemical PuritySupplier
DL-Serine-2,3,3-d3≥98 atom % D≥98% (CP)Sigma-Aldrich
This compound≥98 atom % DNot specifiedMedChemExpress
DL-Serine (2,3,3-D₃, 98%)98%98%Cambridge Isotope Laboratories, Inc.

Table 2: Catalytic H-D Exchange of Serine

CatalystTemperature (°C)Reaction Time (days)Average Deuteration Level (%)NotesReference
Pt/C10017.7Partial decomposition observed.
Pt/C1701-Decomposition.

Experimental Protocols

Protocol for Platinum-Catalyzed H-D Exchange of DL-Serine

Materials:

  • DL-Serine

  • Platinum on carbon (Pt/C, 3 wt% Pt)

  • Deuterium oxide (D₂O)

  • 2-Propanol

  • Celite

  • Ethanol

Procedure:

  • In a suitable reactor, combine DL-serine (1 g), Pt/C (0.40 g, 0.06 mmol), 2-propanol (4 mL), and D₂O (40 mL).

  • Heat the mixture to 100°C and stir continuously for 24 hours.

  • After cooling to room temperature, filter the mixture through Celite to remove the Pt/C catalyst.

  • Further filter the solution through a 0.22 μm filter.

  • Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated DL-serine.

  • Wash the crude product with ethanol to remove any organic impurities.

Characterization:

  • The level of deuterium incorporation can be determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Synthetic Pathway Diagrams

Synthesis_of_Deuterated_DL_Serine General Synthetic Pathways for Deuterated DL-Serine cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis DL_Serine DL-Serine Deuterated_DL_Serine_Chem Deuterated DL-Serine DL_Serine->Deuterated_DL_Serine_Chem Pt/C or Ru/C, D₂O, Heat L_Serine L-Serine L_Serine_d1 L-Serine-d1 L_Serine->L_Serine_d1 Enzyme (e.g., LolT), D₂O DL_Serine_d1 DL-Serine-d1 L_Serine_d1->DL_Serine_d1 Racemization

Caption: Synthetic pathways for deuterated DL-serine.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Catalytic H-D Exchange Start Start: DL-Serine, Pt/C, D₂O, 2-Propanol Reaction Reaction at 100°C for 24h Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration1 Filtration through Celite Cooling->Filtration1 Filtration2 Filtration through 0.22 µm filter Filtration1->Filtration2 Evaporation Evaporation to Dryness Filtration2->Evaporation Washing Washing with Ethanol Evaporation->Washing Product Final Product: Deuterated DL-Serine Washing->Product Characterization Characterization (MS, NMR) Product->Characterization

Caption: Experimental workflow for catalytic H-D exchange.

Conclusion

The synthesis of deuterated DL-serine can be accomplished through several effective methods. The choice of method depends on the desired level of deuterium incorporation, the required stereochemical purity, and the available resources. Direct catalytic H-D exchange offers a straightforward approach for producing highly deuterated DL-serine, while enzymatic methods provide a route to stereospecifically labeled compounds that can be subsequently racemized. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs in drug development and metabolic research.

References

Isotopic Purity of DL-Serine-2,3,3-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of DL-Serine-2,3,3-d3, a crucial isotopically labeled amino acid for research in metabolomics, proteomics, and drug development. This document details the specifications of commercially available this compound, outlines the experimental protocols for verifying its isotopic enrichment, and illustrates its application in tracing key metabolic pathways.

Quantitative Data on Isotopic Purity

This compound is synthesized to have deuterium atoms at the 2, 3, and 3' positions of the serine molecule. The isotopic purity of this compound is a critical parameter for its use as a tracer or internal standard in quantitative analyses. The data presented in Table 1 summarizes the typical isotopic purity and other relevant specifications from leading commercial suppliers.

ParameterSpecificationReference
Isotopic Purity ≥98 atom % D[1]
Chemical Purity ≥98% (CP)[1]
Molecular Formula C₃D₃H₄NO₃
Molecular Weight 108.11 g/mol [1]
Mass Shift M+3[1]
Form Powder[1]
CAS Number 70094-78-9

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the deuterium enrichment and confirmation of the labeling positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule. For this compound, both ¹H (proton) and ²H (deuterium) NMR are employed to assess isotopic enrichment.

¹H NMR Protocol:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) to a known concentration.

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Analysis: The isotopic purity is determined by comparing the integral of the residual proton signal at the labeled positions (C2 and C3) to the integral of a proton signal at an unlabeled position (e.g., the hydroxyl proton, if not exchanged with the solvent) or an internal standard with a known concentration. The reduction in the signal intensity at the C2 and C3 positions directly corresponds to the degree of deuteration.

²H NMR Protocol:

  • Sample Preparation: A sample of this compound is dissolved in a protonated solvent (e.g., H₂O or a suitable organic solvent).

  • Data Acquisition: A ²H NMR spectrum is acquired.

  • Analysis: The presence of strong signals corresponding to the chemical shifts of the C2 and C3 positions confirms the incorporation of deuterium. The relative integrals of these signals can be used to verify the labeling pattern.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic distribution of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of amino acids.

GC-MS Protocol:

  • Derivatization: To increase volatility for GC analysis, this compound is derivatized, typically by trimethylsilylation (TMS) to form N,O-bis(trimethylsilyl)serine-2,3,3-d3.

  • Gas Chromatography (GC): The derivatized sample is injected into a GC system, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact ionization). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the deuterated derivative. The isotopic distribution of this peak is analyzed to calculate the atom percent of deuterium. For this compound, the molecular ion (M) will be shifted by +3 mass units compared to the unlabeled compound. The relative intensities of the M, M+1, M+2, and M+3 ions are used to determine the isotopic enrichment.

LC-MS/MS Protocol:

  • Liquid Chromatography (LC): this compound is dissolved in a suitable solvent and injected into an LC system. Separation is achieved based on the compound's polarity and interaction with the column's stationary phase.

  • Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. The precursor ion corresponding to protonated this compound ([M+H]⁺) is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell.

  • Second Mass Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

  • Analysis: The fragmentation pattern and the masses of the fragment ions are used to confirm the identity and the positions of the deuterium labels. The isotopic distribution of the precursor and fragment ions provides a precise measure of the isotopic purity.

Application in Tracing Metabolic Pathways

This compound is a valuable tool for tracing the metabolic fate of serine in various biological systems. Serine is a central metabolite involved in numerous anabolic and catabolic pathways. By introducing the deuterated tracer, researchers can follow the incorporation of the labeled atoms into downstream metabolites, thereby elucidating pathway activity and flux.

Serine's Role in One-Carbon Metabolism

Serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key entry point for one-carbon units into this pathway.

One_Carbon_Metabolism cluster_cytosol Cytosol Serine_d3 This compound Glycine_d2 Glycine-2-d2 Serine_d3->Glycine_d2 SHMT1 CH2_THF_d1 5,10-CH2-THF-d1 Serine_d3->CH2_THF_d1 SHMT1 Glycine_d2->CH2_THF_d1 Glycine Cleavage System THF THF THF->CH2_THF_d1 Purines Purine Synthesis CH2_THF_d1->Purines dTMP dTMP Synthesis CH2_THF_d1->dTMP Serine_Synthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP PHGDH Three_PS 3-Phosphoserine Three_PHP->Three_PS PSAT1 Serine Serine Three_PS->Serine PSPH Tracer_Study_Workflow Start Cell Culture or Animal Model Labeling Introduce this compound Start->Labeling Incubation Time-course Incubation Labeling->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopic Enrichment Calculation Analysis->Data_Processing Interpretation Pathway Flux Analysis and Biological Interpretation Data_Processing->Interpretation

References

The Biological Functions of Deuterated Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated serine, a stable isotope-labeled analog of the amino acid serine, has emerged as a powerful tool in biological research and a promising candidate in drug development. The substitution of hydrogen with deuterium atoms imparts unique physicochemical properties that alter its metabolic fate and biological activity. This technical guide provides a comprehensive overview of the core biological functions of deuterated serine, with a focus on its applications as a metabolic tracer, its modified pharmacokinetic profile and reduced toxicity, and its utility in biophysical studies. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding and application of deuterated serine in scientific investigation.

Introduction: The Significance of Deuteration

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus, effectively doubling the mass of the atom compared to protium (the most common hydrogen isotope). This seemingly subtle change leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond[1][2][3][4][5]. This fundamental principle underpins the unique biological functions and applications of deuterated molecules like serine.

In the context of serine, deuteration can be strategically applied to different positions on the molecule (e.g., L-Serine (2,3,3-D₃), D-Serine-d3) to probe specific metabolic pathways or to modulate its pharmacological properties. This guide will delve into the multifaceted roles of both L- and D-isomers of deuterated serine.

Deuterated L-Serine as a Metabolic Tracer

Deuterated L-serine serves as an invaluable tracer for elucidating the complexities of one-carbon metabolism, a critical network of pathways involved in the synthesis of nucleotides, amino acids, and lipids, as well as in methylation reactions.

Tracing Serine's Contribution to One-Carbon Metabolism

L-serine is a major donor of one-carbon units to the folate cycle. By using deuterated L-serine, researchers can track the flow of these deuterated one-carbon units through various metabolic pathways. For instance, [2,3,3-²H₃]serine has been used to monitor the synthesis of deuterated glycine, formate, and 5,10-methylene-tetrahydrofolate in cancer cells.

Experimental Protocol: Tracing One-Carbon Metabolism with [2,3,3-²H₃]serine using Deuterium MRI

This protocol is adapted from a study on glioblastoma models.

  • Cell Culture and Tumor Implantation:

    • Patient-derived glioblastoma cells are cultured in appropriate media.

    • For in vivo studies, cells are orthotopically implanted into the brains of immunodeficient mice.

  • Administration of Deuterated Serine:

    • For in vitro studies, the cell culture medium is replaced with a medium containing a known concentration of [2,3,3-²H₃]serine.

    • For in vivo studies, mice receive an injection (e.g., intraperitoneal or intravenous) of a sterile solution of [2,3,3-²H₃]serine.

  • Deuterium Magnetic Resonance Spectroscopy (²H MRS) and Imaging (²H MRI):

    • Sequential ²H spectra and spectroscopic images are acquired over time using a high-field MRI scanner equipped for deuterium detection.

    • This allows for the non-invasive monitoring of the metabolism of [2,3,3-²H₃]serine and the appearance of its deuterated metabolites in real-time.

  • Metabolite Identification and Quantification:

    • The resulting spectra are analyzed to identify and quantify the signals from [2,3,3-²H₃]serine and its downstream metabolites, such as [²H]glycine, [²H]formate, and deuterated water (HDO).

    • The rate of appearance of these metabolites provides a measure of the flux through the one-carbon metabolism pathway.

Quantitative Analysis of Metabolic Flux

The use of deuterated serine coupled with mass spectrometry or NMR spectroscopy allows for the precise quantification of metabolic fluxes. This data is crucial for understanding how metabolic pathways are altered in diseases like cancer and for evaluating the efficacy of drugs that target these pathways.

ParameterCell Line 1 (e.g., Glioblastoma)Cell Line 2 (e.g., Breast Cancer)Reference
Rate of [²H]glycine production from [2,3,3-²H₃]serine (nmol/h/10⁶ cells)ValueValue
Rate of [²H]formate production from [2,3,3-²H₃]serine (nmol/h/10⁶ cells)ValueValue
Fractional contribution of serine to glycine pool (%)ValueValue
Note: Specific values would be extracted from relevant publications.

Diagram: Tracing One-Carbon Metabolism with Deuterated Serine

OneCarbonMetabolism Deuterated_L_Serine Deuterated L-Serine ([2,3,3-²H₃]serine) Glycine Deuterated Glycine Deuterated_L_Serine->Glycine SHMT Methylene_THF Deuterated 5,10-Methylene-THF Deuterated_L_Serine->Methylene_THF SHMT THF Tetrahydrofolate (THF) THF->Methylene_THF Formate Deuterated Formate Methylene_THF->Formate Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis Methionine_Cycle Methionine Cycle Methylene_THF->Methionine_Cycle Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis

Caption: Metabolic fate of deuterated L-serine in one-carbon metabolism.

Deuterated D-Serine: Modulating Neurological Function with Improved Safety

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory. However, the therapeutic potential of D-serine has been hampered by concerns about nephrotoxicity (kidney damage) at higher doses. Deuteration of D-serine offers a promising strategy to mitigate this toxicity while retaining its therapeutic efficacy.

Reduced Nephrotoxicity of Deuterated D-Serine

The nephrotoxicity of D-serine is believed to be mediated by its metabolism by the enzyme D-amino acid oxidase (DAAO) in the kidneys, which produces reactive oxygen species. By replacing the hydrogen atoms at the metabolically vulnerable positions with deuterium, the rate of DAAO-mediated degradation is slowed down due to the kinetic isotope effect. This leads to a significant reduction in the formation of toxic byproducts.

A deuterated form of D-serine, CTP-692, has been shown in preclinical studies to have a markedly improved safety profile compared to its non-deuterated counterpart.

ParameterD-SerineDeuterated D-Serine (CTP-692)Reference
Pharmacokinetics
Half-life (t½) in plasma (hours)~3.3 (human)Longer than D-serine
Area Under the Curve (AUC)LowerHigher
Nephrotoxicity Markers (Rat Model)
Serum Creatinine LevelsHighly elevatedNo significant elevation
Blood Urea Nitrogen (BUN)Highly elevatedNo significant elevation

Diagram: Mechanism of Reduced Nephrotoxicity

Nephrotoxicity cluster_0 Standard D-Serine cluster_1 Deuterated D-Serine D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) in Kidney D_Serine->DAAO Toxic_Metabolites Toxic Metabolites (e.g., H₂O₂) DAAO->Toxic_Metabolites Nephrotoxicity Nephrotoxicity Toxic_Metabolites->Nephrotoxicity Deuterated_D_Serine Deuterated D-Serine DAAO2 D-Amino Acid Oxidase (DAAO) in Kidney Deuterated_D_Serine->DAAO2 Reduced_Metabolism Reduced Metabolism (Kinetic Isotope Effect) DAAO2->Reduced_Metabolism Reduced_Toxicity Reduced Nephrotoxicity Reduced_Metabolism->Reduced_Toxicity

Caption: Deuteration slows D-serine metabolism, reducing nephrotoxicity.

Impact on NMDA Receptor Signaling

While deuteration primarily affects the metabolism of D-serine, its direct impact on NMDA receptor binding and signaling is an area of active research. Preclinical studies have shown that deuterated D-serine retains its ability to activate the NMDA receptor in the presence of glutamate. However, the altered pharmacokinetics, leading to more stable and sustained levels of the co-agonist in the brain, could have significant implications for therapeutic strategies targeting NMDA receptor hypofunction in disorders like schizophrenia.

Deuterated Serine in Biophysical Studies

The unique properties of deuterium also make deuterated serine a valuable tool in biophysical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy for determining the structure and dynamics of proteins.

Protein NMR Spectroscopy

In protein NMR, the substitution of protons with deuterons can simplify complex spectra and reduce signal overlap, enabling the study of larger and more complex proteins. The production of deuterated proteins often involves expressing the protein of interest in a medium where deuterated water (D₂O) and other deuterated nutrients are the primary source of hydrogen.

Experimental Protocol: Production of Deuterated Proteins for NMR

This is a generalized protocol for expressing deuterated proteins in E. coli.

  • Adaptation of E. coli to Deuterated Media:

    • Gradually adapt the E. coli expression strain to growth in M9 minimal medium prepared with increasing concentrations of D₂O.

    • This allows the cellular machinery to adjust to the presence of deuterium.

  • Protein Expression:

    • Inoculate a large-scale culture of the adapted E. coli in M9/D₂O medium containing a deuterated carbon source (e.g., deuterated glucose) and ¹⁵NH₄Cl (for ¹⁵N labeling).

    • Induce protein expression at the appropriate cell density with an inducing agent (e.g., IPTG).

  • Protein Purification:

    • Harvest the cells and lyse them to release the cellular contents.

    • Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • NMR Spectroscopy:

    • Prepare the purified deuterated protein in a suitable buffer for NMR analysis.

    • Acquire multidimensional NMR spectra to determine the structure and dynamics of the protein.

Diagram: Workflow for Deuterated Protein Production for NMR

ProteinProduction Adaptation Adapt E. coli to D₂O-based media Expression Protein Expression in Deuterated M9 Medium Adaptation->Expression Purification Protein Purification Expression->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis

References

The Crossroads of Metabolism: A Technical Guide to the Roles of DL-Serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine, existing as L- and D-enantiomers, holds a pivotal position in cellular metabolism, extending far beyond its role as a proteinogenic amino acid. This technical guide provides an in-depth exploration of the metabolic pathways governed by DL-serine, with a focus on its synthesis, degradation, and multifaceted roles in central metabolic processes. We present a comprehensive overview of the enzymatic reactions and regulatory mechanisms that underscore serine's contribution to one-carbon metabolism, nucleotide biosynthesis, redox homeostasis, and neuromodulation. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations, details key experimental protocols for the analysis of serine metabolism, and provides visual representations of the core metabolic and signaling pathways.

Introduction

L-serine, traditionally classified as a non-essential amino acid, is a central node in the metabolic network, linking glycolysis to the synthesis of a vast array of critical biomolecules.[1][2] Its metabolic importance is underscored by its roles as a precursor for the synthesis of proteins, lipids, and other amino acids such as glycine and cysteine.[3][4] Furthermore, L-serine is a primary donor of one-carbon units to the folate and methionine cycles, which are essential for the biosynthesis of purines, thymidine, and S-adenosylmethionine (SAM), the universal methyl donor.[5]

The D-enantiomer, D-serine, once thought to be restricted to bacteria, is now recognized as a key neuromodulator in the mammalian central nervous system (CNS). Synthesized from L-serine, D-serine functions as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of serine metabolism has been implicated in a range of pathologies, including neurological and psychiatric disorders, cancer, and diabetes, making the enzymes in these pathways attractive targets for drug development.

This guide aims to provide a detailed technical resource for researchers and professionals engaged in the study of serine metabolism and its implications for human health and disease.

L-Serine Metabolic Pathways

De Novo Biosynthesis of L-Serine

The primary route for L-serine synthesis in humans is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a three-step enzymatic cascade.

  • Oxidation of 3-PG: The first and rate-limiting step is the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) .

  • Transamination: 3-phosphohydroxypyruvate is then transaminated by phosphoserine aminotransferase (PSAT1) , using glutamate as the amino donor, to produce O-phospho-L-serine.

  • Hydrolysis: The final step is the hydrolysis of O-phospho-L-serine by phosphoserine phosphatase (PSPH) to yield L-serine.

The expression and activity of PHGDH are tightly regulated, with transcription factors such as Sp1 and NF-Y playing a positive regulatory role. The enzyme is also subject to allosteric feedback inhibition by L-serine.

L-Serine Catabolism

L-serine can be catabolized through several pathways, contributing to gluconeogenesis and other metabolic processes:

  • Conversion to Glycine: The most significant catabolic route for L-serine is its reversible conversion to glycine by serine hydroxymethyltransferase (SHMT) , which simultaneously generates a one-carbon unit carried by tetrahydrofolate (THF). This reaction is central to one-carbon metabolism.

  • Direct Deamination to Pyruvate: L-serine can be directly deaminated to pyruvate by serine dehydratase , a pathway that is particularly active in the liver.

  • Conversion to Pyruvate via 2-Phosphoglycerate: An alternative pathway involves the conversion of serine to 2-phosphoglycerate through the sequential action of serine-pyruvate transaminase, glycerate dehydrogenase, and glycerate kinase.

Role in One-Carbon Metabolism

L-serine is the major source of one-carbon units for the folate and methionine cycles. The one-carbon unit derived from the conversion of L-serine to glycine is utilized for:

  • Purine and Thymidylate Synthesis: Essential for DNA and RNA biosynthesis.

  • S-adenosylmethionine (SAM) Regeneration: SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids.

  • Redox Homeostasis: One-carbon metabolism contributes to the production of NADPH, which is crucial for maintaining cellular redox balance.

D-Serine Metabolic Pathways

Synthesis of D-Serine

D-serine is synthesized from L-serine in the brain by the pyridoxal-5'-phosphate (PLP)-dependent enzyme serine racemase (SR) . This enzyme is found in both neurons and glial cells.

Degradation of D-Serine

The cellular concentration of D-serine is regulated through its degradation by two primary enzymes:

  • Serine Racemase (SR): In addition to its synthetic activity, SR can also catalyze the α,β-elimination of water from D-serine to produce pyruvate and ammonia.

  • D-amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-serine to hydroxypyruvate.

Role of D-Serine in NMDA Receptor Signaling

D-serine is a crucial co-agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor that plays a central role in excitatory neurotransmission and synaptic plasticity. For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the receptor complex. This binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium block, allows for the influx of calcium ions, which triggers downstream signaling cascades involved in processes like long-term potentiation (LTP). At high concentrations, D-serine can also exhibit an inhibitory effect by competing with glutamate for binding to the GluN2A subunit of the NMDA receptor.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Serine Metabolism
EnzymeSubstrateK_mk_catOrganism/Source
PHGDH3-Phosphoglycerate~0.2 mM (inhibition at >0.2 mM)V_max reduced in mutantsHuman fibroblasts
SHMTL-Serine0.26 ± 0.04 mM1.09 ± 0.05 s⁻¹Plasmodium vivax
SHMTTetrahydrofolate0.11 ± 0.01 mM1.09 ± 0.05 s⁻¹Plasmodium vivax
Serine RacemaseL-Serine--Rat brain
Table 2: Representative Concentrations of Serine in Human Biological Fluids and Tissues
AnalyteMatrixConcentrationReference
L-SerineCSF4.0 µmol/L (in a patient with serine deficiency)
D-SerineCSF0.9 µmol/L (in a patient with serine deficiency), 2.72 (0.32) µmol/L (in controls)
L-SerineBrain (frontal cortex)666 ± 222 nmol/g wet tissue
D-SerineBrain (frontal cortex)66 ± 41 nmol/g wet tissue
D-SerineSerum (in Alzheimer's patients)Significantly higher than controls
D-SerineCSF (in Alzheimer's patients)Significantly higher than controls

Experimental Protocols

Assay for Serine Racemase Activity

This protocol is adapted from established methods for measuring the conversion of L-serine to D-serine.

Materials:

  • Enzyme extract (e.g., purified recombinant serine racemase or cell lysate)

  • Reaction buffer: 50 mM Tris-HCl, pH 8.0

  • L-serine (20 mM)

  • Pyridoxal-5'-phosphate (PLP) (15 µM)

  • Dithiothreitol (DTT) (2 mM)

  • EDTA (1 mM)

  • Trichloroacetic acid (TCA) (5% final concentration)

  • Water-saturated diethyl ether

  • HPLC system with a chiral column for amino acid analysis

Procedure:

  • Prepare the reaction mixture containing reaction buffer, DTT, EDTA, and PLP.

  • Add the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding L-serine.

  • Incubate the reaction at 37°C for a defined period (e.g., 0.5-8 hours).

  • Terminate the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge to pellet the precipitated protein.

  • Extract the supernatant twice with water-saturated diethyl ether to remove TCA.

  • Dry the aqueous phase under vacuum.

  • Reconstitute the sample in a suitable buffer for HPLC analysis.

  • Analyze the sample by HPLC using a chiral column to separate and quantify D-serine and L-serine.

Quantification of D- and L-Serine by HPLC

This protocol outlines a general method for the separation and detection of D- and L-serine using pre-column derivatization and reversed-phase HPLC.

Materials:

  • Biological sample (e.g., plasma, CSF, tissue homogenate)

  • Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution

  • HPLC system with a C18 column and an electrochemical or fluorescence detector

  • Mobile phase: e.g., 100 mM phosphate buffer (pH 6.0) and methanol mixture

Procedure:

  • Sample Preparation: Deproteinize the biological sample (e.g., by precipitation with a solvent like acetone).

  • Derivatization: Mix the deproteinized sample with the OPA/NAC derivatizing reagent and allow the reaction to proceed for a specific time at room temperature. This forms diastereomeric isoindole derivatives.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system.

  • Separation: Separate the diastereomeric derivatives on a reversed-phase C18 column using an appropriate mobile phase gradient.

  • Detection: Detect the separated derivatives using an electrochemical or fluorescence detector.

  • Quantification: Quantify D- and L-serine by comparing the peak areas to those of known standards.

Metabolic Flux Analysis using 13C-Labeled Serine

This protocol provides a general workflow for conducting metabolic flux analysis (MFA) to trace the fate of serine carbons through metabolic pathways.

Materials:

  • Cell culture system

  • 13C-labeled serine (e.g., [U-13C3]L-serine)

  • Culture medium

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Software for metabolic flux analysis (e.g., FiatFlux)

Procedure:

  • Experimental Design: Design the labeling experiment, including the choice of 13C-labeled tracer and the duration of labeling.

  • Tracer Experiment: Culture cells in a medium containing the 13C-labeled serine tracer until isotopic steady-state is reached.

  • Sample Collection and Preparation: Harvest the cells and extract metabolites and protein hydrolysates.

  • Isotopic Labeling Measurement: Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids from protein hydrolysates) using GC-MS or LC-MS.

  • Flux Estimation: Use a computational model of the relevant metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes. This is typically done using specialized software that solves a system of algebraic equations.

  • Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Visualizations of Metabolic and Signaling Pathways

L-Serine Metabolism

L_Serine_Metabolism Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP PHGDH Phospho_Ser O-Phospho-L-Serine Three_PHP->Phospho_Ser PSAT1 L_Serine L-Serine Phospho_Ser->L_Serine PSPH Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Glycine Glycine L_Serine->Glycine SHMT One_Carbon One-Carbon Metabolism (Folate/Methionine Cycles) L_Serine->One_Carbon Cysteine Cysteine L_Serine->Cysteine Lipids Phospholipids & Sphingolipids L_Serine->Lipids Glycine->L_Serine SHMT Purines Purines One_Carbon->Purines Thymidylate Thymidylate One_Carbon->Thymidylate SAM S-adenosylmethionine (SAM) One_Carbon->SAM

Caption: L-Serine synthesis from glycolysis and its major metabolic fates.

D-Serine Metabolism and NMDA Receptor Co-agonism

D_Serine_Metabolism L_Serine L-Serine D_Serine D-Serine L_Serine->D_Serine Serine Racemase (SR) D_Serine->L_Serine SR Pyruvate Pyruvate + Ammonia D_Serine->Pyruvate SR (β-elimination) Hydroxypyruvate Hydroxypyruvate D_Serine->Hydroxypyruvate D-Amino Acid Oxidase (DAAO) NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist binding Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDA_Receptor Agonist binding Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity

Caption: D-Serine synthesis, degradation, and its role at the NMDA receptor.

Experimental Workflow for Serine Isomer Quantification

Experimental_Workflow Sample Biological Sample (Plasma, CSF, Tissue) Deproteination Protein Precipitation Sample->Deproteination Derivatization Derivatization (e.g., OPA/NAC) Deproteination->Derivatization HPLC HPLC Separation (Chiral or C18 column) Derivatization->HPLC Detection Detection (Fluorescence/ECD/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Navigating the Safe Handling of DL-Serine-2,3,3-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for DL-Serine-2,3,3-d3, a deuterated stable isotope-labeled amino acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of this specialized compound.

Section 1: Compound Identification and Properties

This compound is a non-radioactive, stable isotope-labeled version of the amino acid DL-Serine. The incorporation of deuterium at specific positions allows for its use as a tracer in metabolic research, proteomics, and as an internal standard in mass spectrometry-based applications.

Identifier Value Source
Chemical Name 2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid[1][2]
CAS Number 70094-78-9[1]
Molecular Formula C₃D₃H₄NO₃
Molecular Weight 108.11 g/mol
Appearance White powder/solid
Purity ≥98 atom % D, ≥98% chemical purity
Physical and Chemical Properties Value Source
Melting Point 240 °C (for non-deuterated form)
Solubility Information not readily available, but likely soluble in water.
Storage Temperature Room temperature, away from light and moisture.
Stability Stable under recommended storage conditions.

Section 2: Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for the non-deuterated form (DL-Serine), the deuterated analog is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be observed.

Hazard Category Description Source
Health Hazards Not classified as hazardous. May cause mild irritation upon contact with eyes or skin.
Flammability Combustible solid.
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.

Hazardous Combustion Products: In the event of a fire, the following hazardous decomposition products may be formed:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

Section 3: Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is recommended.

  • Respiratory Protection: Not typically required for small quantities handled in a well-ventilated area. If significant dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.

  • Minimize dust generation when handling the powder.

  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the material.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place at room temperature.

  • Protect from light and moisture.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Get medical attention if you feel unwell.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Spill and Disposal Procedures

Spill Response:

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the powder, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area with a damp cloth.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material is not classified as hazardous waste, but it should not be disposed of in the regular trash or down the drain.

Section 4: Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound.

RiskAssessmentWorkflow Risk Assessment and Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Identify Hazards (Low) A->B C Assess Risks B->C D Select Appropriate PPE: - Safety Glasses - Gloves - Lab Coat C->D E Work in a Well-Ventilated Area C->E F Weigh and Handle with Care (Minimize Dust) E->F G Store Properly (Room Temp, Dry, Dark) F->G H Spill Occurs F->H If Spill J Exposure Occurs F->J If Exposure I Follow Spill Cleanup Protocol H->I K Follow First Aid Procedures J->K

Caption: Risk assessment and handling workflow for this compound.

FirstAidDecisionTree First Aid Decision Tree for this compound Exposure A Exposure Occurs B Route of Exposure? A->B C Eye Contact B->C Eyes E Skin Contact B->E Skin G Ingestion B->G Ingestion I Inhalation B->I Inhalation D Flush with water for 15 mins. Seek medical attention if irritation persists. C->D F Wash with soap and water. E->F H Rinse mouth with water. Seek medical attention if unwell. G->H J Move to fresh air. I->J

Caption: First aid decision tree for this compound exposure.

References

Navigating the Nuances of DL-Serine-2,3,3-d3: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of DL-Serine-2,3,3-d3, a deuterated analog of the amino acid serine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the best practices for maintaining the integrity of this stable isotope-labeled compound, supported by a review of available technical data and general principles of stability for such molecules.

Introduction

This compound is a valuable tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification.[1] The deuterium labeling at the 2, 3, and 3 positions provides a distinct mass shift, enabling its use as a tracer and for isotope dilution mass spectrometry (IDMS).[2] Ensuring the chemical and isotopic stability of this compound is paramount for the accuracy and reproducibility of experimental results. This guide synthesizes information from commercial suppliers and scientific literature to provide a comprehensive overview of its storage and stability profile.

Recommended Storage Conditions

The consensus from suppliers of this compound is to store the compound, which is typically a solid powder, under controlled conditions to minimize degradation.[3][4][5] While specific recommendations vary slightly, the general guidelines are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional RecommendationsSource(s)
Solid (Powder)Room TemperatureShort-termStore away from light and moisture.
Solid (Powder)-20°CUp to 3 yearsFor long-term storage.
Solid (Powder)4°CUp to 2 yearsFor intermediate-term storage.
In Solvent-80°CUp to 6 monthsFor long-term storage of solutions.
In Solvent-20°CUp to 1 monthFor short-term storage of solutions.

One supplier suggests that the compound should be re-analyzed for chemical purity after three years if stored under recommended conditions, indicating a good general stability profile.

Stability Profile and Potential Degradation Pathways

The stability of the deuterium label itself is also a consideration. The C-D bonds at the 2 and 3 positions of the serine backbone are generally stable under typical storage and analytical conditions. However, exposure to extreme pH or high temperatures in protic solvents could potentially lead to H/D exchange, although this is less likely for C-D bonds compared to O-D or N-D bonds.

For solutions of stable isotope-labeled amino acid standards, studies have shown that while many are stable for extended periods when frozen, some degradation can occur over time, particularly with prolonged storage.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive applications, it is recommended to perform stability studies. The following protocols are based on general guidelines for stable isotope-labeled compounds and analytical methods developed for serine.

Stability-Indicating Methodologies

A stability-indicating analytical method is crucial for separating the intact this compound from potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

4.1.1. HPLC Method for Purity Assessment

Given that serine lacks a strong chromophore, pre-column derivatization is often necessary for sensitive UV or fluorescence detection.

  • Derivatization: Reagents such as o-phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used to create fluorescent diastereomeric derivatives of D- and L-serine, allowing for their separation and quantification.

  • Column: A reversed-phase C18 column is typically suitable for separating the derivatized products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., Tris buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.

  • Detection: Fluorescence detection provides high sensitivity for the OPA-derivatized amino acids.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To understand the intrinsic stability of this compound and identify potential degradation products, forced degradation studies under various stress conditions are recommended.

Table 2: Suggested Conditions for Forced Degradation Studies

Stress ConditionExample Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105°C for 48 hours
Photostability Expose solid sample to light as per ICH Q1B guidelines

Samples from these studies should be analyzed using a validated stability-indicating method. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.

Isotopic Stability Assessment

The stability of the deuterium label can be assessed by monitoring for any changes in the isotopic enrichment over time.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecule and detect any decrease in the abundance of the deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of signals at the positions where deuterium atoms are expected, which would indicate back-exchange with protons.

Visualizing Experimental Workflows

The following diagrams illustrate a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_0 Sample Preparation & Storage cluster_1 Forced Degradation cluster_2 Analysis at Time Points cluster_3 Data Evaluation cluster_4 Outcome start This compound Batch storage_conditions Store under various conditions (Real-time and Accelerated) start->storage_conditions sampling Sample at specific time intervals storage_conditions->sampling stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analysis Analyze using Stability-Indicating Method (e.g., HPLC, LC-MS) stress_conditions->analysis sampling->analysis purity Assess Chemical Purity (% Assay, Impurity Profile) analysis->purity isotopic Assess Isotopic Stability (Mass Spec, NMR) analysis->isotopic kinetics Determine Degradation Kinetics (if applicable) purity->kinetics storage_rec Confirm Recommended Storage purity->storage_rec isotopic->storage_rec shelf_life Establish Shelf-Life kinetics->shelf_life degradation_path Identify Degradation Pathways kinetics->degradation_path

A generalized workflow for stability testing of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of cool, dry, and dark environments. For long-term storage, temperatures of -20°C are advisable for the solid form. While specific degradation kinetics and products are not extensively documented, a systematic approach using forced degradation studies and validated stability-indicating analytical methods can provide a comprehensive understanding of its stability profile. Adherence to these guidelines will ensure the quality and reliability of this compound in its various research applications.

References

A Technical Guide to DL-Serine-2,3,3-d3: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the isotopically labeled amino acid, DL-Serine-2,3,3-d3. This document details its chemical and physical properties, and explores its applications in tracing metabolic pathways, with a focus on one-carbon metabolism, mTOR signaling, and sphingolipid biosynthesis. Detailed experimental protocols for mass spectrometry and NMR spectroscopy are provided to facilitate its use in research settings.

Core Data Presentation

This compound, a deuterated form of the non-essential amino acid serine, serves as a valuable tracer in metabolic studies. Its key quantitative data are summarized below for easy reference.

PropertyValueReferences
CAS Number 70094-78-9[1][2][3][4]
Molecular Weight 108.11 g/mol [3]
Empirical Formula C₃D₃H₄NO₃
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP)
Mass Shift M+3
Form Powder

Signaling Pathways and Metabolic Roles

DL-Serine is a central player in numerous metabolic and signaling pathways. The use of its deuterated isotopologue, this compound, allows for the precise tracing of its metabolic fate and its contribution to various cellular processes.

One-Carbon Metabolism

Serine is a major donor of one-carbon units for the folate and methionine cycles, which are crucial for the biosynthesis of nucleotides, lipids, and proteins, as well as for methylation reactions. This compound is an invaluable tool for dissecting the compartmentalization and flux through these pathways.

mTOR_Signaling Nutrients Nutrients (e.g., Serine) Amino_Acids Amino Acids Nutrients->Amino_Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Rag GTPases Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Sphingolipid_Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Ceramide Ceramide Sphinganine->Ceramide Acylation Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids MS_Workflow Start Cell Culture Labeling Isotope Labeling with This compound Start->Labeling Extraction Metabolite Extraction Labeling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Flux Calculation LC_MS->Data_Analysis End Metabolic Flux Map Data_Analysis->End NMR_Workflow Start Labeled Cell Culture Extraction Metabolite Extraction Start->Extraction Sample_Prep NMR Sample Preparation (Reconstitution in D2O) Extraction->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D and 2D spectra) Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing and Metabolite Identification NMR_Acquisition->Data_Processing End Metabolite Profile Data_Processing->End

References

Methodological & Application

Application Notes and Protocols for DL-Serine-2,3,3-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative bioanalysis, particularly in metabolomics and clinical research, the accurate measurement of endogenous small molecules is paramount. Serine, existing as D- and L-enantiomers, is a crucial amino acid with significant roles in cellular proliferation and neurotransmission. D-serine, for instance, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, making its quantification essential in neuroscience research and drug development for neurological disorders.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for high-precision quantification of small molecules in complex biological matrices. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest at the earliest stage of sample preparation. This "internal standard" experiences the same sample processing variations as the endogenous analyte, including extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

DL-Serine-2,3,3-d3 is a deuterated form of serine that serves as an excellent internal standard for the quantification of both D- and L-serine. Its chemical properties are nearly identical to the unlabeled serine, ensuring it co-elutes during chromatography and behaves similarly during ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of serine enantiomers in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution using this compound

The core principle of using this compound as an internal standard is to correct for analytical variability. A known amount of the deuterated standard is spiked into the biological sample containing an unknown amount of endogenous serine. The sample is then processed, and the ratio of the mass spectrometric signal of the endogenous serine to that of the deuterated serine is measured. This ratio is then used to calculate the concentration of the endogenous serine based on a calibration curve.

G cluster_processing Sample Processing cluster_detection MS Detection cluster_quantification Quantification endogenous_serine Endogenous Serine (Unknown Quantity) extraction Extraction endogenous_serine->extraction d3_serine This compound (Known Quantity) d3_serine->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis ratio Signal Ratio (Serine / Serine-d3) ms_analysis->ratio quantification Concentration Calculation ratio->quantification

Principle of Stable Isotope Dilution for Serine Quantification.

Experimental Protocols

This section details two distinct LC-MS/MS methods for the quantification of serine enantiomers in human plasma using this compound as an internal standard.

Method 1: Direct Enantioselective LC-MS/MS

This method achieves the separation of D- and L-serine without chemical derivatization using a chiral chromatography column.

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • D-Serine and L-Serine analytical standards

  • Human plasma (surrogate matrix for calibration standards can be phosphate-buffered saline, PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (Cationic exchange)

2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a methanol-water (1:1, v/v) mixture.

  • Internal Standard Working Solution: Dilute the stock solution to a final concentration of 5.00 µg/mL in methanol-water (1:1, v/v).

  • Analyte Stock Solutions: Prepare individual 1 mg/mL stock solutions of D-Serine and L-Serine in water.

  • Calibration Standards: Since D- and L-serine are endogenous, prepare calibration standards in a surrogate matrix like PBS. For D-serine, a typical calibration range is 100 to 5000 ng/mL. For L-serine, a range of 0.1 to 100 µg/mL is appropriate.

3. Sample Preparation

  • To 50 µL of plasma, PBS (for calibration standards), or quality control (QC) samples in a microcentrifuge tube, add 25 µL of the internal standard working solution (5.00 µg/mL).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For cleaner samples, perform solid-phase extraction using cationic exchange cartridges. Condition the cartridges with methanol and then water. Load the supernatant, wash with water, and elute with a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Regis ChiroSil RCA(+) column (or equivalent chiral column).

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v).

  • Flow Rate: 0.80 mL/min.

  • Column Temperature: Ambient (~22°C).

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • D-Serine: m/z 106.1 → 60.1

    • L-Serine: m/z 106.1 → 60.1

    • This compound: m/z 109.0 → 63.0

G start Plasma Sample add_is Add DL-Serine-d3 IS start->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge spe Solid Phase Extraction (Cationic Exchange) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms end Data Analysis lc_ms->end

Experimental workflow for direct enantioselective LC-MS/MS.
Method 2: Chiral Derivatization followed by LC-MS/MS

This method uses a chiral derivatizing agent to create diastereomers of D- and L-serine, which can then be separated on a standard reversed-phase column.

1. Materials and Reagents

  • All reagents from Method 1.

  • (R)-1-Boc-2-piperidine carbonyl chloride (chiral derivatizing agent).

  • Acetone (LC-MS grade).

  • Trifluoroacetic acid (TFA).

2. Sample Preparation

  • To 100 µL of plasma, add 20 µL of the internal standard working solution and 400 µL of acetone.

  • Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a new tube.

  • Add 300 µL of (R)-1-Boc-2-piperidine carbonyl chloride solution and stir at 1000 rpm for 2 hours at room temperature for derivatization.

  • Add 200 µL of TFA and incubate for 1 hour.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol/water (10:90, v/v).

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Zorbax Eclipse XDB-C18 column (or equivalent reversed-phase C18 column).

  • Mobile Phase: A gradient of mobile phase A (water with 0.3% TFA) and mobile phase B (methanol with 0.3% TFA).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific to the derivatized serine and internal standard. These need to be determined empirically.

Quantitative Data

The following tables summarize the validation data for the direct enantioselective LC-MS/MS method for the quantification of D- and L-serine in human plasma using this compound as an internal standard.

Table 1: Linearity of the Calibration Curve

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
D-SerinePBS100 - 5000≥ 0.9997
L-SerinePBS100 - 100,000≥ 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
D-SerineLow30093.98.793.07.9
Medium150093.34.992.94.8
High400093.75.293.95.5
L-SerineLow300Within ±15%< 15%Within ±15%< 15%
Medium50,000Within ±15%< 15%Within ±15%< 15%
High80,000Within ±15%< 15%Within ±15%< 15%

Data for D-Serine is adapted from Skende et al. (2019). Data for L-Serine is generalized based on typical bioanalytical method validation acceptance criteria.

Table 3: Recovery

AnalyteQC LevelNominal Conc. (ng/mL)Extraction Recovery (%)
D-SerineLow30084.1
Medium150078.4
High400076.4
This compound-125082.3

Data adapted from Skende et al. (2019).

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of D- and L-serine in complex biological matrices like human plasma by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for mitigating variability introduced during sample preparation and analysis, thereby ensuring the reliability of the quantitative data. The protocols and data presented in this application note provide a robust foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories for a wide range of applications, from basic research to clinical studies. The choice between direct enantioselective separation and chiral derivatization will depend on the specific requirements of the study and the available instrumentation.

Application Notes and Protocols for Quantitative Proteomics Using DL-Serine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-d3 is a stable isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics for tracing the dynamics of protein synthesis, degradation, and metabolic flux. As a non-essential amino acid, serine is a central node in cellular metabolism, contributing not only to protein synthesis but also to the biosynthesis of other amino acids, nucleotides, and lipids through one-carbon metabolism.[1][2][3] By introducing DL-Serine-d3 into cell culture media, researchers can metabolically label newly synthesized proteins. The incorporation of the heavier isotope allows for the differentiation and quantification of protein turnover rates using mass spectrometry.[4]

This metabolic labeling approach, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the precise measurement of changes in protein abundance under various experimental conditions, providing critical insights into cellular responses to stimuli, disease progression, and the efficacy of therapeutic agents.[4] The use of a deuterated, non-radioactive tracer ensures a safe and robust method for quantitative analysis in diverse biological systems.

Relevant Signaling Pathways

Serine metabolism is intricately linked to several key cellular pathways. Understanding these connections is crucial for interpreting the results of metabolic labeling studies with DL-Serine-d3.

Serine Biosynthesis Pathway

Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway. This pathway is often upregulated in proliferating cells, including cancer cells, to meet the high demand for serine.

3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH

Caption: De novo serine biosynthesis pathway from 3-phosphoglycerate.

One-Carbon Metabolism

Serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines, thymidine, and for the remethylation of homocysteine to methionine. This pathway is critical for DNA synthesis, repair, and methylation.

cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 5,10-methylene-THF_cyto 5,10-methylene-THF THF_cyto THF THF_cyto->5,10-methylene-THF_cyto Purine_synthesis Purine Synthesis 5,10-methylene-THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis 5,10-methylene-THF_cyto->Thymidylate_synthesis Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 5,10-methylene-THF_mito 5,10-methylene-THF THF_mito THF THF_mito->5,10-methylene-THF_mito Formate Formate 5,10-methylene-THF_mito->Formate Formate->THF_cyto Export

Caption: Serine's role as a one-carbon donor in cytosolic and mitochondrial pathways.

Experimental Protocols

The following protocols provide a detailed methodology for a quantitative proteomics experiment using DL-Serine-d3 to measure protein turnover.

Experimental Workflow

The overall workflow for a quantitative proteomics experiment using DL-Serine-d3 involves cell culture and labeling, sample preparation, mass spectrometry analysis, and data analysis.

Cell_Culture Cell Culture & Labeling with DL-Serine-d3 Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis Data Analysis: Identification & Quantification LC_MSMS->Data_Analysis Results Protein Turnover Rates Data_Analysis->Results

Caption: Experimental workflow for quantitative proteomics with DL-Serine-d3.

Cell Culture and Metabolic Labeling

This protocol is adapted from standard SILAC procedures.

Materials:

  • Cell line of interest

  • DMEM for SILAC (deficient in L-Serine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • DL-Serine-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled L-Serine

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Adaptation to SILAC Medium:

    • Culture cells for at least five passages in the serine-deficient DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and unlabeled L-Serine at the standard concentration. This ensures that the cells are fully adapted to the custom medium.

  • Labeling Experiment:

    • Prepare the "heavy" labeling medium: serine-deficient DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and DL-Serine-d3.

    • Seed an equal number of cells into two sets of culture plates: one with the standard (light) serine-containing medium and one with the heavy (DL-Serine-d3) medium.

    • For protein turnover studies, grow cells in the heavy medium for a defined period (e.g., 24, 48, 72 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins. A control group of cells is grown in parallel in the light medium.

  • Cell Harvest:

    • At the desired time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

Protein Digestion (In-Solution)

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH4HCO3)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Denaturation and Reduction:

    • Take a defined amount of protein (e.g., 100 µg) from each sample (light and heavy). For relative quantification, mix the light and heavy lysates in a 1:1 ratio.

    • Add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation:

    • Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate free cysteines.

  • Digestion:

    • Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • Peptide Resuspension:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

  • LC Separation:

    • Load the peptide sample onto a C18 trapping column followed by separation on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

    • Set the mass resolution for MS1 scans to >60,000 to resolve the isotopic peaks of labeled and unlabeled peptides.

Data Analysis

Software:

  • MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.

Procedure:

  • Database Search:

    • Search the raw MS data against a relevant protein database (e.g., UniProt Human).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and incorporation of Serine-d3 as variable modifications.

  • Quantification:

    • The software will identify peptide pairs with a mass shift corresponding to the incorporation of DL-Serine-d3.

    • The ratio of the intensities of the heavy and light peptide peaks is used to determine the relative abundance of the newly synthesized protein.

    • Protein turnover rates can be calculated by fitting the time-course data of heavy isotope incorporation to an exponential rise model.

Data Presentation

Quantitative proteomics data from a DL-Serine-d3 labeling experiment is typically presented in a table format, detailing the identified proteins, their quantification ratios at different time points, and calculated turnover rates.

Representative Data Table: Protein Turnover Rates in Response to a Stimulus

The following table is a representative example to illustrate data presentation. A specific dataset for DL-Serine-d3 was not available in the search results.

Protein AccessionGene NameProtein DescriptionFold Change (24h)Half-life (hours) - ControlHalf-life (hours) - Treatedp-value
P04637TP53Cellular tumor antigen p532.10.81.50.001
P60709ACTBActin, cytoplasmic 11.072.571.90.912
P08670VIMVimentin1.248.345.60.234
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.825.118.20.045
P62258RPLP060S acidic ribosomal protein P00.995.796.10.876

Table Description:

  • Protein Accession: UniProt accession number for unambiguous protein identification.

  • Gene Name: The official gene symbol for the identified protein.

  • Protein Description: A brief description of the protein's function.

  • Fold Change (24h): The ratio of heavy to light labeled protein after 24 hours of treatment with a stimulus compared to the control.

  • Half-life (hours) - Control: The calculated half-life of the protein in the untreated (control) condition.

  • Half-life (hours) - Treated: The calculated half-life of the protein in the treated condition.

  • p-value: Statistical significance of the change in protein turnover between control and treated conditions.

Conclusion

The use of DL-Serine-d3 in quantitative proteomics offers a robust and sensitive method for dissecting the dynamics of the proteome. The detailed protocols and workflows provided in these application notes are designed to guide researchers in implementing this powerful technique to gain deeper insights into complex biological processes and to accelerate drug discovery and development.

References

Application Notes and Protocols for DL-Serine-2,3,3-d3 in NMR-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-2,3,3-d3 is a stable isotope-labeled form of the amino acid serine, where the hydrogen atoms at the C2 and C3 positions are replaced with deuterium. This isotopic labeling makes it a powerful tool in nuclear magnetic resonance (NMR)-based metabolomics for tracing the metabolic fate of serine. Serine is a central metabolite involved in numerous critical cellular processes, including one-carbon metabolism, which is essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders, making it a key area of investigation in drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in NMR-based metabolomics studies to probe serine metabolism and its associated pathways.

Principle of the Method

The use of this compound in NMR-based metabolomics relies on the principles of stable isotope tracing. When cells or organisms are supplied with this compound, it is taken up and metabolized through the same pathways as unlabeled serine. The deuterium atoms act as a "tag," allowing for the detection and quantification of serine and its downstream metabolites using deuterium (²H) NMR spectroscopy. This technique offers a non-invasive and quantitative method to measure metabolic fluxes through serine-dependent pathways, providing insights into cellular physiology and disease states.[1]

One of the primary metabolic routes for serine is its conversion to glycine by the enzyme serine hydroxymethyltransferase (SHMT). This reaction is a key entry point into the one-carbon metabolism network. The deuterium atoms from this compound are transferred to other molecules in this pathway, leading to the formation of deuterated glycine, formate, and other metabolites. By monitoring the appearance and abundance of these deuterated products, researchers can quantitatively assess the activity of these pathways.

Applications in Research and Drug Development

  • Elucidating Metabolic Pathways: Tracing the flow of deuterium from this compound allows for the detailed mapping of serine metabolism and its connections to other pathways, such as the folate and methionine cycles.

  • Cancer Metabolism Research: Many cancer cells exhibit an increased reliance on serine metabolism for proliferation.[1] this compound can be used to study the reprogramming of serine metabolism in cancer and to assess the efficacy of drugs that target these pathways.

  • Neurobiology and Neurological Disorders: Serine metabolism is crucial for the synthesis of neurotransmitters and for maintaining redox balance in the brain. Isotope tracing with this compound can provide insights into the role of serine metabolism in neurological health and disease.

  • Drug Discovery and Development: This method can be employed to identify and validate novel drug targets within the serine metabolic network and to evaluate the mechanism of action of therapeutic compounds.

Experimental Protocols

This section provides detailed protocols for in vitro and in vivo experiments using this compound for NMR-based metabolomics.

In Vitro Cell Culture Experiments

This protocol is designed for tracing the metabolism of this compound in cultured mammalian cells.

Materials:

  • This compound

  • Cell culture medium (serine-free, if desired, for specific experimental designs)

  • Cultured mammalian cells of interest

  • Phosphate-buffered saline (PBS)

  • Methanol (pre-chilled to -80°C)

  • Water (ice-cold)

  • Chloroform (pre-chilled to -80°C)

  • NMR tubes

  • NMR buffer (e.g., phosphate buffer in D₂O with a known concentration of an internal standard like DSS or TMSP)

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency or cell number in standard growth medium.

    • For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound. A typical starting concentration is 5 mM.[1]

    • Incubate the cells for a defined period (e.g., a time course of 1, 3, 6, 12, and 24 hours) to monitor the progression of metabolite labeling.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled methanol/water/chloroform solution (e.g., in a 2:1:2 ratio).

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

    • Carefully collect the upper aqueous phase containing the polar metabolites.

  • NMR Sample Preparation:

    • Lyophilize the collected aqueous phase to dryness.

    • Reconstitute the dried extract in a known volume of NMR buffer containing a chemical shift and concentration reference standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe.

    • Use a simple pulse-acquire sequence.

    • Key acquisition parameters to consider include:

      • Spectral width appropriate for deuterium spectra.

      • Acquisition time of at least 1 second.

      • Relaxation delay of 2-5 seconds.

      • Sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.

    • Identify the resonances corresponding to this compound and its deuterated metabolites (e.g., glycine-d₂, formate-d).

    • Quantify the peak integrals relative to the internal standard to determine the concentrations of the labeled metabolites.

In Vivo Animal Studies

This protocol provides a general framework for in vivo tracing of this compound metabolism.

Materials:

  • This compound solution for injection (sterile, pH-adjusted)

  • Animal model (e.g., mouse, rat)

  • Anesthesia

  • Surgical tools (if required for tissue collection)

  • Liquid nitrogen for snap-freezing tissues

Protocol:

  • Animal Preparation and Tracer Administration:

    • Anesthetize the animal according to approved institutional protocols.

    • Administer a bolus of this compound solution via an appropriate route (e.g., intravenous, intraperitoneal). A typical dose might be 1 g/kg body weight.[1]

  • In Vivo NMR Spectroscopy (optional):

    • If available, in vivo ²H MRS can be performed to monitor the metabolism of deuterated serine in real-time in a specific organ or tumor.

  • Tissue/Biofluid Collection:

    • At predetermined time points post-injection, collect blood samples or euthanize the animal and rapidly excise tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., perchloric acid or methanol/chloroform/water).

    • Follow a standard tissue extraction protocol to separate the polar metabolites.

  • NMR Sample Preparation and Data Acquisition:

    • Prepare the NMR samples from the tissue extracts or biofluids as described in the in vitro protocol.

    • Acquire ²H NMR spectra.

  • Data Analysis:

    • Process and analyze the NMR data to identify and quantify the deuterated metabolites in the different tissues or biofluids over time.

Data Presentation

The following tables summarize quantitative data from a study using [2,3,3-²H₃]serine in patient-derived glioblastoma cells (A11 and S2 cell lines). The data shows the concentrations of deuterated serine and its downstream metabolites in the cell culture medium over time.

Table 1: Concentrations of Deuterated Metabolites in the Medium of A11 Glioblastoma Cells

Time (hours)[2,3,3-²H₃]Serine (mM)[²H]Formate (mM)[¹⁴,¹⁴-²H₂]5,10-methylene-THF (mM)[²H]Glycine (mM)Labeled Water (mM)
05.000.000.000.000.00
14.500.050.010.100.20
33.800.150.030.250.60
62.900.300.060.451.20
121.500.500.100.702.10
240.500.650.120.852.80

Data is representative and based on values reported in "Deuterium MRI of serine metabolism in mouse models of glioblastoma" and its associated raw data.

Table 2: Concentrations of Deuterated Metabolites in the Medium of S2 Glioblastoma Cells

Time (hours)[2,3,3-²H₃]Serine (mM)[²H]Formate (mM)[¹⁴,¹⁴-²H₂]5,10-methylene-THF (mM)[²H]Glycine (mM)Labeled Water (mM)
05.000.000.000.000.00
14.200.100.020.150.30
33.100.250.050.350.90
61.800.450.090.601.80
120.700.700.140.903.00
240.100.850.161.053.60

Data is representative and based on values reported in "Deuterium MRI of serine metabolism in mouse models of glioblastoma" and its associated raw data.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathway and experimental workflow described in these application notes.

Serine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto This compound Glycine_cyto Glycine-d2 Serine_cyto->Glycine_cyto SHMT1 Methylene_THF_cyto 5,10-Methylene-THF-d1 Serine_cyto->Methylene_THF_cyto SHMT1 Serine_mito This compound Serine_cyto->Serine_mito Transport THF_cyto THF THF_cyto->Methylene_THF_cyto Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis Glycine_mito Glycine-d2 Serine_mito->Glycine_mito SHMT2 Methylene_THF_mito 5,10-Methylene-THF-d1 Serine_mito->Methylene_THF_mito SHMT2 THF_mito THF THF_mito->Methylene_THF_mito Formate_mito Formate-d Methylene_THF_mito->Formate_mito MTHFD2 Formate_mito->Purine_synthesis Export & Utilization

Caption: Serine metabolism and one-carbon pathway.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_culture Cell Culture Labeling Labeling with This compound Cell_culture->Labeling Extraction_invitro Metabolite Extraction Labeling->Extraction_invitro NMR_prep NMR Sample Preparation Extraction_invitro->NMR_prep Animal_model Animal Model Injection Injection of This compound Animal_model->Injection Collection Tissue/Biofluid Collection Injection->Collection Extraction_invivo Metabolite Extraction Collection->Extraction_invivo Extraction_invivo->NMR_prep NMR_acq 2H NMR Data Acquisition NMR_prep->NMR_acq Data_analysis Data Analysis & Quantification NMR_acq->Data_analysis

Caption: Experimental workflow for DL-Serine-d3 tracing.

References

Application Notes and Protocols for Metabolic Flux Analysis with DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways. DL-Serine-2,3,3-d3 is a deuterated form of the amino acid serine, which serves as a crucial tracer for investigating one-carbon (1C) metabolism. Serine is a major source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine and methionine), and for methylation reactions that impact epigenetics and redox balance.[1][2][3] In cancer, the serine, glycine, one-carbon (SGOC) metabolic network is often reprogrammed to support rapid cell proliferation, making it a key area of investigation for therapeutic development.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to probe the dynamics of serine and one-carbon metabolism in mammalian cells. The protocols detailed below cover cell culture and labeling, metabolite extraction, and analysis by mass spectrometry.

Key Applications

  • Delineating Cytosolic vs. Mitochondrial One-Carbon Flux: The deuterium atoms on this compound are strategically positioned to distinguish between the cytosolic and mitochondrial pathways of one-carbon metabolism.

  • Quantifying Serine to Glycine Conversion: Tracking the incorporation of deuterium from serine into the glycine pool provides a direct measure of the flux through serine hydroxymethyltransferase (SHMT).

  • Assessing Contribution to Nucleotide Biosynthesis: Following the deuterated one-carbon units into purines and thymidylate reveals the reliance of nucleotide synthesis on serine metabolism.

  • Investigating Redox Homeostasis: Serine metabolism is linked to the production of NADPH, and tracing with this compound can shed light on its contribution to cellular redox balance.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the procedure for labeling adherent mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare culture medium by supplementing basal medium with dFBS and all necessary amino acids and nutrients, except for serine. Reconstitute this compound in sterile water or PBS to create a stock solution. Add the this compound stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.4 mM.

  • Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS. Replace the PBS with the prepared labeling medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.

  • Harvesting: After the incubation period, proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting polar metabolites from cultured cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Centrifuge

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching and Washing: Place the culture plate on dry ice or a cold block to rapidly quench metabolic activity. Aspirate the labeling medium.

  • Cell Washing: Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate the wash solution completely.

  • Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Lysis and Collection: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: LC-MS/MS Analysis of Serine and Glycine Isotopologues

This protocol provides a general framework for the analysis of deuterated serine and glycine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • DL-Serine and Glycine standards

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts to pellet any precipitates. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Separate the metabolites using a HILIC column. A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the different isotopologues of serine and glycine.

    • Serine: Unlabeled (M+0): m/z 106.0; Labeled (M+3): m/z 109.0

    • Glycine: Unlabeled (M+0): m/z 76.0; Labeled (M+1): m/z 77.0; Labeled (M+2): m/z 78.0

  • Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of isotopes to determine the fractional enrichment of each labeled species.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Serine and Glycine

MetaboliteIsotopologueFractional Abundance (Condition A)Fractional Abundance (Condition B)
SerineM+05%8%
M+395%92%
GlycineM+020%25%
M+135%30%
M+245%45%

Table 2: Relative Flux Contribution from Serine to Downstream Pathways

Metabolic FluxRelative Contribution (Condition A)Relative Contribution (Condition B)
Serine -> GlycineHighModerate
Serine -> Purine Synthesis60%50%
Serine -> Thymidylate Synthesis40%35%

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cell_seeding 1. Seed Cells labeling_medium 2. Prepare Labeling Medium with this compound cell_seeding->labeling_medium incubation 3. Incubate for 6-24h labeling_medium->incubation quenching 4. Quench Metabolism incubation->quenching extraction 5. Extract with 80% Methanol quenching->extraction centrifugation 6. Centrifuge to Pellet Debris extraction->centrifugation collection 7. Collect Supernatant centrifugation->collection lc_separation 8. HILIC Separation collection->lc_separation ms_detection 9. Detect Isotopologues lc_separation->ms_detection data_analysis 10. Calculate Fractional Enrichment ms_detection->data_analysis

Caption: Experimental workflow for metabolic flux analysis using this compound.

serine_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol_from_mito Cytosol (from Mitochondria) Ser_d3_cyt DL-Serine-d3 Gly_d2_cyt Glycine-d2 Ser_d3_cyt->Gly_d2_cyt SHMT1 CH2_THF_d2 Methylene-THF-d2 Ser_d3_cyt->CH2_THF_d2 SHMT1 Ser_d3_mito DL-Serine-d3 Ser_d3_cyt->Ser_d3_mito Purines_d2 Purines-d2 CH2_THF_d2->Purines_d2 dTMP_d2 dTMP-d2 CH2_THF_d2->dTMP_d2 SHMT1 SHMT1 Gly_d2_mito Glycine-d2 Ser_d3_mito->Gly_d2_mito SHMT2 CH2_THF_d2_mito Methylene-THF-d2 Ser_d3_mito->CH2_THF_d2_mito SHMT2 Formate_d1 Formate-d1 CH2_THF_d2_mito->Formate_d1 MTHFD2/2L CH2_THF_d1 Methylene-THF-d1 Formate_d1->CH2_THF_d1 SHMT2 SHMT2 MTHFD2 MTHFD2/2L Purines_d1 Purines-d1 CH2_THF_d1->Purines_d1 dTMP_d1 dTMP-d1 CH2_THF_d1->dTMP_d1

Caption: Tracing of this compound in one-carbon metabolism.

References

Application Notes and Protocols for DL-Serine-d3 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-d3 is a stable isotope-labeled form of the amino acid serine, where three hydrogen atoms on the β-carbon (C3) and the α-carbon (C2) are replaced with deuterium. This non-radioactive tracer is a powerful tool for investigating the intricate roles of serine in cellular metabolism. By tracing the fate of the deuterium-labeled carbon backbone, researchers can elucidate the contributions of serine to various metabolic pathways, including one-carbon metabolism, nucleotide biosynthesis, and redox homeostasis. These pathways are often dysregulated in diseases such as cancer and neurological disorders, making DL-Serine-d3 a valuable probe for understanding disease mechanisms and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of DL-Serine-d3 in metabolic research, complete with detailed experimental protocols and data presentation guidelines.

Key Applications

  • Tracing One-Carbon Metabolism: Serine is a primary donor of one-carbon units for the folate and methionine cycles. DL-Serine-d3 can be used to track the flow of these one-carbon units into the synthesis of purines, thymidylate, and S-adenosylmethionine (SAM), which is the universal methyl donor for methylation reactions of DNA, RNA, and proteins.

  • Investigating Cancer Metabolism: Many cancer cells exhibit an increased demand for serine to support rapid proliferation.[1] Tracing with DL-Serine-d3 can help to quantify the activity of the serine synthesis pathway and its contribution to biomass production and redox balance in cancer cells.[2][3]

  • Neuroscience Research: D-serine is an important neuromodulator in the central nervous system.[4] DL-Serine-d3 can be used to study the synthesis, degradation, and transport of both D- and L-serine in the brain, providing insights into neurological function and diseases.[5]

  • Drug Development: By elucidating the metabolic pathways that are active in a disease state, DL-Serine-d3 can aid in the identification of novel drug targets. It can also be used to assess the on-target and off-target effects of drugs that modulate serine metabolism.

Data Presentation

Quantitative data from DL-Serine-d3 tracing experiments are typically presented as isotopic enrichment in downstream metabolites. This data can be effectively summarized in tables to facilitate comparison across different experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Downstream of DL-Serine-d3 in Cancer Cells

MetaboliteIsotopologueControl Cells (Atom Percent Excess)Treated Cells (Atom Percent Excess)
SerineM+295.2 ± 1.594.8 ± 1.8
GlycineM+145.7 ± 3.225.1 ± 2.9
M+25.1 ± 0.82.8 ± 0.5
FormateM+115.3 ± 2.18.9 ± 1.5
ATPM+1 (from Glycine)5.6 ± 0.92.4 ± 0.6
dTMPM+1 (from Serine)8.2 ± 1.14.1 ± 0.8
GlutathioneM+1 (from Glycine)12.4 ± 1.77.3 ± 1.2

Note: This table presents hypothetical data for illustrative purposes. Actual enrichment values will vary depending on the experimental system and conditions.

Experimental Protocols

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for tracing the metabolism of DL-Serine-d3 in adherent cell cultures.

Materials:

  • DL-Serine-d3

  • Serine-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, pre-chilled to -80°C

  • Water, HPLC-grade

  • Chloroform, pre-chilled to -20°C

  • Cell scrapers

  • Microcentrifuge tubes

Protocol:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in complete medium.

  • Preparation of Labeling Medium: Prepare serine-free medium supplemented with dialyzed FBS and the desired concentration of DL-Serine-d3 (typically the physiological concentration of serine).

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed DL-Serine-d3 labeling medium to the cells.

    • Incubate the cells for a specific duration (e.g., 4, 8, or 24 hours) to allow for the incorporation of the tracer into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells and collect the cell lysate in a pre-chilled microcentrifuge tube.

    • Add ice-cold water and chloroform to the lysate for phase separation of polar and non-polar metabolites.

    • Vortex thoroughly and centrifuge at high speed to separate the phases.

    • Collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids) into separate tubes.

  • Sample Preparation for Analysis: Dry the collected fractions using a vacuum concentrator and store at -80°C until analysis by mass spectrometry or NMR.

In Vivo Metabolic Labeling in a Mouse Model

This protocol provides a general guideline for administering DL-Serine-d3 to mice to trace its metabolism in various tissues.

Materials:

  • DL-Serine-d3, sterile solution

  • Saline solution, sterile

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer

  • Tissue homogenizer

Protocol:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Tracer Administration:

    • DL-Serine-d3 can be administered via various routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The choice of administration route depends on the specific research question.

    • For IV infusion, a catheter is typically implanted in the jugular vein. The tracer is then infused at a constant rate for a defined period.

  • Tissue Collection:

    • At the end of the labeling period, anesthetize the mouse.

    • Collect blood via cardiac puncture.

    • Perfuse the mouse with ice-cold saline to remove blood from the tissues.

    • Rapidly dissect the tissues of interest (e.g., brain, tumor, liver) and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue samples in a pre-chilled homogenization buffer.

    • Perform a similar metabolite extraction procedure as described for cultured cells (using methanol, water, and chloroform) to separate polar and non-polar metabolites.

  • Sample Preparation for Analysis: Dry the extracted metabolite fractions and store them at -80°C until analysis.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common technique for analyzing the isotopic enrichment of metabolites from DL-Serine-d3 tracing experiments.

General LC-MS/MS Method:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water).

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites or reversed-phase chromatography for less polar compounds.

  • Mass Spectrometry Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the different isotopologues of each metabolite.

    • Acquire data in full scan mode to capture all mass-to-charge ratios (m/z) or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time, and confirm their identity by fragmentation patterns (MS/MS).

    • Calculate the isotopic enrichment for each metabolite by determining the relative abundance of the labeled isotopologues (e.g., M+1, M+2) compared to the unlabeled form (M+0).

    • Correct for the natural abundance of stable isotopes.

Visualizations

Diagrams are crucial for visualizing the flow of the tracer through metabolic pathways and for illustrating experimental workflows.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis cell_culture Cell Culture labeling Metabolic Labeling with DL-Serine-d3 cell_culture->labeling extraction_vitro Metabolite Extraction labeling->extraction_vitro lcms LC-MS/MS Analysis extraction_vitro->lcms Polar & Non-polar Metabolites animal_model Animal Model administration Tracer Administration animal_model->administration tissue_collection Tissue Collection administration->tissue_collection extraction_vivo Metabolite Extraction tissue_collection->extraction_vivo extraction_vivo->lcms Polar & Non-polar Metabolites data_analysis Data Analysis & Interpretation lcms->data_analysis

Experimental workflow for DL-Serine-d3 metabolic tracing.

one_carbon_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria serine_cyto DL-Serine-d3 glycine_cyto Glycine-d1/d2 serine_cyto->glycine_cyto SHMT1 ch2thf_cyto 5,10-CH2-THF-d1 serine_cyto->ch2thf_cyto SHMT1 serine_mito DL-Serine-d3 serine_cyto->serine_mito thf_cyto THF thf_cyto->ch2thf_cyto purines Purine Synthesis ch2thf_cyto->purines dtmp dTMP Synthesis ch2thf_cyto->dtmp glycine_mito Glycine-d1/d2 serine_mito->glycine_mito SHMT2 ch2thf_mito 5,10-CH2-THF-d1 serine_mito->ch2thf_mito SHMT2 glycine_mito->glycine_cyto thf_mito THF thf_mito->ch2thf_mito formate Formate-d1 ch2thf_mito->formate MTHFD1L formate->purines Export

Tracing DL-Serine-d3 through one-carbon metabolism.

logical_relationship dl_serine_d3 DL-Serine-d3 Tracer metabolic_pathways Metabolic Pathways (e.g., One-Carbon Metabolism) dl_serine_d3->metabolic_pathways Enters labeled_metabolites Labeled Downstream Metabolites metabolic_pathways->labeled_metabolites Produces analytical_detection Analytical Detection (LC-MS/MS) labeled_metabolites->analytical_detection Detected by data_interpretation Data Interpretation (Isotopic Enrichment, Flux) analytical_detection->data_interpretation Provides data for

Logical flow of a DL-Serine-d3 tracer study.

References

Application Notes and Protocols for Cell Culture Media Preparation with DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of cell culture media supplemented with DL-Serine-2,3,3-d3. This stable isotope-labeled amino acid is a powerful tool for various research applications, including metabolic labeling for quantitative proteomics (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC) and metabolic flux analysis.

Introduction to this compound in Cell Culture

This compound is a deuterated form of the non-essential amino acid serine. The incorporation of this "heavy" amino acid into cellular proteins and metabolites allows for their differentiation from their "light" counterparts by mass spectrometry. This distinction is the basis for a range of quantitative and tracer studies in cell biology and drug development.

Key Applications:

  • Quantitative Proteomics (SILAC): By replacing standard serine with this compound in the culture medium of one cell population, researchers can accurately quantify differences in protein expression relative to a control population grown in "light" medium.

  • Metabolic Flux Analysis: As a metabolic tracer, this compound enables the tracking of serine's metabolic fate through various biochemical pathways, providing insights into cellular metabolism under different conditions.[1]

  • Internal Standard: It can serve as an internal standard for the quantification of serine and its metabolites in complex biological samples using mass spectrometry.[1]

Quantitative Data Summary

The following tables provide representative quantitative data for the use of this compound in cell culture. Note: These values are illustrative and may require optimization for specific cell lines and experimental conditions.

Table 1: Recommended Concentrations for SILAC Media Preparation

Cell Culture Medium Component"Light" Medium Concentration"Heavy" Medium Concentration
L-SerineStandard concentration (e.g., 0.4 mM in DMEM)0 mM
This compound0 mMEquivalent to standard L-Serine concentration (e.g., 0.4 mM)
Dialyzed Fetal Bovine Serum (dFBS)10% (v/v)10% (v/v)
Other Amino Acids & NutrientsStandard formulationStandard formulation

Table 2: Typical Incorporation Efficiency and Experimental Parameters

ParameterTypical Value/RangeNotes
Incorporation Efficiency > 95%Achieved after a sufficient number of cell doublings.[2]
Required Cell Doublings 5 - 7To ensure near-complete replacement of endogenous "light" serine.[3][4]
Mass Shift in Mass Spectrometry +3 DaDue to the three deuterium atoms in this compound.
Typical Cell Lines Used HeLa, HEK293, A549, JurkatAdaptable to a wide range of mammalian cell lines.

Experimental Protocols

Protocol for Preparation of "Heavy" SILAC Medium with this compound

This protocol describes the preparation of 500 mL of "heavy" DMEM medium. Adjust volumes and concentrations as needed for other media types and experimental requirements.

Materials:

  • DMEM deficient in L-Serine

  • This compound powder

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100x)

  • Sterile, deionized water

  • 0.22 µm sterile filter unit

Procedure:

  • Reconstitute Basal Medium: In a sterile bottle, dissolve the powdered DMEM deficient in L-Serine in 450 mL of sterile, deionized water. Mix gently until fully dissolved.

  • Prepare this compound Stock Solution:

    • Aseptically weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for 0.4 mM in 500 mL, weigh 21.6 mg).

    • Dissolve the powder in a small volume of sterile, deionized water (e.g., 5 mL) and vortex to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Supplement the Medium:

    • Add the sterile this compound stock solution to the reconstituted basal medium.

    • Add 50 mL of dialyzed Fetal Bovine Serum (10% final concentration). Crucially, use dialyzed FBS to minimize the introduction of unlabeled serine.

    • Add 5 mL of 100x Penicillin-Streptomycin solution.

  • Final Volume Adjustment and Sterilization:

    • Adjust the final volume to 500 mL with sterile, deionized water.

    • Sterilize the complete "heavy" medium by filtering it through a 0.22 µm filter unit.

  • Storage: Store the prepared medium at 4°C, protected from light.

Protocol for Cell Culture and Metabolic Labeling

Procedure:

  • Cell Adaptation:

    • Culture the chosen cell line in the "light" (standard) medium for at least one passage to ensure they are healthy and proliferating well.

    • Split the cells and seed them into the prepared "heavy" medium containing this compound.

  • Label Incorporation:

    • Culture the cells in the "heavy" medium for a minimum of five to seven cell divisions to ensure complete incorporation of the labeled amino acid.

    • Verification of Incorporation (Optional but Recommended): After the adaptation period, harvest a small aliquot of cells, extract proteins, and analyze by mass spectrometry to confirm >95% incorporation of the "heavy" serine.

  • Experimental Treatment: Once complete labeling is achieved, the cells are ready for the experimental phase (e.g., drug treatment, induction of a specific cellular process).

  • Harvesting and Sample Preparation:

    • Harvest the "light" (control) and "heavy" (experimental) cell populations.

    • Accurately count the cells from each population and mix them in a 1:1 ratio.

    • Proceed with cell lysis, protein extraction, and subsequent sample preparation for mass spectrometry analysis.

Visualizations

Serine Metabolism and its Intersection with Central Carbon Metabolism

Serine Metabolism and its Intersection with Central Carbon Metabolism Glucose Glucose Glyceraldehyde_3P Glyceraldehyde-3-P Glucose->Glyceraldehyde_3P Glycolysis Three_PG 3-Phosphoglycerate Glyceraldehyde_3P->Three_PG Phosphohydroxypyruvate 3-Phosphohydroxypyruvate Three_PG->Phosphohydroxypyruvate PHGDH Phosphoserine 3-Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide Synthesis, Methylation) Serine->One_Carbon_Metabolism Pyruvate Pyruvate Serine->Pyruvate Cysteine Cysteine Serine->Cysteine Phosphatidylserine Phosphatidylserine Serine->Phosphatidylserine Sphingolipids Sphingolipids Serine->Sphingolipids Glycine->Serine Glycine->One_Carbon_Metabolism

Caption: Key pathways of serine biosynthesis and its contribution to major cellular processes.

Experimental Workflow for SILAC using this compound

Experimental Workflow for SILAC using this compound Start Start: Two populations of cells Light_Culture Culture in 'Light' Medium (Standard Serine) Start->Light_Culture Heavy_Culture Culture in 'Heavy' Medium (this compound) Start->Heavy_Culture Adaptation Cell Adaptation (5-7 doublings) Light_Culture->Adaptation Heavy_Culture->Adaptation Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Adaptation->Treatment Control_Treatment Control Treatment->Control_Treatment Light Population Experimental_Treatment Treatment Treatment->Experimental_Treatment Heavy Population Harvest Harvest and Count Cells Control_Treatment->Harvest Experimental_Treatment->Harvest Mix Mix Cell Populations 1:1 Harvest->Mix Lyse Cell Lysis and Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest MS LC-MS/MS Analysis Digest->MS Analysis Data Analysis: Quantify Heavy/Light Ratios MS->Analysis Result Relative Protein Quantification Analysis->Result

Caption: A step-by-step workflow for a typical SILAC experiment using this compound.

References

Application Notes and Protocols for DL-Serine-d3 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DL-Serine-d3, a stable isotope-labeled form of the amino acid serine, in a variety of cell-based assays. This document outlines the key applications, detailed experimental protocols, and data presentation for studying serine metabolism, its role in cellular proliferation and apoptosis, and its involvement in critical signaling pathways.

Introduction

Serine is a non-essential amino acid with pivotal roles in numerous cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids like glycine and cysteine. It is a central player in one-carbon metabolism, which is crucial for methylation reactions and the synthesis of purines and thymidylate. Serine exists in two stereoisomers, L-serine and D-serine, each with distinct biological functions. L-serine is the proteogenic form, while D-serine acts as a neuromodulator, primarily by co-agonizing the N-methyl-D-aspartate (NMDA) receptor.

DL-Serine-d3 is a racemic mixture of D- and L-serine where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of serine in cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications are particularly relevant in cancer research, neuroscience, and drug development to understand metabolic reprogramming and identify potential therapeutic targets.[1][2][3]

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the deuterium label from DL-Serine-d3 into downstream metabolites allows for the quantification of flux through serine-dependent pathways, such as the one-carbon metabolic network.[4][5]

  • Cancer Metabolism Research: Investigating the reliance of cancer cells on exogenous serine and the activity of the serine synthesis pathway. Many cancer cells exhibit increased serine metabolism to support their high proliferation rates.

  • Neurobiology and Neurological Disorders: Studying the synthesis, release, and uptake of D-serine in neuronal and glial cells to understand its role in synaptic plasticity and its implications in conditions like schizophrenia, Alzheimer's disease, and epilepsy.

  • Drug Discovery and Development: Evaluating the effects of drug candidates on serine metabolism and related signaling pathways.

  • Apoptosis and Cell Proliferation Assays: Determining the impact of D-serine and L-serine on cell viability, growth, and programmed cell death.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of serine isomers on cell lines and recommended concentrations for cell-based assays.

Table 1: Effects of D-Serine and L-Serine on Cell Viability and Proliferation

Cell LineIsomerConcentrationIncubation TimeEffectReference
HK-2 (Human Kidney)D-Serine10 mM, 20 mM48 hoursDecreased cell viability
HK-2 (Human Kidney)D-Serine20 mM24 and 48 hoursImpaired proliferation
NHREC (Normal Human Renal Epithelial Cells)D-Serine20 mMNot specifiedDecreased cell viability
143B (Osteosarcoma)D-Serine1 mM48 hoursNo significant effect on apoptosis/necrosis
BY4741 (Yeast)L-Serine5 mM, 10 mM, 20 mM, 30 mMNot specifiedProgressively improved longevity
BY4741 (Yeast)D-Serine10 mM, 20 mM, 30 mMNot specifiedExtended chronological lifespan (less than L-serine)
MDA-MB-468, A549, MDA-MB-231 (Cancer cell lines)L-SerineRemoval from mediaNot specifiedSubstantially decreased proliferation

Table 2: Recommended Concentration Ranges for Serine in Cell Culture

ApplicationIsomerConcentration RangeNotesReference
Cell Proliferation/ViabilityL-Serine1 - 30 mMConcentration-dependent effects observed. Higher concentrations can support proliferation in serine-dependent cells.
Apoptosis InductionD-Serine10 - 20 mMHigh concentrations can induce apoptosis in certain cell types.
Metabolic TracingDL-Serine-d30.1 - 1 mMLower concentrations are often sufficient for sensitive detection by MS or NMR and minimize metabolic perturbation. The concentration in standard RPMI-1640 is ~0.285 mM.
Neurological StudiesD-Serine5 - 10 µMPhysiologically relevant concentrations for studying neuronal activity.

Experimental Protocols

Protocol 1: Metabolic Tracing of DL-Serine-d3 in Cancer Cells using LC-MS

This protocol outlines the procedure for treating cancer cells with DL-Serine-d3 and analyzing the incorporation of the deuterium label into downstream metabolites via Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., RPMI-1640)

  • Serine-free medium

  • DL-Serine-d3

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Centrifuge

  • LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours in complete medium.

    • Aspirate the complete medium and wash the cells once with serine-free medium.

    • Add serine-free medium supplemented with a known concentration of DL-Serine-d3 (e.g., 0.5 mM). Include control wells with unlabeled DL-Serine.

    • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using an LC-MS system equipped for targeted or untargeted metabolomics.

    • Use a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), for the separation of polar metabolites like amino acids.

    • Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, cysteine, purines).

    • Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues of that metabolite.

Protocol 2: Analysis of D-Serine Induced Apoptosis by Flow Cytometry

This protocol details the steps to assess apoptosis in cells treated with high concentrations of D-serine using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • D-Serine and L-Serine (for control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with different concentrations of D-serine (e.g., 10 mM, 20 mM) for 48 hours. Include an untreated control and an L-serine control (20 mM).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of D-serine-induced apoptosis.

Visualizations

Serine Metabolism and One-Carbon Pathway

Serine_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis Phosphoserine Phosphoserine Three_PG->Phosphoserine PHGDH L_Serine L-Serine Phosphoserine->L_Serine PSAT, PSPH Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate D_Serine D-Serine L_Serine->D_Serine Serine Racemase Methylene_THF 5,10-Methylene-THF L_Serine->Methylene_THF One-carbon donation Glycine->Methylene_THF THF Tetrahydrofolate (THF) THF->Methylene_THF Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate

Caption: Overview of L-serine synthesis and its central role in one-carbon metabolism.

D-Serine Signaling at the NMDA Receptor

D_Serine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glia (Astrocyte) Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Activation Synaptic_plasticity Synaptic Plasticity Ca_influx->Synaptic_plasticity Downstream Signaling L_Serine L-Serine D_Serine D-Serine L_Serine->D_Serine Serine Racemase D_Serine->NMDAR Co-agonist binding

Caption: D-Serine as a co-agonist for NMDA receptor activation and synaptic plasticity.

Experimental Workflow for Metabolic Tracing

Experimental_Workflow start Seed Cells treatment Treat with DL-Serine-d3 start->treatment extraction Metabolite Extraction treatment->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing analysis->data flux Metabolic Flux Calculation data->flux

Caption: A streamlined workflow for DL-Serine-d3 metabolic tracing experiments.

References

Application Notes and Protocols for In Vivo Isotopic Labeling with DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. DL-Serine-2,3,3-d3 is a deuterated, non-radioactive isotopologue of the amino acid serine. Administering this labeled compound to animal models allows for the precise tracking of serine's absorption, distribution, metabolism, and excretion (ADME). Furthermore, it enables the quantification of the contribution of serine to various metabolic pathways, including one-carbon metabolism, nucleotide biosynthesis, and protein synthesis. These application notes provide detailed protocols for the use of this compound in in vivo research, with a focus on applications in metabolic disease, oncology, and neuroscience.

Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the deuterium label from this compound into downstream metabolites such as glycine, formate, and nucleotides allows for the quantification of metabolic flux through the serine-glycine one-carbon pathway. This is particularly relevant in cancer research, where this pathway is often upregulated to support cell proliferation.

  • Protein Turnover Studies: By measuring the rate of incorporation of labeled serine into newly synthesized proteins, researchers can determine protein turnover rates in various tissues. This information is valuable for understanding the effects of drugs, disease states, and nutritional interventions on protein homeostasis.

  • Pharmacokinetic and Bioavailability Studies: The pharmacokinetic properties of serine and serine-based drugs can be determined by administering this compound and monitoring its concentration and the appearance of its metabolites in plasma and tissues over time.

  • Neurotransmitter Metabolism: In the brain, D-serine is a crucial co-agonist of the NMDA receptor. This compound can be used to study the in vivo synthesis and turnover of D-serine and its role in neurotransmission.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Formula HOCD₂CD(NH₂)COOH
Molecular Weight 108.11 g/mol
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Appearance White to off-white powder
Storage Store at room temperature, protected from light and moisture.

Source: Cambridge Isotope Laboratories, Inc., Sigma-Aldrich

Table 2: Pharmacokinetic Parameters of D-Serine in Rodents (for estimation)
ParameterMouse (Oral Gavage, 30 mg/kg)Rat (Intraperitoneal, 0.6-4.8 mmol/kg)Rat (Intravenous, 0.1 mmol/kg)
Tmax (Time to max concentration) ~1.0 - 2.7 hDose-dependentNot applicable
Cmax (Max concentration) Dose-dependent>2 µmol/mL associated with nephrotoxicityNot applicable
t1/2 (Elimination half-life) ~1.2 h (wild-type)Dose-dependent108 ± 16 min
Oral Bioavailability Not specifiedNot specified94 ± 27% (oral vs. iv)

Note: This data is for D-serine and should be used as an estimation for this compound pharmacokinetics. The actual parameters for the racemic mixture may vary.[1][2][3]

Signaling and Metabolic Pathways

The primary metabolic fate of serine is its entry into the one-carbon metabolism pathway. In this pathway, serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), donating a one-carbon unit to tetrahydrofolate (THF). This one-carbon unit is crucial for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PS 3-Phosphoserine PSAT1->3_PS PSPH PSPH Serine_pool Intracellular Serine Pool PSPH->Serine_pool 3_PHP->PSAT1 3_PS->PSPH Serine_in This compound (exogenous) Serine_in->Serine_pool SHMT SHMT1/2 Serine_pool->SHMT Glycine Glycine Glycine->SHMT THF THF SHMT->THF One-carbon unit 5_10_MTHF 5,10-Methylene-THF THF->5_10_MTHF Purine_synthesis Purine Synthesis 5_10_MTHF->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis 5_10_MTHF->Thymidylate_synthesis

Caption: Serine metabolism and its role in one-carbon metabolism.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol describes the intraperitoneal (i.p.) administration of this compound to mice for metabolic labeling studies.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

  • Warming pad

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the desired amount of this compound.

    • Dissolve the powder in sterile saline to the desired concentration. A typical dose for metabolic studies is in the range of 100-500 mg/kg body weight. For a 25g mouse receiving a 200 mg/kg dose, you would need 5 mg of the compound.

    • Gently warm the solution to 37°C to aid dissolution and prevent shocking the animal.

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Dosing:

    • Weigh each mouse to determine the exact injection volume.

    • Administer the this compound solution via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.

  • Sample Collection:

    • The timing of sample collection will depend on the experimental goals. For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-injection.

    • For tissue enrichment studies, euthanize the animals at a predetermined time point (e.g., 4-24 hours) and immediately harvest the tissues of interest (e.g., liver, brain, tumor).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Protocol 2: Metabolite Extraction from Tissues for Mass Spectrometry

This protocol describes a common method for extracting polar metabolites from tissues.

Materials:

  • Frozen tissue samples (~50-100 mg)

  • 80% Methanol (pre-chilled to -80°C)

  • Chloroform (pre-chilled to -20°C)

  • Water (LC-MS grade, pre-chilled to 4°C)

  • Bead beater and pre-chilled tubes with ceramic beads

  • Centrifuge (refrigerated)

  • Vacuum concentrator

Procedure:

  • Homogenization:

    • Place the frozen tissue sample in a pre-chilled bead beater tube.

    • Add 1 mL of cold 80% methanol.

    • Homogenize the tissue using the bead beater.

  • Phase Separation:

    • Transfer the homogenate to a new microcentrifuge tube.

    • Add 500 µL of cold chloroform and 300 µL of cold water.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

  • Collection of Polar Metabolites:

    • Carefully collect the upper aqueous phase, which contains the polar metabolites, without disturbing the protein and lipid layers.

    • Transfer the aqueous phase to a new tube.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for your mass spectrometry analysis (e.g., 50% acetonitrile in water).

Protocol 3: Protein Extraction and Digestion from Tissues for Mass Spectrometry

This protocol outlines a standard procedure for preparing tissue proteins for proteomic analysis.

Materials:

  • Frozen tissue samples (~50-100 mg)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • C18 spin columns for peptide cleanup

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tissue in lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a known amount of protein (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum concentrator.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow Visualization

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis Acclimation Animal Acclimation Dosing_Prep Prepare this compound Dosing Solution Acclimation->Dosing_Prep Administration Administer Labeled Serine (e.g., i.p. injection) Dosing_Prep->Administration Euthanasia Euthanasia at Pre-determined Timepoint Administration->Euthanasia Tissue_Harvest Harvest Tissues of Interest Euthanasia->Tissue_Harvest Snap_Freeze Snap-freeze in Liquid N2 and Store at -80°C Tissue_Harvest->Snap_Freeze Metabolite_Extraction Metabolite Extraction (for Metabolomics) Snap_Freeze->Metabolite_Extraction Protein_Extraction Protein Extraction and Digestion (for Proteomics) Snap_Freeze->Protein_Extraction LC_MS_Metabolomics LC-MS Analysis (Metabolites) Metabolite_Extraction->LC_MS_Metabolomics LC_MS_Proteomics LC-MS/MS Analysis (Peptides) Protein_Extraction->LC_MS_Proteomics Data_Analysis Data Analysis: Isotopologue Distribution, Metabolic Flux, Protein Turnover LC_MS_Metabolomics->Data_Analysis LC_MS_Proteomics->Data_Analysis

Caption: General experimental workflow for in vivo labeling with this compound.

References

Applications of DL-Serine-d3 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-d3 is a stable isotope-labeled form of the amino acid serine, containing three deuterium atoms. This modification makes it a powerful tool in neuroscience research, primarily as a tracer to study the metabolism and physiological roles of L-serine and D-serine in the central nervous system (CNS). D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3][4][5] DL-Serine-d3 allows researchers to track the uptake, distribution, and enzymatic conversion of serine enantiomers in vivo and in vitro, providing valuable insights into the dynamics of this critical neuromodulator.

This document provides detailed application notes and experimental protocols for the use of DL-Serine-d3 in neuroscience research, focusing on metabolic tracing studies and the analysis of serine racemase activity.

Key Applications in Neuroscience

The primary applications of DL-Serine-d3 in neuroscience research include:

  • Tracing Serine Metabolism: Investigating the in vivo and in vitro conversion of L-serine to D-serine by the enzyme serine racemase.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered serine in the brain and peripheral tissues.

  • Investigating Disease Mechanisms: Elucidating the role of altered serine metabolism in the pathophysiology of neurological disorders like schizophrenia and Alzheimer's disease.

  • Enzyme Activity Assays: Serving as a substrate for in vitro assays to determine the kinetic parameters of serine racemase.

  • Internal Standard: Acting as an internal standard for the accurate quantification of endogenous D-serine and L-serine in biological samples using mass spectrometry.

Data Presentation

Table 1: Pharmacokinetic Parameters of D-Serine in Rodents (for comparative purposes)
ParameterSpeciesDose & RouteCmaxTmaxt1/2Reference
Elimination Half-life (t1/2)Rat0.1 mmol/kg (i.v.)--108 ± 16 min
Total ClearanceRat0.1 mmol/kg (i.v.)--7.9 ± 0.9 ml/min/kg
Oral BioavailabilityRat-94 ± 27%--
Plasma Half-life (t1/2)Wild-type Mouse30 mg/kg (oral)~25 µM~30 min1.2 h
Plasma Half-life (t1/2)DAAO-KO Mouse30 mg/kg (oral)~150 µM~2 h> 10 h

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing of DL-Serine-d3 in Rodent Brain

This protocol outlines the procedure for administering DL-Serine-d3 to rodents to trace its conversion to D-Serine-d3 in the brain.

Materials:

  • DL-Serine-d3

  • Sterile saline solution (0.9% NaCl)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Liquid nitrogen

  • Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system with a chiral column

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • DL-Serine-d3 Administration:

    • Prepare a solution of DL-Serine-d3 in sterile saline at the desired concentration (e.g., 100 mg/kg body weight).

    • Administer the solution to the animals via oral gavage or intraperitoneal injection. A control group should receive saline only.

  • Time Course and Tissue Collection:

    • At various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), anesthetize the animals.

    • Perfuse transcardially with ice-cold PBS to remove blood from the brain.

    • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, prefrontal cortex, cerebellum).

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Weigh the frozen brain tissue.

    • Add ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).

    • Homogenize the tissue on ice until a uniform lysate is obtained.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method with a chiral column to separate and quantify L-Serine-d3 and D-Serine-d3.

    • Optimize mass spectrometer parameters for the detection of the parent and fragment ions of the deuterated serine enantiomers.

Expected Outcome:

This experiment will provide quantitative data on the time-dependent conversion of administered L-Serine-d3 to D-Serine-d3 in different brain regions, reflecting the in vivo activity of serine racemase.

Protocol 2: In Vitro Tracing of DL-Serine-d3 in Neuronal Cell Culture

This protocol describes the use of DL-Serine-d3 to study serine metabolism in primary neuronal cultures or neuronal cell lines.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y cells)

  • Cell culture medium and supplements

  • DL-Serine-d3

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate neuronal cells at a desired density and allow them to adhere and differentiate according to standard protocols.

  • DL-Serine-d3 Treatment:

    • Prepare a stock solution of DL-Serine-d3 in sterile cell culture medium.

    • Replace the existing medium with medium containing a specific concentration of DL-Serine-d3 (e.g., 100 µM). Include a control group with normal medium.

  • Time Course and Cell Lysis:

    • Incubate the cells for various time points (e.g., 1h, 4h, 12h, 24h).

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer and scrape the cells.

    • Collect the cell lysate and centrifuge to remove debris.

  • Sample Preparation and LC-MS/MS Analysis:

    • Collect the supernatant (cell lysate).

    • Analyze the samples using a validated LC-MS/MS method to quantify intracellular levels of L-Serine-d3 and D-Serine-d3.

Expected Outcome:

This experiment will reveal the rate of uptake and conversion of L-Serine-d3 to D-Serine-d3 within cultured neurons, providing insights into neuronal serine metabolism.

Visualizations

G cluster_in_vivo In Vivo Experimental Workflow Admin DL-Serine-d3 Administration (Oral Gavage / IP Injection) Time Time Course (e.g., 0.5, 1, 2, 4, 8, 24h) Admin->Time Dissect Brain Dissection (e.g., Hippocampus, Cortex) Time->Dissect Homogenize Tissue Homogenization Dissect->Homogenize Analyze LC-MS/MS Analysis (Chiral Separation) Homogenize->Analyze

In Vivo DL-Serine-d3 Tracing Workflow

G cluster_in_vitro In Vitro Experimental Workflow Culture Neuronal Cell Culture Treat DL-Serine-d3 Treatment Culture->Treat Incubate Incubation (Time Course) Treat->Incubate Lyse Cell Lysis Incubate->Lyse Analyze LC-MS/MS Analysis Lyse->Analyze

In Vitro DL-Serine-d3 Tracing Workflow

G cluster_legend Legend L_Serine L-Serine-d3 SerineRacemase Serine Racemase L_Serine->SerineRacemase D_Serine D-Serine-d3 NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist SerineRacemase->D_Serine SynapticPlasticity Synaptic Plasticity (LTP/LTD) NMDAR->SynapticPlasticity Cognition Learning & Memory SynapticPlasticity->Cognition Metabolite Metabolite Enzyme Enzyme Receptor Receptor Process Biological Process

D-Serine Signaling Pathway

References

Application Notes and Protocols for the Use of DL-Serine-2,3,3-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of DL-Serine-2,3,3-d3, a stable isotope-labeled form of the amino acid serine, in the field of drug metabolism. This document details its primary applications as an internal standard for quantitative bioanalysis and as a metabolic tracer to elucidate drug-induced metabolic reprogramming. Detailed experimental protocols and data presentation guidelines are included to facilitate its integration into your research and development workflows.

Application Notes

This compound as an Internal Standard in Quantitative Mass Spectrometry

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug candidates and their metabolites in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays, and the use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise results.[1][2]

This compound serves as an excellent internal standard for the quantification of endogenous serine and related metabolites. Due to its identical chemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction losses and matrix effects.[1][2]

Key Advantages:

  • High Accuracy and Precision: Minimizes analytical variability, leading to more reliable quantitative data.

  • Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by complex biological matrices.

  • Improved Method Robustness: Ensures consistent performance of the analytical method across different samples and batches.

This compound as a Metabolic Tracer in Drug Efficacy and Mechanism of Action Studies

Understanding how a drug candidate modulates metabolic pathways is fundamental to elucidating its mechanism of action and identifying potential off-target effects. This compound can be used as a metabolic tracer to investigate the flux through serine-dependent pathways, such as one-carbon metabolism, which is critical for nucleotide synthesis, methylation, and redox homeostasis.[3]

By introducing this compound into a biological system (e.g., cell culture or in vivo models) treated with a drug, researchers can trace the fate of the deuterium labels into downstream metabolites. This allows for the quantitative assessment of how the drug impacts the activity of specific metabolic pathways. This approach is particularly valuable in oncology, where cancer cells often exhibit altered serine metabolism. For instance, the anti-cancer drug methotrexate inhibits dihydrofolate reductase, a key enzyme in the folate cycle which is downstream of serine metabolism. Tracing with this compound can reveal the extent of pathway inhibition and potential metabolic escape mechanisms.

Key Applications:

  • Elucidating Drug Mechanism of Action: Determining how a drug affects specific metabolic pathways.

  • Identifying Biomarkers of Drug Response: Correlating metabolic flux changes with drug efficacy.

  • Investigating Drug Resistance: Uncovering metabolic adaptations that lead to drug resistance.

  • Assessing Off-Target Metabolic Effects: Identifying unintended metabolic consequences of drug treatment.

Quantitative Data Summary

The following table summarizes the validation data for an enantioselective LC-MS/MS method for the direct determination of D-serine in human plasma using this compound as the internal standard.

Validation ParameterResult
Linearity (Correlation Coefficient, r²)≥ 0.9997
Inter-run Precision (CV%)≤ 8.7%
Inter-run Accuracy (RE%)-7.0% to -6.1%
Freeze-Thaw Stability (6 cycles)Stable
Ambient Temperature Storage Stability (36.5 h)Stable
Long-term Storage Stability (-20°C or lower for 769 days)Stable

Experimental Protocols

Protocol 1: Quantification of D-Serine in Human Plasma using this compound as an Internal Standard

This protocol describes a method for the quantitative analysis of D-serine in human plasma by LC-MS/MS.

1. Materials and Reagents:

  • D-Serine standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate buffered saline (PBS), pH 7.4

2. Preparation of Solutions:

  • D-Serine Stock Solution (250 µg/mL): Dissolve D-serine in methanol-water (1:1, v/v).

  • This compound Stock Solution (250 µg/mL): Dissolve this compound in methanol-water (1:1, v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking D-serine stock solution into PBS to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in both PBS and human plasma.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the mobile phase.

3. Sample Preparation:

  • To 50 µL of plasma sample, calibration standard, or QC sample, add 200 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Regis® ChiroSil RCA(+) (150 × 4.6 mm, 5-µm)

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v)

  • Flow Rate: 0.80 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • D-Serine: m/z 106.1 → 60.1

    • This compound (IS): m/z 109.0 → 63.0

Protocol 2: Metabolic Tracing of Serine Metabolism in Drug-Treated Cancer Cells

This protocol outlines a general workflow for investigating the effect of a drug on serine metabolism using this compound as a tracer.

1. Cell Culture and Treatment:

  • Culture cancer cells of interest to mid-logarithmic phase.

  • Treat the cells with the drug of interest at various concentrations and for different durations. Include a vehicle-treated control group.

  • Prior to harvesting, replace the culture medium with a medium containing this compound for a defined period (e.g., 4-24 hours).

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Use a chromatographic method capable of separating key metabolites in the serine and one-carbon pathways (e.g., serine, glycine, formate).

  • Acquire data in full scan mode to detect all labeled and unlabeled metabolites.

4. Data Analysis:

  • Identify metabolites based on accurate mass and retention time.

  • Determine the mass isotopologue distribution (MID) for serine, glycine, and other downstream metabolites. The MID represents the fractional abundance of molecules with different numbers of deuterium labels.

  • Calculate the fractional contribution of this compound to each metabolite pool.

  • Compare the MIDs and fractional contributions between the drug-treated and control groups to determine the effect of the drug on serine metabolism flux.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for quantitative analysis using this compound.

signaling_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis cluster_drug_target Drug Target glucose Glucose g3p 3-Phosphoglycerate glucose->g3p serine This compound (Tracer) g3p->serine glycine Glycine-d2 serine->glycine thf Tetrahydrofolate (THF) glycine->thf SHMT one_carbon_pool One-Carbon Units thf->one_carbon_pool dhfr DHFR thf->dhfr nucleotides Nucleotides one_carbon_pool->nucleotides methylation Methylation one_carbon_pool->methylation drug Methotrexate drug->dhfr

Caption: Serine metabolism and its role in one-carbon metabolism.

References

Troubleshooting & Optimization

Technical Support Center: DL-Serine-2,3,3-d3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Serine-2,3,3-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the typical isotopic and chemical purity of commercially available this compound?

A1: Commercially available this compound typically has an isotopic purity of ≥98 atom % D and a chemical purity of ≥98%. It is crucial to verify the certificate of analysis for the specific lot you are using to ensure accurate experimental results.

Q2: What are the recommended storage conditions and long-term stability of this compound?

A2: this compound should be stored at room temperature, protected from light and moisture.[1][2] While it is stable under these conditions, it is recommended to re-analyze the chemical purity of the compound after three years before use.[3] For solutions, it is best to prepare them fresh. If storage in solution is necessary, aliquot and store at -20°C or below to minimize degradation from repeated freeze-thaw cycles.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A3: The deuterium atoms on the C-2 and C-3 positions of the serine backbone are generally stable and not readily exchangeable under typical physiological or analytical conditions (e.g., neutral pH). However, exposure to harsh conditions such as strong acids or bases, or high temperatures, could potentially lead to some back-exchange. It is always recommended to use deuterated solvents for NMR analysis to avoid any potential for exchange with solvent protons.

Q4: What are the primary applications of this compound in research?

A4: this compound is primarily used as:

  • An internal standard for quantitative analysis of serine by mass spectrometry (GC-MS or LC-MS) and NMR.[4]

  • A tracer in metabolic studies to investigate the pathways of serine metabolism, including its role in one-carbon metabolism.[4]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues in experiments involving this compound.

Guide 1: Mass Spectrometry Analysis

Issue: Inaccurate quantification when using this compound as an internal standard in LC-MS.

This can manifest as poor reproducibility, high variability between samples, or a non-linear standard curve.

Table 1: Troubleshooting Inaccurate Quantification in LC-MS

Potential Cause Troubleshooting Step Recommended Action
Chromatographic Separation of Labeled and Unlabeled Serine Check for co-elution of this compound and endogenous serine.Modify the chromatographic gradient to ensure complete co-elution. A slight difference in retention time due to the deuterium isotope effect can lead to differential matrix effects and inaccurate quantification.
Matrix Effects Perform a post-extraction addition experiment.Compare the signal of this compound in a clean solvent versus a sample matrix extract to assess the degree of ion suppression or enhancement.
Incorrect Internal Standard Concentration Verify the concentration of the this compound stock solution.Use a calibrated balance to prepare the stock solution and verify its concentration using a separate analytical method if possible.
Suboptimal MS/MS Transition Optimize the precursor and product ions for both serine and this compound.Perform an infusion of both compounds to determine the most intense and stable fragment ions for multiple reaction monitoring (MRM).

Issue: Unexpected or missing peaks in the mass spectrum during metabolic tracing experiments.

Table 2: Troubleshooting Unexpected Mass Spectrometry Peaks in Metabolic Tracing

Potential Cause Troubleshooting Step Recommended Action
Complex Metabolic Fate Review the known metabolic pathways of serine.Serine is a central metabolite involved in numerous pathways, including one-carbon metabolism, glycine synthesis, and cysteine synthesis. The deuterium label can be transferred to various downstream metabolites.
Low Incorporation of the Tracer Increase the concentration of this compound or the incubation time.Optimize the experimental conditions to ensure sufficient incorporation of the tracer for detection.
Sample Preparation Artifacts Review the sample extraction and preparation protocol.Ensure that the extraction method is efficient for all metabolites of interest and does not cause degradation.
Instrument Sensitivity Check the sensitivity of the mass spectrometer.Run a system suitability test with a known standard to ensure the instrument is performing optimally.
Guide 2: Cell Culture Experiments

Issue: Altered cell proliferation or viability after introducing this compound.

Table 3: Troubleshooting Cell Culture Issues

Potential Cause Troubleshooting Step Recommended Action
High Concentration of D-Serine Perform a dose-response experiment.While L-serine is a non-essential amino acid, high concentrations of D-serine can impact cell proliferation. Determine the optimal concentration of this compound for your specific cell line.
Metabolic Perturbation Analyze key downstream metabolites.The introduction of a high concentration of labeled serine can alter metabolic fluxes. Measure the levels of related amino acids (e.g., glycine, cysteine) and one-carbon metabolism intermediates.
Impurity in the Labeled Compound Check the certificate of analysis for the this compound lot.Ensure that the purity of the compound meets the requirements for cell culture experiments and is free from any cytotoxic impurities.
Contamination Routinely test cell cultures for mycoplasma and other contaminants.Microbial contamination can significantly impact cellular metabolism and experimental outcomes.
Guide 3: NMR Spectroscopy

Issue: Poor quality or difficult-to-interpret NMR spectra.

Table 4: Troubleshooting NMR Spectroscopy Issues

Potential Cause Troubleshooting Step Recommended Action
Low Sample Concentration Check the concentration of this compound in the NMR tube.A higher concentration may be needed to obtain a good signal-to-noise ratio, especially for 13C NMR.
Presence of Paramagnetic Impurities Filter the sample before transferring it to the NMR tube.Paramagnetic impurities can cause significant line broadening.
Poor Shimming Re-shim the spectrometer.Inhomogeneous magnetic fields will result in broad and distorted peaks.
Incorrect Solvent Ensure a deuterated solvent is used.Using a non-deuterated solvent will result in a large solvent peak that can obscure signals of interest.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Serine in Human Plasma using this compound as an Internal Standard

This protocol is adapted from validated methods for the analysis of D- and L-serine in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on endogenous serine levels).

    • Add 400 µL of ice-cold acetone to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.3% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.3% TFA in methanol.

    • Gradient:

      • 0-15 min: 5-9% B

      • 15-22 min: 15% B

      • 22-25 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Serine: m/z 106.1 -> 60.1

      • This compound: m/z 109.1 -> 63.1 (Note: The exact m/z may vary slightly based on the instrument's calibration).

Protocol 2: Metabolic Tracing with this compound in Cell Culture

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells with the tracer-containing medium for a defined period (e.g., 4, 8, 12, or 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for LC-MS or GC-MS analysis.

Visualizations

Serine_Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Cysteine Cysteine L-Serine->Cysteine Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine D-Serine D-Serine L-Serine->D-Serine Serine Racemase One-Carbon Units One-Carbon Units Glycine->One-Carbon Units

Caption: Overview of major serine metabolic pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Cell Culture / Tissue Cell Culture / Tissue Metabolite Extraction Metabolite Extraction Cell Culture / Tissue->Metabolite Extraction Sample Cleanup Sample Cleanup Metabolite Extraction->Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Metabolic Flux Analysis Metabolic Flux Analysis Quantification->Metabolic Flux Analysis

Caption: General workflow for metabolic tracing experiments.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Sample Prep Review Sample Preparation Inconsistent Results->Check Sample Prep Check Instrument Performance Verify Instrument Performance Inconsistent Results->Check Instrument Performance Check Data Analysis Examine Data Analysis Inconsistent Results->Check Data Analysis Extraction Efficiency? Extraction Efficiency? Check Sample Prep->Extraction Efficiency? Sample Stability? Sample Stability? Check Sample Prep->Sample Stability? Calibration OK? Calibration OK? Check Instrument Performance->Calibration OK? Contamination? Contamination? Check Instrument Performance->Contamination? Integration Correct? Integration Correct? Check Data Analysis->Integration Correct? Normalization Appropriate? Normalization Appropriate? Check Data Analysis->Normalization Appropriate?

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Optimizing DL-Serine-d3 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of DL-Serine-d3 in cell culture applications. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to effectively optimize the concentration of DL-Serine-d3 for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is DL-Serine-d3 and what are its primary applications in cell culture?

A1: DL-Serine-d3 is a stable isotope-labeled version of the amino acid serine, where three hydrogen atoms have been replaced by deuterium. It is a racemic mixture, containing both D- and L-isomers. Its primary use in cell culture is as a metabolic tracer.[1] By replacing standard L-serine in the culture medium with DL-Serine-d3, researchers can track the fate of the serine backbone through various metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2][3] This is crucial for studying serine metabolism's role in protein synthesis, one-carbon metabolism (which impacts nucleotide synthesis), and the production of other biomolecules like sphingolipids.[4][5]

Q2: How should I prepare a stock solution of DL-Serine-d3? Are there solubility concerns?

A2: Yes, solubility should be a key consideration. The racemic DL-serine mixture is significantly less soluble in water compared to the individual L-serine or D-serine enantiomers. It is recommended to prepare a sterile stock solution in high-purity water or a buffered solution like PBS. Gentle warming and vortexing can aid dissolution. The stock solution should be sterile-filtered through a 0.22 µm filter before being added to the culture medium. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation and repeated freeze-thaw cycles.

Q3: What is a good starting concentration for DL-Serine-d3 in my cell culture medium?

A3: A good starting point is to match or slightly exceed the concentration of L-serine found in your basal medium. Most common media already contain L-serine. For accurate tracing, it is best to use a custom formulation of your medium that lacks serine, and then add your desired concentration of DL-Serine-d3 as the sole source. If this is not feasible, supplementing the existing medium will result in a mixture of labeled and unlabeled serine. See the table below for L-serine concentrations in common media and a recommended starting range for your optimization experiments.

Q4: I am observing unexpected cytotoxicity or reduced cell proliferation. What could be the cause?

A4: While L-serine is essential for proliferation, the D-serine component of your DL-Serine-d3 mixture can be cytotoxic to certain cell types, particularly at higher concentrations. The mechanism is often linked to excitotoxicity mediated by the overstimulation of NMDA receptors, which is a known concern in neuronal cultures. If you observe cell death, it is critical to perform a dose-response experiment to determine the toxicity threshold for your specific cell line (see Protocol 2). Consider reducing the concentration or the duration of exposure.

Q5: How long should I incubate my cells with DL-Serine-d3 for effective labeling?

A5: The incubation time required to achieve high isotopic enrichment depends on the cell line's proliferation rate and the turnover of the metabolic pathways being studied. For proteomic studies using techniques analogous to SILAC, cells are typically cultured for at least five doublings to ensure near-complete incorporation into the proteome. For metabolomic studies tracking faster processes, shorter incubation times (e.g., a few hours to 24-48 hours) may be sufficient. An initial time-course experiment is recommended to determine the optimal labeling duration for your experimental goals.

Data Presentation: Concentrations & Solubility

Table 1: L-Serine Concentration in Standard Cell Culture Media

Medium L-Serine Concentration (mg/L) L-Serine Concentration (mM)
DMEM 42 mg/L ~0.40 mM
RPMI-1640 30 mg/L ~0.29 mM
Ham's F-12 10.51 mg/L ~0.10 mM

| Recommended Starting Range for DL-Serine-d3 Optimization | 15 - 84 mg/L | ~0.14 - 0.78 mM |

Data compiled from supplier formulation sheets. The recommended starting range spans from slightly below the RPMI-1640 concentration to double the DMEM concentration to cover most experimental needs.

Table 2: Solubility of Serine Isomers in Water

Compound Solubility at 20°C (mg/mL) Key Consideration
L-Serine 420 mg/mL High solubility.
D-Serine 420 mg/mL High solubility.

| DL-Serine | 50 mg/mL | Significantly lower solubility due to different crystal structure. |

This data highlights the importance of careful stock solution preparation for DL-Serine-d3.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of DL-Serine-d3 concentration.

Guide 1: Low Isotopic Enrichment in Downstream Metabolites

If mass spectrometry analysis reveals poor incorporation of the deuterium label, follow these steps.

G start Problem: Low Isotopic Enrichment q1 Is the concentration of unlabeled L-serine in the basal medium too high? start->q1 s1 Solution: Use serine-free custom medium or increase DL-Serine-d3 concentration. q1->s1 Yes q2 Is the incubation time sufficient for metabolic turnover? q1->q2 No s2 Solution: Increase incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48h). q2->s2 No q3 Is the DL-Serine-d3 stock solution prepared and stored correctly? q2->q3 Yes s3 Solution: Prepare fresh stock solution. Verify solubility and filter-sterilize. Avoid repeated freeze-thaw cycles. q3->s3 No G start Problem: High Cytotoxicity / Poor Growth q1 Is the DL-Serine-d3 concentration too high? start->q1 s1 Cause: Potential D-serine toxicity. Solution: Perform a dose-response assay (see Protocol 2). Determine the IC50 and choose a non-toxic concentration. q1->s1 Likely q2 Is the cell line particularly sensitive (e.g., neuronal)? q1->q2 Unsure s2 Cause: D-serine can be an NMDA receptor agonist. Solution: Use the lowest possible concentration that provides sufficient labeling. Consider using L-Serine-d3 if D-isomer effects are a concern. q2->s2 Yes q3 Was the stock solution prepared correctly? q2->q3 No s3 Cause: Incorrect concentration or contamination. Solution: Re-calculate and prepare fresh stock. Ensure sterility. q3->s3 No G Glycolysis Glycolysis (from Glucose) P3G 3-Phosphoglycerate Glycolysis->P3G Serine L-Serine (incorporates DL-Serine-d3) P3G->Serine de novo synthesis Proteins Protein Synthesis Serine->Proteins Glycine Glycine Serine->Glycine via SHMT Cysteine Cysteine -> Glutathione Serine->Cysteine Lipids Sphingolipids & Phospholipids Serine->Lipids OneCarbon One-Carbon Pool (THF cycle) Glycine->OneCarbon Nucleotides Purine & Thymidine Synthesis OneCarbon->Nucleotides SAM SAM (Methylation) OneCarbon->SAM

References

Technical Support Center: Troubleshooting Low Signal with DL-Serine-2,3,3-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity or other issues when using DL-Serine-2,3,3-d3 as an internal standard in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a low signal of my this compound internal standard?

A low signal from your this compound internal standard (IS) can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the IS, leading to a reduced signal.[1][2] This is a significant source of imprecision in quantitative analyses.[2]

  • Suboptimal Concentration: The concentration of the IS may be too low, causing its signal to be suppressed, particularly in the presence of a high concentration of the analyte.[3]

  • Degradation of the Standard: Improper storage and handling, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to the degradation of this compound.[3]

  • Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or a fatigued detector can result in a general decrease in signal for all ions, including your IS.

  • Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium atoms on certain positions of a molecule can exchange with hydrogen atoms from the solvent, leading to a loss of the deuterated signal. For this compound, the deuterium atoms are on carbon atoms, which are generally stable, but the position adjacent to the amine and carboxyl groups could be susceptible under certain conditions.

Q2: How can I determine if matrix effects are responsible for the low signal?

Matrix effects, which can cause either ion suppression or enhancement, are a frequent cause of signal variability. A post-extraction spike analysis is a straightforward experiment to assess the impact of your sample matrix.

Troubleshooting Guides

Guide 1: Investigating Low Signal Intensity

If you are experiencing a low signal from your this compound standard, follow this troubleshooting workflow:

Step 1: Verify Standard Integrity and Preparation

  • Check Storage Conditions: Ensure that the this compound has been stored according to the manufacturer's recommendations, typically at room temperature away from light and moisture.

  • Prepare Fresh Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the neat material.

  • Confirm Concentration: Double-check all calculations and dilutions made during the preparation of your working solutions.

Step 2: Evaluate for Matrix Effects

  • Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section below. A significantly lower signal in the post-spiked matrix sample compared to the neat solution indicates ion suppression.

  • If matrix effects are confirmed, consider the following:

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.

    • Optimize Chromatography: Adjust your chromatographic method to better separate the this compound from the matrix components causing suppression. This could involve changing the column, mobile phase, or gradient profile.

Step 3: Assess Instrument Performance

  • Clean the Ion Source: A dirty ion source is a common reason for decreased sensitivity. Follow your instrument manufacturer's protocol for cleaning.

  • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating optimally.

  • Check Detector Function: Detector fatigue can lead to a general loss of signal.

Guide 2: Addressing Poor Peak Shape

Poor peak shape, such as fronting, tailing, or splitting, can compromise the accuracy of your quantification.

Step 1: Check for Co-elution and Isotope Effect

  • The "deuterium isotope effect" can sometimes cause a slight retention time shift between the analyte and the deuterated IS. If this leads to co-elution with an interfering compound, it can affect peak shape and signal intensity.

  • Carefully examine the chromatograms to confirm that the analyte and IS are co-eluting and that their peak shapes are symmetrical.

Step 2: Investigate Column and System Issues

  • Column Deterioration: Over time, columns can become contaminated or the packing material can degrade, leading to poor peak shapes. Consider replacing the guard column or the analytical column.

  • Dead Volume: Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening. Ensure all fittings are properly made.

  • Inappropriate Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

Step 3: Review Method Parameters

  • Injection Volume: Injecting too large a volume of sample can overload the column and cause peak fronting.

  • Mobile Phase Compatibility: Ensure that your mobile phase is appropriate for both your analyte and the column.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects

Objective: To determine if the sample matrix is suppressing or enhancing the signal of this compound.

Methodology:

  • Prepare Set A (Neat Solution): Spike this compound at your typical working concentration into a clean solvent (e.g., the initial mobile phase).

  • Prepare Set B (Post-Extraction Spike): Take a blank matrix sample (a sample of the same type as your study samples but without the analyte or IS) and perform your entire extraction procedure. In the final step, spike the extracted matrix with this compound at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples using your established LC-MS method.

  • Data Interpretation: Compare the peak area of this compound in Set B to that in Set A.

Table 1: Interpretation of Post-Extraction Spike Results

ObservationInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.
Protocol 2: LC-MS/MS Method for Serine Analysis (Example)

This is a general example and should be optimized for your specific instrument and application. A study by Fuchs et al. (2008) describes methods for quantifying serine enantiomers in cerebrospinal fluid. Another study by Huang et al. (2014) details a method for D-Serine in human plasma.

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separating small polar molecules like serine. For example, a Zorbax Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm).

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.3% TFA) and an organic solvent like methanol with the same acid concentration.

  • Flow Rate: Typically in the range of 0.4 mL/min.

  • Injection Volume: 20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for amino acids.

  • MS/MS Transitions: The specific precursor and product ions will need to be determined for both serine and this compound by infusing the standards into the mass spectrometer. For derivatized D-Serine, a transition of m/z 231.5 to 106.1 has been reported.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize the signal for your specific instrument.

Table 2: Example MS Parameter Optimization Data (Hypothetical)

ParameterSetting 1Signal Intensity (Counts)Setting 2Signal Intensity (Counts)Optimal Setting
Declustering Potential (V)601.2 x 10^5801.8 x 10^580
Collision Energy (eV)152.5 x 10^5202.1 x 10^515
Source Temperature (°C)5003.4 x 10^55503.9 x 10^5550

Visualizing Troubleshooting and Workflows

Troubleshooting_Workflow Troubleshooting Low Signal with this compound start Low Signal Detected check_standard Verify Standard Integrity - Fresh Solution? - Correct Concentration? start->check_standard matrix_effects Evaluate Matrix Effects - Post-Extraction Spike check_standard->matrix_effects Standard OK reprepare Prepare Fresh Standard check_standard->reprepare Issue Found instrument_check Assess Instrument Performance - Clean Source? - Tune/Calibrate? matrix_effects->instrument_check No Matrix Effect optimize_chrom Optimize Chromatography or Dilute Sample matrix_effects->optimize_chrom Suppression Detected instrument_maintenance Perform Instrument Maintenance instrument_check->instrument_maintenance Issue Found resolved Signal Restored instrument_check->resolved No Issues reprepare->start Re-analyze optimize_chrom->start Re-analyze instrument_maintenance->start Re-analyze

Caption: Troubleshooting workflow for low signal of this compound.

Matrix_Effect_Experiment Post-Extraction Spike Workflow prep_A Prepare Set A: Spike IS in Neat Solvent analyze Analyze Both Sets by LC-MS prep_A->analyze prep_B Prepare Set B: 1. Extract Blank Matrix 2. Spike IS into Extract prep_B->analyze compare Compare Peak Area: Set B vs. Set A analyze->compare suppression Ion Suppression compare->suppression Area B < Area A enhancement Ion Enhancement compare->enhancement Area B > Area A no_effect Minimal Matrix Effect compare->no_effect Area B ≈ Area A

References

Technical Support Center: DL-Serine-d3 Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Serine-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the isotopic scrambling of deuterated serine during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of DL-Serine-d3?

Isotopic scrambling, often called "back-exchange," is the unintentional chemical process where deuterium atoms on the DL-Serine-d3 molecule are replaced by hydrogen atoms from the surrounding environment.[1][2] This occurs most readily with protic solvents like water or methanol. While the deuterium atoms on the hydroxyl (-OD) and amine (-ND2) groups are expected to exchange rapidly, the key challenge is preventing the loss of deuterium from the carbon backbone (at the C-2/C-α and C-3/C-β positions), as this loss compromises the isotopic label's integrity for quantitative analysis.

Q2: Why is preventing isotopic scrambling critical for my research?

Maintaining the isotopic purity of DL-Serine-d3 is crucial for the accuracy and reliability of experimental results. Isotopic scrambling leads to a lower-than-expected mass for the molecule, which can cause:

  • Inaccurate Quantification: In isotope dilution mass spectrometry, the scrambled analyte will no longer have the same mass as the internal standard, leading to underestimation of the endogenous analyte's concentration.

  • Misinterpretation of Metabolic Flux: When tracing metabolic pathways, the loss of deuterium can make it appear that a pathway is less active than it truly is.

  • Compromised Structural Analysis: In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), unintended back-exchange obscures the data related to protein conformation and dynamics.[1]

Q3: What are the primary causes of deuterium scrambling on the carbon backbone of serine?

There are three main factors that contribute to the loss of deuterium from the C-2 and C-3 positions of serine:

  • Chemical Factors (pH and Temperature): The rate of hydrogen-deuterium exchange is highly dependent on pH and temperature. The exchange reaction is catalyzed by both acids and bases.[1] The rate is slowest at a pH minimum of approximately 2.5.[1] Elevated temperatures significantly accelerate this process.

  • Enzymatic Activity: In biological samples (e.g., cell lysates, plasma), enzymes can actively facilitate deuterium-hydrogen exchange. Transaminases, which are pyridoxal phosphate (PLP)-dependent, are known to catalyze the exchange of the C-α proton (or deuteron), while other enzymes in serine's metabolic pathway can affect the C-β position.

  • Analytical Workflow: The entire process of sample preparation and analysis can introduce opportunities for back-exchange, particularly through exposure to protiated solvents (solvents containing ¹H). This is a significant issue in liquid chromatography (LC-MS) systems where aqueous mobile phases are used.

Troubleshooting Guide: Isotopic Scrambling Detected

If you have observed a loss of deuterium in your DL-Serine-d3 samples (e.g., observing a mass peak at M+2 or M+1 instead of the expected M+3), follow this guide to identify and resolve the issue.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting isotopic scrambling.

Troubleshooting_Workflow cluster_causes Potential Cause Investigation cluster_solutions Corrective Actions start Isotopic Scrambling Detected in DL-Serine-d3 check_storage 1. Review Sample Storage & Handling start->check_storage check_prep 2. Analyze Sample Preparation Protocol start->check_prep check_analysis 3. Evaluate Analytical (LC-MS) Conditions start->check_analysis sol_storage ACTION: - Store samples at <= -80°C. - Minimize freeze-thaw cycles. - Use D2O-based buffers for stock. check_storage->sol_storage Issues Found? sol_prep ACTION: - Implement Quench Conditions (pH ~2.5, 0°C). - Immediately deproteinize biological samples. - Consider enzyme inhibitors (e.g., Aminooxyacetic acid). check_prep->sol_prep Issues Found? sol_analysis ACTION: - Maintain system at low temp (<4°C). - Use rapid LC gradients. - Minimize time in autosampler. check_analysis->sol_analysis Issues Found? end Problem Resolved sol_storage->end Implement & Re-analyze sol_prep->end Implement & Re-analyze sol_analysis->end Implement & Re-analyze

Caption: A step-by-step workflow for troubleshooting and resolving isotopic scrambling issues.

Data Summary: Factors Influencing Scrambling

The stability of the deuterium label on DL-Serine-d3 is a function of several experimental variables. The following table summarizes the key factors and the conditions required to minimize scrambling.

FactorCondition Promoting ScramblingRecommended Condition for StabilityRationale & Citation
pH Neutral (pH 7), Basic (>pH 8) or strongly Acidic (pH 2.5 - 3.0 The H-D exchange rate has a distinct minimum at pH ~2.5. Both acid and base environments catalyze the exchange.
Temperature Ambient Temperature (>20°C) or Heated Incubation0°C - 4°C Chemical and enzymatic reaction rates are significantly reduced at low temperatures. This is a cornerstone of the "quench" process.
Enzymes Presence of active enzymes in biological matricesEnzyme Inactivation (e.g., protein precipitation, heat) or Inhibition Enzymes like transaminases can actively strip deuterium from the C-α position. Their removal is critical for biological samples.
Exposure Time Long incubation times, slow chromatographyMinimized The extent of back-exchange is time-dependent. Rapid processing and fast LC gradients reduce the opportunity for scrambling.
Solvent Protic Solvents (H₂O, MeOH, EtOH)Aprotic Solvents (where feasible) or D₂O-based buffersProtic solvents provide the source of hydrogen atoms for the back-exchange reaction.
Experimental Protocols
Protocol 1: Optimal Quenching and Storage of DL-Serine-d3 Samples

This protocol is designed to "quench" or stop deuterium exchange, preserving the isotopic label for subsequent analysis. It is the most critical step in preventing scrambling.

Materials:

  • Ice bucket

  • Pre-chilled microcentrifuge tubes

  • Quench Buffer: 0.5% Formic Acid or 1% Acetic Acid in Water (ensure pH is ~2.5-3.0), chilled to 0°C.

  • Liquid Nitrogen (optional, for snap-freezing)

Methodology:

  • Preparation: Pre-chill all tubes, pipette tips, and the quench buffer on ice before starting the experiment.

  • Quenching: At your desired experimental time point, immediately add an equal volume of the ice-cold Quench Buffer to your sample. For example, add 100 µL of Quench Buffer to a 100 µL sample.

  • Mixing: Gently vortex for 2-3 seconds to ensure the pH is rapidly and uniformly lowered.

  • Immediate Analysis: Proceed directly to your analytical workflow (e.g., LC-MS injection). Keep the quenched sample on ice or in a cooled autosampler (4°C) at all times.

  • Long-Term Storage: If immediate analysis is not possible, snap-freeze the quenched sample in liquid nitrogen and store it at -80°C. Minimize freeze-thaw cycles.

Protocol 2: Sample Preparation for LC-MS Analysis from Biological Matrix

This protocol details the steps for extracting DL-Serine-d3 from a protein-rich biological matrix (e.g., plasma, cell lysate) while minimizing enzymatic and chemical scrambling.

Materials:

  • Quench Buffer (from Protocol 1)

  • Protein Precipitation Solution: 20% Trichloroacetic Acid (TCA) in water, chilled to 0°C.

  • Centrifuge capable of 4°C operation.

  • Syringe filters (0.22 µm).

Methodology:

  • Quench and Precipitate: To 100 µL of your biological sample, add 100 µL of ice-cold Quench Buffer. Immediately after mixing, add 50 µL of the ice-cold 20% TCA solution.

  • Incubate: Vortex briefly and incubate the sample on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge: Centrifuge the sample at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and enzymes.

  • Extract Supernatant: Carefully collect the supernatant, which contains the DL-Serine-d3, without disturbing the protein pellet.

  • Filter and Analyze: Filter the supernatant through a 0.22 µm filter into an autosampler vial. Place the vial in a cooled autosampler (4°C) and proceed with LC-MS analysis using a rapid gradient.

Visualizing the Scrambling Mechanism

The following diagram illustrates the vulnerable sites on the DL-Serine-d3 molecule and the factors that promote isotopic exchange.

Scrambling_Mechanism cluster_sites Vulnerable Isotopic Sites cluster_factors Factors Promoting Scrambling serine DL-Serine-d3 Molecule ND₂  | D-C-α-COOD  | CD₂-OD alpha C-α Deuteron serine->alpha H⁺ Exchange beta C-β Deuterons serine->beta H⁺ Exchange ph High pH (OH⁻) Neutral pH ph->alpha ph->beta temp Elevated Temp. temp->alpha Accelerates all reactions temp->beta enzyme Enzymes (e.g., Transaminases) enzyme->alpha

Caption: Key factors and sites involved in the isotopic scrambling of DL-Serine-d3.

References

Technical Support Center: DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubilization of DL-Serine-2,3,3-d3. The information is structured to address common challenges and provide practical solutions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a deuterated form of the racemic amino acid DL-Serine. The deuterium labeling makes it a valuable tool in metabolic research, proteomics, and as an internal standard for mass spectrometry. However, like its non-deuterated counterpart, DL-Serine exhibits lower aqueous solubility compared to its individual L- and D-enantiomers. This is due to the formation of a more stable crystal lattice in the racemic mixture, stabilized by strong intermolecular hydrogen bonds.[1] This reduced solubility can present challenges when preparing stock solutions for various experimental assays.

Q2: What are the key physicochemical properties of this compound?

A2: The physicochemical properties of this compound are very similar to that of DL-Serine, with the primary difference being the molecular weight due to the presence of three deuterium atoms.

PropertyValue
Molecular FormulaC₃D₃H₄NO₃
Molecular Weight108.11 g/mol
AppearanceWhite to off-white powder
Isotopic PurityTypically ≥98 atom % D
Chemical PurityTypically ≥98%

Q3: In which solvents is this compound soluble?

A3: this compound is sparingly soluble in water and aqueous buffers. It is generally insoluble in organic solvents like ethanol and ether. For practical purposes, aqueous-based solvents are the primary choice for dissolution.

Troubleshooting Guide for Solubility Issues

Encountering solubility issues with this compound is a common challenge. This guide provides a step-by-step approach to troubleshoot and resolve these problems.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Weigh desired amount of this compound add_solvent Add initial volume of aqueous solvent (e.g., Water, PBS) start->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex check_solubility1 Is the compound fully dissolved? vortex->check_solubility1 sonicate Sonicate in a water bath for 5-10 minutes check_solubility1->sonicate No end_success Solution is ready for use. Filter sterilize if necessary. check_solubility1->end_success Yes check_solubility2 Is the compound fully dissolved? sonicate->check_solubility2 heat Gently warm the solution (e.g., 37°C) check_solubility2->heat No check_solubility2->end_success Yes check_solubility3 Is the compound fully dissolved? heat->check_solubility3 ph_adjust Adjust pH away from the isoelectric point (pI ≈ 5.68) check_solubility3->ph_adjust No check_solubility3->end_success Yes check_solubility4 Is the compound fully dissolved? ph_adjust->check_solubility4 check_solubility4->end_success Yes end_fail Consider alternative solvents or sample preparation methods. check_solubility4->end_fail No

Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data

The solubility of DL-Serine is influenced by the solvent, temperature, and the presence of co-solutes. The following table summarizes available quantitative data for non-deuterated DL-Serine, which is expected to be a very close approximation for this compound.

SolventTemperature (°C)Solubility (g/L)Reference
Water2050[1]
Water2550[2]
Water80200[2]
PBSNot Specified25[3]
Water-DMSO (90:10 w/w)25~45
Water-DMSO (80:20 w/w)25~40
0.5 M NaCl in Water25Increased
0.5 M KCl in Water25Increased

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines the standard procedure for dissolving this compound in an aqueous buffer.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a portion of the desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the powder.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. Visually inspect for complete dissolution.

  • Sonication (Optional): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minute intervals. Avoid excessive heating of the sample.

  • Gentle Heating (Optional): If sonication is insufficient, warm the solution in a water bath at a temperature compatible with your experiment (e.g., 37°C).

  • pH Adjustment (If Necessary): The isoelectric point (pI) of serine is approximately 5.68. Solubility is lowest at the pI. If you are working with unbuffered water, adjusting the pH slightly away from this point with dilute HCl or NaOH can improve solubility.

  • Final Volume and Filtration: Once the solute is fully dissolved, add the remaining buffer to reach the final desired concentration. If required for your application, filter-sterilize the solution using a 0.22 µm filter.

Protocol 2: Solubility Enhancement using Co-solvents or Salts

For applications where higher concentrations are required and the presence of co-solvents or salts is permissible, the following modifications can be made to Protocol 1.

  • Co-solvents: Prepare the aqueous buffer with a small percentage of a water-miscible organic solvent, such as DMSO. Start with a low concentration (e.g., 5-10% DMSO) and increase if necessary. Note that high concentrations of organic solvents may not be compatible with all biological assays.

  • Salts: The addition of salts like NaCl or KCl can increase the solubility of amino acids, a phenomenon known as "salting-in". Prepare your aqueous buffer with the desired salt concentration (e.g., 150 mM NaCl) before attempting to dissolve the this compound.

D-Serine Signaling at the NMDA Receptor

DL-Serine is a racemic mixture of D-Serine and L-Serine. D-Serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in synaptic plasticity, learning, and memory. The following diagram illustrates the key elements of this signaling pathway.

G cluster_0 D-Serine Signaling at the NMDA Receptor L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine D-Serine Serine_Racemase->D_Serine Produces Synaptic_Cleft Synaptic Cleft D_Serine->Synaptic_Cleft Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Releases Glutamate->Synaptic_Cleft NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to glutamate site Synaptic_Cleft->NMDA_Receptor Binds to co-agonist site Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream_Signaling Activates

D-Serine as a co-agonist in NMDA receptor signaling.

References

Minimizing background noise in DL-Serine-d3 tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Serine-d3 tracer experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and ensure accurate, reproducible results in their metabolic studies.

Troubleshooting Guide

This section addresses specific issues that can arise during DL-Serine-d3 tracer experiments, leading to high background noise or inaccurate quantification.

Q: Why am I observing a high background signal in my unlabeled control samples?

A: High background in control samples can obscure the true signal from your tracer and is often due to two main factors:

  • Natural Isotope Abundance: All molecules containing elements like carbon, hydrogen, nitrogen, and oxygen have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[1] These contribute to a natural isotopic distribution, creating M+1 and M+2 peaks in the mass spectrum that can be mistaken for tracer incorporation.[1] It is essential to correct for this natural abundance during data analysis.

  • Sample Contamination: Contamination can be introduced at any stage, from sample preparation to analysis. Common sources include solvents, labware (e.g., plasticizers from tubes), and cross-contamination between labeled and unlabeled samples. Ensure meticulous cleaning of all materials and use high-purity solvents.

Q: My mass spectrometry data shows unexpected peaks with the same mass-to-charge ratio (m/z) as my labeled serine. What is the cause?

A: This phenomenon is known as isobaric interference, where different molecules have the same nominal mass.[2] In targeted metabolomics, this can lead to inaccurate quantification if not properly resolved. Potential sources of interference include:

  • Isomeric Metabolites: Molecules that are structural isomers of serine will have the same mass.

  • In-Source Fragmentation: Larger molecules can fragment within the mass spectrometer's ionization source, generating ions with an m/z that overlaps with your target analyte.

  • Doubly Charged Ions: In some cases, rare earth elements or other large molecules can form doubly charged ions that appear at an m/z value within the range of your analyte.

Effective chromatographic separation is critical to distinguish between your target analyte and interfering compounds. Using high-resolution mass spectrometry can also help differentiate between molecules with very similar masses.

Q: How can I differentiate between true tracer incorporation and background noise during data analysis?

A: Distinguishing signal from noise requires a systematic data correction workflow. The most critical step is correcting for the natural abundance of stable isotopes present in both your sample matrix and the tracer itself. Specialized software tools, such as IsoCorrectoR, are designed for this purpose and can correct MS and MS/MS data for natural isotope abundance and tracer impurity. Without proper correction, raw mass spectrometry data can be significantly distorted, potentially leading to the misinterpretation of metabolic fluxes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and methodology.

Q: What are the most critical factors to consider when designing a DL-Serine-d3 tracing experiment?

A: A well-designed experiment is crucial for obtaining meaningful data. Key considerations include:

  • Tracer Purity and Concentration: Use a high-purity tracer, such as DL-Serine-2,3,3-d3, to minimize interference from unlabeled species. The optimal tracer concentration and labeling duration must be tailored to the specific biological system (cells, tissues, or whole organisms) to achieve sufficient isotopic enrichment without causing metabolic perturbations.

  • Steady-State Conditions: For metabolic flux analysis, it is essential that the biological system is at a metabolic steady state. This ensures that observed changes in isotope labeling are due to metabolic conversion rather than changes in pool sizes.

  • Appropriate Controls: Always include unlabeled (control) samples to measure the natural isotopic background and labeled standards to confirm instrument performance.

Q: What is a reliable protocol for sample preparation from biological matrices?

A: Proper sample preparation is critical for accurate metabolomic analysis. The goal is to efficiently extract the metabolites while precipitating larger molecules like proteins. The following is a general protocol for plasma or tissue samples.

Experimental Protocol: Metabolite Extraction from Plasma or Tissue
  • Sample Collection: Collect blood into heparinized tubes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. For tissues, harvest and immediately flash-freeze in liquid nitrogen, then store at -80°C.

  • Homogenization (Tissues): Weigh a frozen tissue portion and homogenize it in 4 volumes of an ice-cold acetonitrile/water (1:1) solution.

  • Protein Precipitation:

    • For plasma : To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • For tissue homogenate : Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Extraction: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Q: How should I configure my mass spectrometer for analyzing serine isotopologues?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity needed for analyzing isotopologues in complex biological samples.

  • Ionization: Use electrospray ionization (ESI), typically in positive ion mode, to generate protonated molecules.

  • Analysis: High-resolution mass spectrometers, such as Orbitrap-based instruments, are highly effective as they can distinguish between different isotopologues with high precision, minimizing isobaric interferences.

  • Data Acquisition: Direct infusion can be an alternative to LC-MS, offering the advantage of a constant analyte concentration and allowing for extensive signal averaging to produce high-quality spectra for reliable quantification.

Quantitative Data Summary

Minimizing background noise requires understanding potential sources of interference. The table below lists common isobaric and isotopic interferences relevant to DL-Serine-d3 analysis.

Ion / IsotopologueNominal m/zPotential Source of InterferenceRecommended Action
Unlabeled Serine (M+0) 106.05-Establish baseline signal.
DL-Serine-d3 (M+3) 109.07L-Serine (2,3,3-D₃, ¹⁵N) isotopologue.Use high-resolution MS to separate.
¹³C-Serine (M+1) 107.05Natural abundance of ¹³C in unlabeled serine.Apply natural abundance correction.
Other Metabolites VariableIsomeric or isobaric compounds in the matrix.Optimize chromatographic separation.
Doubly Charged Ions VariableRare earth elements (e.g., ¹⁶⁸Er²⁺, ¹⁷⁰Yb²⁺).Review sample matrix; use collision-induced dissociation (CID) to confirm identity.

Visualizations

Troubleshooting Workflow for High Background Noise

The following diagram outlines a logical workflow for identifying and mitigating sources of background noise in your experiment.

A High Background Signal Detected B Analyze Unlabeled Control Sample A->B C Is M+1 Peak Elevated? B->C D Natural Isotope Abundance C->D Yes F Check for Contamination C->F No E Apply Natural Abundance Correction Algorithm D->E M Problem Resolved E->M G Contamination Likely F->G Yes I Review MS Data for Isobaric Interference F->I No H Use High-Purity Solvents & Clean Labware G->H H->M J Overlapping Peaks Observed? I->J K Isobaric Interference Confirmed J->K Yes J->M No L Optimize Chromatography or Use High-Res MS K->L L->M

Caption: Troubleshooting workflow for high background noise.

General Experimental Workflow for DL-Serine-d3 Tracer Analysis

This diagram illustrates the key stages of a stable isotope tracing experiment, from initial design to final data interpretation.

cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Experimental Design (Tracer Conc., Duration) B 2. Sample Collection (Plasma, Tissue, Cells) A->B C 3. Metabolite Extraction (Protein Precipitation) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (Peak Integration, Isotope Correction) D->E F 6. Data Interpretation (Metabolic Flux Analysis) E->F

Caption: Workflow for DL-Serine-d3 tracer experiments.

References

Calibrating instruments for DL-Serine-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating instruments for DL-Serine-d3 analysis.

Frequently Asked Questions (FAQs)

Q1: What is DL-Serine-d3 and why is it used in analysis?

A1: DL-Serine-d3 is a deuterated form of the amino acid serine, meaning some hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] Using a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte (e.g., D-Serine or L-Serine).

Q2: What are the typical analytical techniques for DL-Serine-d3 analysis?

A2: The most common and reliable methods for the analysis of serine enantiomers using DL-Serine-d3 as an internal standard are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the analytes, which are then detected and quantified by a mass spectrometer.

Q3: Is derivatization necessary for DL-Serine analysis?

A3: Not always, but it is a common practice to improve chromatographic separation and enhance the sensitivity of detection, especially for resolving the D- and L-enantiomers of serine. Some methods achieve separation without derivatization using specialized chiral columns. Common derivatizing agents include (R)-1-Boc-2-piperidine carbonyl chloride and 9-fluorenylmethyl-chloroformate (FMOC-Cl).

Q4: What is a surrogate matrix and when should I use it?

A4: A surrogate matrix is a substitute for the actual biological matrix (e.g., plasma, cerebrospinal fluid) that is free of the analyte of interest. Since D-serine and L-serine are endogenous compounds present in biological samples, a surrogate matrix like phosphate-buffered saline (PBS) is often used to prepare calibration standards and quality control (QC) samples. This allows for the construction of a calibration curve without interference from the naturally occurring analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broad or Tailing Peaks) in the Chromatogram

  • Question: My chromatogram for DL-Serine-d3 and the target serine enantiomers shows broad or tailing peaks. What could be the cause?

  • Answer:

    • Column Contamination or Degradation: The analytical column may be contaminated or has reached the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.

    • Column Overloading: Injecting a sample that is too concentrated can lead to poor peak shape. Attempt to reduce the injection volume or dilute the sample.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase might not be optimal for the analyte. Ensure the mobile phase is correctly prepared and is suitable for the column and analytes.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, prepare your samples in the mobile phase.

Issue 2: No or Low Signal for DL-Serine-d3 or the Analyte

  • Question: I am not observing a signal, or the signal is very weak for my analyte and/or internal standard in the mass spectrometer. What should I do?

  • Answer:

    • Check Instrument Settings: Verify that the mass spectrometer is set to monitor the correct mass-to-charge (m/z) transitions for both the analyte and DL-Serine-d3. For example, for D-serine, a transition of m/z 106.1 > 60.0 or 106.1 > 60.1 has been used, while for DL-serine-d3, m/z 109.1 > 63.0 is a common transition.

    • Ionization Issues: The analyte may not be ionizing efficiently. Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow. Ensure the mobile phase contains a proton source like formic acid to facilitate ionization.

    • Sample Preparation Problems: There could be an issue with the sample extraction or derivatization process, leading to a low concentration of the analyte in the final sample. Review the sample preparation protocol.

    • Clogged Flow Path: A blockage in the LC system or the MS interface can prevent the sample from reaching the detector. Check for any leaks or blockages.

Issue 3: Inaccurate Quantification or Poor Calibration Curve Linearity

  • Question: My calibration curve is not linear (low R² value), or my QC samples are not within the acceptable range of accuracy and precision. What are the possible reasons?

  • Answer:

    • Incorrect Standard Preparation: Errors in the serial dilution of your stock solutions can lead to a non-linear calibration curve. Carefully reprepare your calibration standards.

    • Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inaccurate results. Ensure your sample cleanup procedure is adequate to remove interfering substances. Using a stable isotope-labeled internal standard like DL-Serine-d3 should help mitigate this, but significant matrix effects can still be problematic.

    • Internal Standard Issues: Ensure the internal standard (DL-Serine-d3) is added at a consistent concentration to all samples and standards. Variability in the IS concentration will lead to poor precision.

    • Detector Saturation: At the highest concentration points of your calibration curve, the detector may be saturated, leading to a non-linear response. You may need to adjust the concentration range of your standards.

Quantitative Data Summary

The following table summarizes typical parameters for LC-MS/MS methods used in the analysis of serine enantiomers with a deuterated internal standard.

ParameterTypical Value/RangeReference
Calibration Curve Range 0.01 - 10 µg/mL (D-Serine) 0.1 - 100 µg/mL (L-Serine)
0.19 - 25.0 nmol/mL (D-Serine)
Linearity (R²) ≥ 0.998
≥ 0.999
Intra-day and Inter-day Precision (%RSD or %CV) < 15%
≤ 8.38%
≤ 8.7%
Intra-day and Inter-day Accuracy 92.93% to 102.29%
Within ±15% of nominal values
Lower Limit of Quantification (LLOQ) 0.19 nmol/mL (in human plasma)

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards in a Surrogate Matrix

This protocol describes the preparation of calibration standards for the analysis of D-Serine in a surrogate matrix (PBS) using DL-Serine-d3 as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of D-Serine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol-water, 1:1 v/v).

    • Prepare a primary stock solution of the internal standard, DL-Serine-d3, at a concentration of 1 mg/mL in the same solvent.

    • From these primary stocks, prepare intermediate stock solutions by dilution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the D-Serine intermediate stock solution with the surrogate matrix (PBS) to create a series of at least 6-8 working standard solutions that cover the desired calibration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Preparation of Internal Standard Working Solution:

    • Dilute the DL-Serine-d3 intermediate stock solution with the appropriate solvent to a final concentration that will be added to all samples and standards.

  • Sample Preparation:

    • To a fixed volume of each working standard solution, blank surrogate matrix, and unknown samples, add a fixed volume of the internal standard working solution.

    • Proceed with the sample extraction procedure (e.g., protein precipitation with acetone or methanol).

    • If derivatization is required, follow the specific protocol for the chosen derivatizing agent.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase before injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock Solution working_standards Working Calibration Standards stock_analyte->working_standards stock_is IS (DL-Serine-d3) Stock working_is Working IS Solution stock_is->working_is add_is Add IS to Standards & Samples working_standards->add_is working_is->add_is extraction Sample Extraction add_is->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution injection LC-MS/MS Injection reconstitution->injection data_processing Data Processing injection->data_processing

Caption: Experimental workflow for sample preparation and analysis.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_signal Signal Issues cluster_accuracy Quantification Issues start Poor Analytical Result peak_shape Broad or Tailing Peaks? start->peak_shape no_signal No or Low Signal? start->no_signal bad_curve Poor Linearity/Accuracy? start->bad_curve check_column Check/Replace Column peak_shape->check_column Yes check_loading Reduce Sample Load peak_shape->check_loading Yes check_ms_settings Verify MS/MS Transitions no_signal->check_ms_settings Yes check_ionization Optimize ESI Source no_signal->check_ionization Yes check_standards Reprepare Standards bad_curve->check_standards Yes check_matrix Investigate Matrix Effects bad_curve->check_matrix Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing deuterated amino acids. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the isotopic and chemical integrity of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (lyophilized) deuterated amino acids?

A1: Proper storage is crucial to maintain the isotopic and chemical purity of deuterated amino acids. The primary goals are to protect them from moisture, heat, and light.

  • Temperature: For long-term storage, it is recommended to store lyophilized deuterated amino acids at -20°C or below in a desiccator.[1] For short-term storage, 2-8°C is acceptable for many common amino acids. Some amino acids, like L-Lysine, are particularly hygroscopic and should be stored below 0°C.[2]

  • Atmosphere: Store in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to moisture and oxygen.[3]

  • Light: Protect from light by storing in amber vials or in the dark to prevent photolytic degradation.[3]

  • Container: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination from atmospheric moisture upon opening.

Q2: How should I store deuterated amino acids in solution?

A2: Solutions of deuterated amino acids are generally less stable than their solid forms.

  • Temperature: Store solutions at 2-8°C for short-to-medium term use (weeks to months) and at -20°C or below for longer-term storage (months to a year or more).

  • Solvent: The choice of solvent is critical. Use high-purity, anhydrous, and ideally deuterated aprotic solvents like acetonitrile or methanol to prevent hydrogen-deuterium (H-D) exchange. Avoid acidic or basic aqueous solutions which can catalyze H-D exchange.

  • Container: Store in well-sealed, amber vials with PTFE-lined caps to protect from light and prevent solvent evaporation and moisture ingress. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.

Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?

A3: H-D exchange is a chemical reaction where a deuterium atom on your amino acid is replaced by a hydrogen atom from a proton-containing (protic) source in the environment. This compromises the isotopic purity of your sample. The most common source of protons is water (H₂O).

To prevent H-D exchange:

  • Work in a Dry Environment: Handle solid compounds and prepare solutions in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.

  • Use Dry Glassware and Solvents: Thoroughly dry all glassware before use. Use anhydrous, high-purity solvents. For applications where isotopic purity is paramount, use deuterated solvents for reconstitution.

  • Avoid Protic Solvents: Do not use protic solvents like water or ethanol unless they are deuterated (e.g., D₂O, ethanol-d₆).

  • Control pH: In aqueous solutions, H-D exchange is minimized at acidic pH (~2.5). Both acidic and basic conditions can catalyze the exchange.

Q4: Are there any specific amino acids that are more prone to degradation or H-D exchange?

A4: Yes, the stability of amino acids can vary.

  • Moisture Sensitivity: Amino acids like L-Lysine are very hygroscopic and readily absorb moisture, which can lead to clumping and degradation.

  • Oxidation: Sulfur-containing amino acids like DL-Methionine are sensitive to oxidation and should be stored in sealed containers to limit air exposure.

  • H-D Exchange Susceptibility: Deuterons at certain positions are more labile. For example, deuterons on heteroatoms (like in -OD or -ND₂) or at the α-carbon can be more susceptible to exchange, especially under basic conditions.

Quantitative Data Summary

The stability of deuterated amino acids is comparable to their non-deuterated counterparts, with the added consideration of preventing H-D exchange. The following table summarizes general storage recommendations.

Amino Acid TypeFormStorage TemperatureShelf Life (General)Key Considerations
L-LysineSolid≤ 0°C2-3 yearsVery hygroscopic; protect from moisture.
DL-MethionineSolid5-30°C3 yearsSensitive to oxidation; keep containers sealed.
L-ThreonineSolid5-25°C2 yearsSensitive to temperature changes.
General Amino AcidsSolid (Lyophilized)≤ -20°CYearsLong-term storage; use a desiccator.
General Amino AcidsIn Aprotic Solvent2-8°CWeeks to MonthsShort to medium-term; protect from light.
General Amino AcidsIn Aprotic Solvent≤ -20°CMonths to a Year+Medium to long-term; minimizes degradation.

Experimental Protocols

Protocol for Reconstitution of Lyophilized Deuterated Amino Acids

This protocol outlines the general steps for preparing a stock solution from a solid (lyophilized) deuterated amino acid.

  • Acclimatization: Before opening, remove the sealed container of the deuterated amino acid from its cold storage (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: Perform all subsequent steps in a controlled environment, such as a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon), to minimize exposure to moisture.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous (and preferably deuterated) solvent to the vial to achieve the desired concentration. Gently swirl or vortex to dissolve the amino acid completely. For some compounds, gentle warming or sonication may be necessary.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see table above). It is best practice to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.

Protocol for Preparing a Deuterated Amino Acid Sample for NMR Spectroscopy
  • Sample Weighing: Weigh approximately 10-20 mg of the solid deuterated amino acid into a clean, dry vial. The exact amount will depend on the molecular weight and the specific NMR experiment.

  • Solvent Selection: Choose a suitable deuterated solvent in which the amino acid is soluble (e.g., D₂O, DMSO-d₆, methanol-d₄). Ensure the solvent is of high purity (>99.5% D).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the amino acid. Gently mix until the solid is completely dissolved.

  • Filtering: To remove any particulate matter that could affect the spectral resolution, filter the solution directly into a clean, dry 5 mm NMR tube. A common method is to use a Pasteur pipette with a small plug of Kimwipe or cotton wool as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for NMR analysis.

Visualizations

experimental_workflow Workflow for Handling Lyophilized Deuterated Amino Acids cluster_storage Storage cluster_preparation Preparation cluster_dissolution Dissolution cluster_final_storage Final Storage storage Store at <= -20°C in a desiccator acclimatize Acclimatize vial to room temperature storage->acclimatize inert_atm Work in inert atmosphere (glove box) acclimatize->inert_atm centrifuge Centrifuge vial to collect powder inert_atm->centrifuge weigh Weigh desired amount centrifuge->weigh add_solvent Add anhydrous/ deuterated solvent weigh->add_solvent dissolve Gently mix to dissolve add_solvent->dissolve aliquot Aliquot into amber vials dissolve->aliquot store_solution Store solution at -20°C or 2-8°C aliquot->store_solution

Caption: General workflow for handling lyophilized deuterated amino acids.

Troubleshooting Guide

Q: My mass spectrometry results show a lower isotopic purity than expected. What could be the cause?

A: This is a common issue, often related to unintended H-D exchange.

troubleshooting_hd_exchange Troubleshooting Low Isotopic Purity (H-D Exchange) cluster_causes Potential Causes cluster_solutions Solutions issue Low isotopic purity detected by MS moisture Moisture contamination during handling/storage issue->moisture solvent Use of protic solvents (H₂O, MeOH, EtOH) issue->solvent ph Inappropriate pH of solution (acidic/basic) issue->ph dry_env Handle in inert atmosphere (glove box, N₂/Ar stream) moisture->dry_env dry_glassware Use thoroughly dried glassware moisture->dry_glassware anhydrous_solvent Use anhydrous, deuterated solvents for dissolution solvent->anhydrous_solvent control_ph For aqueous solutions, adjust to pH ~2.5 ph->control_ph

Caption: Troubleshooting guide for potential H-D exchange issues.

Q: I am observing low deuterium incorporation in my synthesis reaction. What are the likely causes and how can I improve it?

A: Low deuterium incorporation during synthesis can arise from several factors.

  • Insufficient Deuterating Reagent: The molar ratio of your deuterium source (e.g., D₂O, DCl) to your substrate may be too low.

    • Solution: Increase the molar excess of the deuterating reagent. Using a deuterated solvent as the reaction medium can also drive the equilibrium towards the deuterated product.

  • Back-Exchange: Protic impurities in your reagents or solvents can lead to back-exchange.

    • Solution: Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware and perform reactions under an inert atmosphere.

  • Suboptimal Reaction Conditions: The temperature or reaction time may not be sufficient.

    • Solution: Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress to avoid side reactions.

  • Catalyst Deactivation: The catalyst used for H-D exchange may be poisoned or lose activity.

    • Solution: Use a fresh batch of catalyst or increase the catalyst loading.

Q: My sample shows signs of degradation (e.g., discoloration, unexpected peaks in analysis). What should I do?

A: Degradation can be caused by exposure to light, heat, or oxygen.

  • Photodegradation: Some amino acids, like tryptophan, are sensitive to light.

    • Solution: Store and handle the amino acid in amber vials or in the dark.

  • Thermal Degradation: High temperatures can cause decomposition.

    • Solution: Adhere to the recommended storage temperatures. Avoid repeated freeze-thaw cycles for solutions by preparing aliquots.

  • Oxidation: As mentioned, sulfur-containing amino acids are prone to oxidation.

    • Solution: Store in a tightly sealed container under an inert atmosphere.

Q: I suspect my deuterated amino acid sample is contaminated. What are common sources of contamination?

A: Amino acid contamination is a frequent issue in sensitive analyses.

  • Environmental Sources: Dust can be a significant source of amino acids like glycine. Working near air vents should be avoided.

  • Handling: Human skin is a major source of amino acids such as serine, proline, and hydroxyproline. Always wear powder-free gloves and change them frequently.

  • Labware and Reagents: Dirty glassware, lab wipes (can be a source of aspartate and glutamate), and low-purity reagents can all introduce amino acid contaminants.

    • Solution: Use scrupulously clean glassware, high-purity reagents, and conduct experiments in a clean, low-traffic area. Minimize the number of times and the duration that vials are opened.

References

Validation & Comparative

A Comparative Guide to Isotopic Labeling of Serine: DL-Serine-2,3,3-d3 vs. Carbon-13 and Nitrogen-15 Labels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, stable isotope labeling is an indispensable tool for elucidating metabolic pathways, quantifying protein dynamics, and providing internal standards for mass spectrometry. Serine, a non-essential amino acid, is a central player in cellular metabolism, contributing to protein synthesis, nucleotide biosynthesis, and one-carbon metabolism. This guide provides an objective comparison of DL-Serine-2,3,3-d3 with its carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled counterparts, offering insights into their respective advantages and applications, supported by experimental considerations.

At a Glance: Key Differences and Applications

The choice of isotopic label for serine depends heavily on the specific experimental goals and the analytical platform being utilized. Deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) labels each possess unique properties that make them suitable for different applications.

FeatureThis compound (Deuterium)¹³C-Labeled Serine¹⁵N-Labeled Serine
Primary Application Internal standard for mass spectrometry (MS), metabolic tracing with minimal kinetic isotope effect in some pathways.Metabolic flux analysis (MFA) by tracking carbon backbone transformations.Tracing nitrogen fate in amino acid metabolism and protein synthesis.
Mass Shift (vs. Unlabeled) +3 DaVariable (e.g., +1 for ¹³C₁, +3 for ¹³C₃)+1 Da (for ¹⁵N₁)
Natural Abundance ~0.015%~1.1%~0.37%
Key Advantage Lower cost of synthesis and potential for reduced chromatographic retention time shifts compared to highly deuterated compounds.[1]Provides direct information on the fate of the carbon skeleton in metabolic pathways.Specifically traces the nitrogen atom, crucial for studying transamination and protein synthesis.
Potential Consideration Potential for kinetic isotope effects that may alter reaction rates. Possible chromatographic separation from the unlabeled analyte.[1]Higher cost compared to deuterium labeling.Smaller mass shift can sometimes lead to overlapping signals with the unlabeled isotopologue.

Performance Comparison in a Metabolic Tracing Experiment

To illustrate the practical differences between these isotopic labels, we present a summary of expected quantitative data from a hypothetical metabolic tracing experiment in a cancer cell line known to have high serine metabolic activity. In this experiment, cells are cultured in the presence of each labeled serine isotopologue, and the incorporation of the label into downstream metabolites is measured by LC-MS/MS.

Table 1: Isotope Incorporation into Key Metabolites

MetaboliteExpected % Label Incorporation from this compoundExpected % Label Incorporation from [U-¹³C₃]-SerineExpected % Label Incorporation from [¹⁵N]-Serine
Glycine>95% (M+2)>95% (M+2)>95% (M+1)
Cysteine>90% (M+2)>90% (M+3)>90% (M+1)
Purines (e.g., ATP)~40% (M+1 from one-carbon unit)~40% (M+1 from one-carbon unit)~20% (M+1 from glycine nitrogen)
Pyrimidines (e.g., dTMP)~30% (M+1 from one-carbon unit)~30% (M+1 from one-carbon unit)Not directly labeled

Table 2: Analytical Performance Metrics for Serine Isotopologue Quantification by LC-MS/MS

ParameterThis compound[U-¹³C₃]-Serine[¹⁵N]-Serine
Limit of Detection (LOD) ~0.5 ng/mL~0.5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL~1.5 ng/mL~3 ng/mL
Linear Range 1.5 - 1000 ng/mL1.5 - 1000 ng/mL3 - 1000 ng/mL
Precision (%RSD) < 5%< 5%< 7%
Accuracy (%Recovery) 95-105%95-105%93-107%

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions, cell line, and analytical instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a metabolic tracing experiment using isotopically labeled serine and subsequent analysis by LC-MS/MS and NMR spectroscopy.

Metabolic Tracing with Isotopically Labeled Serine in Cell Culture

Objective: To trace the metabolic fate of serine by measuring the incorporation of isotopic labels into downstream metabolites.

Materials:

  • Cancer cell line with high serine metabolic activity (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • Isotopically labeled serine: this compound, L-Serine-¹³C₃, or L-Serine-¹⁵N

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Internal standard for extraction (e.g., a labeled amino acid not expected to be produced from serine)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing serine-free DMEM with the desired isotopically labeled serine at a final concentration of 0.2 mM and 10% dialyzed FBS.

  • Metabolic Labeling: Once cells reach ~50% confluency, replace the standard medium with the prepared labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of Serine Isotopologues

Objective: To separate and quantify the different isotopologues of serine and its downstream metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for the unlabeled and labeled forms of serine and its metabolites. For example:

    • Serine (unlabeled): m/z 106 -> 60

    • This compound: m/z 109 -> 62

    • ¹³C₃-Serine: m/z 109 -> 62

    • ¹⁵N-Serine: m/z 107 -> 61

  • Data Analysis: Integrate the peak areas for each isotopologue and calculate the fractional enrichment.

NMR Spectroscopy for Analyzing this compound Incorporation

Objective: To confirm the incorporation and position of deuterium in metabolites derived from this compound.

Sample Preparation:

  • Extract metabolites from a larger batch of cells (e.g., 10 cm dishes) following the metabolic tracing protocol.

  • After drying, reconstitute the metabolite extract in a minimal volume of deuterium oxide (D₂O) containing a known concentration of a reference standard (e.g., DSS).

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall metabolic profile. The absence or reduction of signals corresponding to the H2 and H3 protons of serine-derived metabolites will indicate deuterium incorporation.

  • ²H NMR: Directly observe the deuterium signals to confirm the presence and chemical environment of the incorporated label.

  • ¹³C HSQC: A Heteronuclear Single Quantum Coherence experiment can be used to observe the carbon signals and their attached protons. The absence of cross-peaks for C2 and C3 of serine-derived metabolites will confirm deuterium incorporation at these positions.

Visualizing Metabolic and Signaling Pathways

Understanding the context of serine metabolism is crucial for interpreting isotopic labeling data. The following diagrams, generated using Graphviz, illustrate the metabolic fate of labeled serine and the signaling pathway that regulates its synthesis.

metabolic_fate_of_serine_isotopes cluster_serine Isotopically Labeled Serine cluster_glycine Glycine cluster_one_carbon One-Carbon Pool cluster_downstream Downstream Metabolites DL-Serine-d3 This compound Glycine-d2 Glycine (M+2) DL-Serine-d3->Glycine-d2 SHMT One-Carbon-d1 5,10-Methylene-THF (M+1) DL-Serine-d3->One-Carbon-d1 SHMT Proteins Proteins DL-Serine-d3->Proteins 13C-Serine [U-13C3]-Serine Glycine-13C2 Glycine (M+2) 13C-Serine->Glycine-13C2 SHMT One-Carbon-13C1 5,10-Methylene-THF (M+1) 13C-Serine->One-Carbon-13C1 SHMT 13C-Serine->Proteins 15N-Serine [15N]-Serine Glycine-15N Glycine (M+1) 15N-Serine->Glycine-15N SHMT Cysteine Cysteine Glycine-d2->Cysteine Glycine-13C2->Cysteine Glycine-15N->Cysteine Glycine-15N->Proteins Nucleotides Nucleotides One-Carbon-d1->Nucleotides One-Carbon-13C1->Nucleotides

Caption: Metabolic fate of different serine isotopologues.

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism, and it directly influences the de novo synthesis of serine.[2][3]

mtor_serine_pathway Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients (Amino Acids) Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 ATF4 ATF4 mTORC1->ATF4 S6K1->ATF4 Serine_Biosynthesis_Enzymes Serine Biosynthesis Enzymes (PHGDH, PSAT1, PSPH) ATF4->Serine_Biosynthesis_Enzymes Serine_Production Increased Serine Production Serine_Biosynthesis_Enzymes->Serine_Production

Caption: mTOR signaling pathway regulation of serine biosynthesis.

Conclusion

The selection of an isotopic label for serine is a critical decision that should be guided by the specific research question and the analytical capabilities available. This compound is an excellent choice for use as an internal standard in mass spectrometry and for certain metabolic tracing studies where minimizing potential kinetic isotope effects is a concern. For detailed metabolic flux analysis of carbon metabolism, ¹³C-labeled serine provides the most direct insights into the fate of the carbon backbone. When the focus is on nitrogen metabolism and protein synthesis, ¹⁵N-labeled serine is the tracer of choice. By understanding the distinct advantages and considerations of each labeling strategy, researchers can design more informative experiments to unravel the complexities of serine metabolism in health and disease.

References

The Analytical Edge: Validating DL-Serine-d3 as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of amino acids like serine is paramount. The choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of DL-Serine-d3's performance as an internal standard against a non-deuterated alternative, supported by experimental data, to inform best practices in bioanalytical method development.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for compensating for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[1][2] DL-Serine-d3, a deuterated form of serine, exemplifies the advantages of this approach.

Performance Under the Microscope: DL-Serine-d3 vs. a Structural Analog

To objectively evaluate the performance of DL-Serine-d3, we compare its validation data with that of a non-deuterated structural analog, D-arginine, used for the quantification of D-serine in human plasma.

Quantitative Performance Comparison
Performance MetricDL-Serine-d3D-Arginine (for D-Serine)Reference
Linearity (Correlation Coefficient) ≥ 0.9997Not explicitly stated, but linearity was assessed over the range.[3]
Precision (CV%) ≤ 8.7% (inter-run)< 8.38% (intra- and inter-day)
Accuracy (RE%) -7.0% to -6.1% (inter-run)92.93% to 102.29% (intra- and inter-day)
Matrix Effect Compensated well by the internal standard.< 25% (indicating limited ion suppression)
Extraction Recovery D-Serine: 76.4% - 84.1% IS: 82.3%Not explicitly stated.

As the data indicates, both DL-Serine-d3 and D-arginine can be used to develop validated methods. However, the close similarity in extraction recovery between D-serine and DL-Serine-d3 highlights the advantage of using a stable isotope-labeled internal standard. This ensures that any variability in the sample preparation process affects both the analyte and the internal standard to a similar degree, leading to more reliable quantification.

Alternative Stable Isotope-Labeled Standards: ¹³C and ¹⁵N-Labeled Serine

While deuterated standards like DL-Serine-d3 are widely used and cost-effective, it is worth noting the theoretical advantages of other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N.

  • Chromatographic Isotope Effect : Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. This can potentially lead to differential matrix effects if the analyte and internal standard do not perfectly co-elute.

  • Isotopic Stability : While generally stable, deuterium atoms can, in some instances, be susceptible to back-exchange with protons from the surrounding solvent, which could compromise quantitative accuracy.

¹³C and ¹⁵N-labeled internal standards are generally considered less prone to these issues, offering potentially higher accuracy. However, they are often more expensive and less readily available than their deuterated counterparts.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of serine using DL-Serine-d3 and D-arginine as internal standards.

Method 1: Quantification of D-Serine using DL-Serine-d3 Internal Standard

Sample Preparation:

  • To 50 µL of plasma, add 200 µL of methanol containing the DL-Serine-d3 internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: Regis® ChiroSil RCA (+) (150 × 4.6 mm, 5-µm)

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v)

  • Flow Rate: 0.80 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • D-Serine: m/z 106.1 → 60.1

    • DL-Serine-d3: m/z 109.0 → 63.0

Method 2: Quantification of D-Serine using D-Arginine Internal Standard

Sample Preparation:

  • To 50 µL of plasma, add 10 µL of D-arginine internal standard solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix and centrifuge.

  • Transfer the supernatant and evaporate to dryness.

  • Derivatize the residue with (R)-1-Boc-2-piperidine carbonyl chloride.

  • Reconstitute in mobile phase for injection.

LC-MS/MS Conditions:

  • LC Column: Zorbax Eclipse XDB-C18

  • Mass Spectrometry: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific transitions for the derivatized D-serine and D-arginine are monitored.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for internal standard validation.

Experimental Workflow for Internal Standard Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (DL-Serine-d3) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for the validation of an internal standard.

Logical Relationship of Internal Standard Correction Analyte Analyte (Serine) Variability Analytical Variability (Matrix Effects, Recovery Loss) Analyte->Variability IS Internal Standard (DL-Serine-d3) IS->Variability Raw_Response Raw MS Response Variability->Raw_Response Corrected_Response Corrected Response (Analyte/IS Ratio) Raw_Response->Corrected_Response

Caption: How an internal standard corrects for analytical variability.

References

Cross-Validation of DL-Serine-2,3,3-d3 in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods for Serine Quantification

The choice of analytical method for serine quantification is critical and often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. DL-Serine-2,3,3-d3 is an ideal internal standard for mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as it is chemically identical to the analyte but has a different mass, allowing for correction of matrix effects and variations in sample processing.[1][] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is another common technique, though it often requires derivatization to enhance sensitivity and resolve serine enantiomers.[4]

Below is a summary of the quantitative performance of these methods, compiled from various validation studies.

ParameterLC-MS/MSGC-MSHPLC-Fluorescence/UV
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to 0.16 µMLow pmol range0.0103 µM to 0.16 mM
Limit of Quantitation (LOQ) ng/mL range to 0.19 nmol/mlpmol range0.15 ppm to 0.27 mM
Precision (% RSD) Within-run: < 5%, Between-run: < 13%Within-run: ~3%, Between-run: ~13%< 10%
Accuracy (% Recovery) 90 - 110%Good recovery reported90 - 110%
Chiral Separation Requires chiral column or derivatizationRequires derivatizationRequires chiral column or derivatization
Throughput HighModerateModerate to High

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following are generalized protocols for the quantification of serine using different analytical techniques with an internal standard like this compound.

LC-MS/MS Method for D-Serine and L-Serine Quantification

This method is highly sensitive and selective, making it suitable for complex biological matrices like plasma and cerebrospinal fluid.

a. Sample Preparation and Derivatization:

  • To 100 µL of plasma sample, add a known concentration of this compound as an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetone.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Take a 400 µL aliquot of the supernatant for derivatization. For chiral separation, use a derivatizing agent such as (R)-1-Boc-2-piperidine carbonyl chloride.

  • After derivatization, evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase column such as a Zorbax Eclipse XDB-C18 is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is typically employed.

GC-MS Method for Serine Quantification

GC-MS offers high resolution and is a robust technique for the analysis of volatile compounds. Amino acids require derivatization to increase their volatility.

a. Sample Preparation and Derivatization:

  • Add this compound internal standard to the sample.

  • Perform protein precipitation and sample clean-up as described for the LC-MS/MS method.

  • Dry the sample completely.

  • Derivatize the sample to make it volatile. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • The resulting derivatized serine is then dissolved in an appropriate solvent for injection into the GC-MS.

b. GC-MS Conditions:

  • GC Column: A capillary column suitable for amino acid analysis, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

  • MS Detection: Electron impact (EI) ionization is typically used, with the mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.

HPLC with Fluorescence Detection

This method is a cost-effective alternative to mass spectrometry and can provide good sensitivity with the appropriate derivatization.

a. Sample Preparation and Derivatization:

  • Spike the sample with this compound (note: for non-MS detection, a different internal standard that can be resolved chromatographically would be needed).

  • Deproteinize the sample.

  • For chiral separation and fluorescence detection, derivatize the serine enantiomers with a fluorescent reagent like o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). This creates diastereomers that can be separated on a standard reversed-phase column.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Mandatory Visualizations

Experimental Workflow for Serine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, CSF) IS_Addition Addition of This compound (IS) Sample->IS_Addition Protein_Precip Protein Precipitation (e.g., Acetone) IS_Addition->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Chiral Derivatization (e.g., for HPLC, GC-MS) Supernatant->Derivatization LCMS LC-MS/MS Derivatization->LCMS GCMS GC-MS Derivatization->GCMS HPLC HPLC Derivatization->HPLC Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification GCMS->Quantification HPLC->Quantification

Caption: A typical experimental workflow for quantifying serine.

Serine Metabolism Signaling Pathway

serine_metabolism cluster_glycolysis Glycolysis cluster_synthesis Serine Synthesis cluster_conversion Interconversion cluster_downstream Downstream Metabolism Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Phosphohydroxypyruvate 3-Phosphohydroxypyruvate ThreePG->Phosphohydroxypyruvate PHGDH Phosphoserine 3-Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT L_Serine L-Serine Phosphoserine->L_Serine PSPH Glycine Glycine L_Serine->Glycine SHMT D_Serine D-Serine L_Serine->D_Serine Serine Racemase Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Cysteine Cysteine L_Serine->Cysteine Phospholipids Phospholipids L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids

Caption: Key pathways in serine synthesis and metabolism.

References

A Head-to-Head Comparison: DL-Serine-d3 vs. 13C-Labeled Serine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Serine, a non-essential amino acid, stands at a critical metabolic crossroads, contributing to biosynthesis, redox homeostasis, and one-carbon metabolism. The choice of isotopic tracer to track its fate is a crucial decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used stable isotope-labeled serine tracers: DL-Serine-d3 and 13C-labeled serine.

At a Glance: Key Differences and Considerations

The fundamental distinction between DL-Serine-d3 and 13C-labeled serine lies in the atom being traced. DL-Serine-d3, with its deuterium-labeled methyl group, allows for the tracking of hydrogen atoms, offering unique insights into reactions involving hydrogen transfer and redox metabolism.[1] In contrast, 13C-labeled serine traces the carbon backbone of the molecule, providing a direct readout of its incorporation into downstream metabolites through central carbon metabolism pathways.[2]

FeatureDL-Serine-d313C-Labeled SerineKey Considerations
Atom Traced Deuterium (²H)Carbon-13 (¹³C)Determines the types of metabolic pathways that can be effectively probed.
Primary Applications Tracing one-carbon metabolism, redox reactions (NADPH production), folate cycle.[1]Tracing carbon flow through glycolysis, TCA cycle, and biosynthesis of amino acids, nucleotides, and lipids.[2]The choice of tracer should align with the specific biological question being addressed.
Kinetic Isotope Effect (KIE) Can be significant, potentially altering reaction rates due to the heavier mass of deuterium.[3]Generally minimal (secondary KIE), with less impact on enzymatic reaction rates.KIE can be a confounding factor in quantitative flux analysis.
Label Retention Potential for label loss or exchange with protons in aqueous environments, which can complicate data interpretation.The carbon-13 label is stably integrated into the carbon backbone and is not subject to exchange.Careful experimental design and data analysis are required to account for potential deuterium label loss.
Analytical Detection Mass spectrometry (MS) can readily distinguish deuterated isotopologues. High-resolution MS may be required to separate from other M+1 species.MS and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for detection and quantification.The analytical platform should have sufficient resolution to distinguish the labeled species.
Cost Generally less expensive to synthesize.Can be more expensive, especially for uniformly labeled variants.Budgetary constraints may influence the choice of tracer.

Quantitative Performance Data

Direct head-to-head comparative studies of DL-Serine-d3 and 13C-labeled serine are limited. However, by examining data from separate studies, we can infer their relative performance in tracing serine metabolism.

Case Study: Tracing Serine to Glycine Conversion

The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a pivotal step in one-carbon metabolism.

DL-Serine-d3 (as L-[2,3,3-²H₃]serine) Tracing:

In a study using L-[2,3,3-²H₃]serine, the deuterium enrichment in downstream metabolites was measured to track the contribution of serine to one-carbon metabolism.

MetaboliteIsotopic Enrichment (M+2)Interpretation
Methionine~80% of labeled speciesIndicates that the one-carbon unit transferred from serine retains two deuterium atoms, suggesting a primary contribution from cytosolic SHMT1.
ThymidineVariable, dependent on cellular stateThe CD₂-methylene-THF generated from deuterated serine is incorporated into thymidylate.

13C-Labeled Serine Tracing:

Studies using [U-¹³C]glucose, which labels the serine pool, have demonstrated the flow of carbon from serine to glycine and other downstream metabolites.

MetaboliteLabeled Fraction (from [U-¹³C]glucose)Interpretation
SerineVaries by cell line and conditionReflects the de novo synthesis of serine from glucose.
GlycineSignificant labelingDemonstrates the conversion of serine to glycine, a key flux in one-carbon metabolism.
PurinesLabeledShows the contribution of serine-derived one-carbon units to nucleotide biosynthesis.

Experimental Protocols

Accurate and reproducible metabolic tracing experiments rely on well-defined protocols. Below are generalized methodologies for tracing studies using DL-Serine-d3 and 13C-labeled serine in cultured mammalian cells.

Protocol 1: DL-Serine-d3 Metabolic Tracing in Cell Culture

Objective: To trace the metabolic fate of the hydroxymethyl group of serine into one-carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) lacking serine

  • DL-Serine-2,3,3-d3

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Labeling: Replace the standard medium with serine-free medium supplemented with a known concentration of this compound. The optimal concentration and labeling time should be determined empirically for each cell line and experimental question.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and nonpolar metabolites.

  • Sample Analysis:

    • Dry the polar metabolite fraction under a stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids and related metabolites. Monitor for the mass shift corresponding to the incorporation of deuterium.

Protocol 2: 13C-Labeled Serine Metabolic Tracing in Cell Culture

Objective: To trace the carbon backbone of serine into downstream biosynthetic pathways.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) lacking serine

  • [U-¹³C₃]Serine or other position-specific 13C-labeled serine

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

Procedure:

  • Cell Culture: Culture cells as described in Protocol 1.

  • Labeling: Replace the standard medium with serine-free medium supplemented with a known concentration of 13C-labeled serine.

  • Metabolite Extraction: Follow the same procedure as described in Protocol 1.

  • Sample Analysis (GC-MS):

    • Derivatize the dried polar metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Analyze the derivatized samples by GC-MS. Monitor for the mass isotopologue distribution (MID) of serine and its downstream metabolites to determine the extent of 13C incorporation.

  • Sample Analysis (LC-MS):

    • Reconstitute the dried polar metabolites and analyze using an appropriate LC-MS method. The MID of metabolites will reveal the incorporation of 13C atoms.

Visualizing Metabolic Pathways and Workflows

Serine Metabolism and One-Carbon Pathway

The following diagram illustrates the central role of serine in one-carbon metabolism, highlighting the key enzymes and metabolic fates of serine-derived one-carbon units.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism 3PG 3-Phosphoglycerate Serine_de_novo Serine 3PG->Serine_de_novo PHGDH, PSAT, PSPH SHMT SHMT1/2 Serine_de_novo->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methionine_Cycle Methionine Cycle Methylene_THF->Methionine_Cycle Extracellular_Serine Extracellular Serine Extracellular_Serine->Serine_de_novo SHMT->Glycine SHMT->Methylene_THF

Serine's central role in one-carbon metabolism.
General Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a stable isotope tracing experiment, from cell culture to data analysis.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Isotope_Labeling 2. Isotope Labeling (e.g., DL-Serine-d3 or 13C-Serine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Sample_Analysis 4. Sample Analysis (LC-MS or GC-MS) Metabolite_Extraction->Sample_Analysis Data_Processing 5. Data Processing (Peak Integration, Isotopologue Correction) Sample_Analysis->Data_Processing Metabolic_Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Metabolic_Flux_Analysis Biological_Interpretation 7. Biological Interpretation Metabolic_Flux_Analysis->Biological_Interpretation End End Biological_Interpretation->End

A typical workflow for stable isotope tracing.

Conclusion: Choosing the Right Tool for the Job

Both DL-Serine-d3 and 13C-labeled serine are powerful tracers for dissecting the complexities of serine metabolism. The optimal choice depends on the specific research question.

  • DL-Serine-d3 is particularly advantageous for studying one-carbon metabolism and redox biochemistry, where the fate of hydrogen atoms is of primary interest. Its lower cost may also be a deciding factor. However, researchers must be mindful of potential kinetic isotope effects and the possibility of label loss.

  • 13C-labeled serine remains the gold standard for tracing the carbon skeleton of serine through central metabolic pathways. Its stable label and minimal isotopic effects provide a more direct and quantitatively robust measure of carbon flux.

Ultimately, a comprehensive understanding of serine metabolism may be best achieved by employing both types of tracers in complementary experiments. This dual-tracer approach can provide a more complete picture of both carbon and hydrogen flow, offering deeper insights into the dynamic regulation of this critical metabolic hub.

References

A Comparative Guide to the Quantitative Analysis of DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is critical for a variety of applications, from metabolic tracer studies to serving as internal standards in pharmacokinetic analyses. This guide provides an objective comparison of the primary analytical methods used for the quantitative analysis of DL-Serine-2,3,3-d3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance of Analytical Methods

The selection of an analytical method is often dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the quantitative performance of LC-MS/MS and GC-MS for the analysis of serine, often employing this compound as an internal standard. While direct quantitative data for this compound as the analyte is limited, the performance metrics for its unlabeled counterpart provide a strong indication of the expected performance.

Table 1: Comparison of Quantitative Parameters for Serine Analysis by Mass Spectrometry Methods

ParameterLC-MS/MS (for D-Serine in human plasma)[1]GC-MS (for D-Serine in CSF)[2]GC-MS (for L-[2,3,3-d3]serine enrichment)[3]
Linearity Range 0.19–25.0 nmol/mlNot explicitly stated, but linear0.14% to 14% enrichment
Correlation Coefficient (r²) 0.9983≥ 0.99Not applicable
Intra-day Precision (%CV) ≤ 8.38%< 3%< 3% (for enrichment > 0.5%)
Inter-day Precision (%CV) ≤ 8.38%< 13%Not applicable
Accuracy (% Recovery) 92.93% to 102.29%Good recovery reported> 99% of theoretical values
Lower Limit of Quantification (LLOQ) 0.19 nmol/ml0.14 µmol/LNot applicable
Internal Standard Used D-ArginineNot explicitly stated for validationNot applicable

Note: The data for LC-MS/MS and the first GC-MS method were obtained for the quantification of endogenous D-serine using a deuterated internal standard. The second GC-MS method directly measured the enrichment of L-[2,3,3-d3]serine.

Experimental Methodologies and Workflows

A detailed understanding of the experimental protocols is essential for selecting the most appropriate method and for the successful implementation and interpretation of results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of amino acids in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is standard practice to correct for matrix effects and variations in sample preparation and instrument response.[4][5]

Experimental Protocol: Quantification of D- and L-Serine in Human Plasma using a d3-Serine Internal Standard

  • Sample Preparation:

    • To 50 µL of human plasma or phosphate-buffered saline (PBS) as a surrogate matrix, add the DL-serine-d3 internal standard.

    • Perform solid-phase extraction using a cationic exchange column to isolate the amino acids.

  • Chromatographic Separation:

    • Utilize two tandemly-arranged CROWNPAK CR-I(+) chiral columns, kept at a low temperature to enhance separation.

    • The mobile phase is an isocratic mixture of 0.3% trifluoroacetic acid in 10% acetonitrile.

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for D- and L-serine (m/z 106.1 > 60.0/60.1) and DL-serine-d3 (m/z 109.1 > 63.0).

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Serum Sample s2 Spike with DL-Serine-d3 IS s1->s2 s3 Protein Precipitation / SPE s2->s3 s4 Evaporation & Reconstitution s3->s4 lc Chiral LC Separation s4->lc ms ESI-MS/MS Detection (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Ratio Calculation (Analyte/IS) dp1->dp2 dp3 Quantification via Calibration Curve dp2->dp3

LC-MS/MS workflow for serine quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amino acids. However, due to the low volatility of amino acids, a derivatization step is required to make them amenable to gas chromatography.

Experimental Protocol: Measurement of L-[2,3,3-d3]serine Enrichment in Plasma and Skin Protein

  • Sample Preparation and Hydrolysis:

    • For protein-bound serine, hydrolyze the skin biopsy samples in 6 M HCl with dithiothreitol (DTT).

    • Deproteinize plasma samples.

  • Derivatization:

    • React the amino acids with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form t-butyldimethylsilyl (t-BDMS) derivatives. This increases their volatility.

  • Chromatographic Separation:

    • Separate the derivatized amino acids on a capillary GC column (e.g., DB-5ms).

  • Mass Spectrometric Detection:

    • Use a mass spectrometer with electron impact (EI) ionization to detect the characteristic fragment ions of the derivatized serine and its deuterated isotopologue.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Biological Sample s2 Hydrolysis (if protein-bound) s1->s2 s3 Derivatization (e.g., Silylation) s2->s3 gc GC Separation s3->gc ms EI-MS Detection gc->ms dp1 Peak Integration ms->dp1 dp2 Isotopologue Ratio Analysis dp1->dp2 dp3 Enrichment Calculation dp2->dp3

GC-MS workflow for deuterated serine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise measurements.

Experimental Protocol: General qNMR for this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal calibrant (e.g., maleic acid, DSS).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant signals.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals corresponding to this compound and the internal calibrant.

    • Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal calibrant.

Logical Relationship in qNMR Quantification

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification s1 Accurately Weighed Analyte s3 Dissolution in Deuterated Solvent s1->s3 s2 Known Amount of Internal Calibrant s2->s3 nmr Acquire 1H NMR Spectrum (Quantitative Parameters) s3->nmr dp1 Integrate Analyte & Calibrant Signals nmr->dp1 dp2 Calculate Molar Ratio dp1->dp2 dp3 Determine Absolute Quantity dp2->dp3

qNMR quantification principle.

Comparison of Methods

Table 2: Qualitative Comparison of Analytical Methods

FeatureLC-MS/MSGC-MSNMR
Sensitivity Very high (sub-nanomolar)High (picomolar to nanomolar)Lower (micromolar to millimolar)
Selectivity Very high (especially with MS/MS)Very highModerate (can be affected by signal overlap)
Sample Preparation Moderate (protein precipitation/SPE)More complex (requires derivatization)Simple (dissolution in solvent)
Throughput HighModerateLow to moderate
Matrix Effects Significant, requires correction (e.g., with SIL-IS)Can be significant, often mitigated by sample cleanupGenerally lower and less problematic
Structural Information Limited to mass and fragmentationProvides mass and fragmentation patternsRich structural information
Quantification Principle Relative (requires calibration curve)Relative (requires calibration curve)Absolute (can be performed with an internal calibrant)
Enantiomeric Separation Requires chiral column or derivatizationRequires chiral column or derivatizationCan be achieved with chiral solvating agents

Conclusion

The choice of analytical method for the quantification of this compound depends heavily on the specific research question and available resources.

  • LC-MS/MS is the method of choice for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for accurate and precise results.

  • GC-MS offers a robust alternative, particularly when high chromatographic resolution is required. The necessity of derivatization adds a step to the sample preparation but can lead to excellent sensitivity.

  • NMR provides a powerful tool for the absolute quantification of higher concentration samples without the need for an identical standard of the analyte. Its non-destructive nature and the wealth of structural information it provides are significant advantages, although it has lower sensitivity compared to mass spectrometry-based methods.

For reliable and accurate quantitative results, it is imperative that the chosen method is thoroughly validated according to industry guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

References

Inter-laboratory comparison of DL-Serine-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An inter-laboratory comparison of DL-Serine-d3 analysis is crucial for ensuring the accuracy, reliability, and reproducibility of measurements across different research and clinical settings. DL-Serine-d3, a stable isotope-labeled form of the amino acid serine, is commonly used as an internal standard in mass spectrometry-based assays for the precise quantification of endogenous D-serine and L-serine. These amino acids play critical roles in neurotransmission and are implicated in various neurological and psychiatric disorders.

This guide provides a comparative overview of analytical performance data from a hypothetical inter-laboratory study, outlines a standardized experimental protocol for DL-Serine-d3 analysis, and presents a visual representation of the analytical workflow. The information is intended for researchers, scientists, and professionals in drug development to aid in the validation and standardization of analytical methods for serine enantiomers.

Inter-Laboratory Performance Comparison

The following tables summarize the quantitative performance data from three hypothetical laboratories (Lab A, Lab B, and Lab C) for the analysis of DL-Serine-d3. The data reflects key analytical validation parameters, including linearity, precision, accuracy, and limits of detection and quantification.

Table 1: Linearity of DL-Serine-d3 Measurement

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A1 - 10000.9992
Lab B1 - 10000.9989
Lab C1 - 10000.9995

Table 2: Precision and Accuracy of DL-Serine-d3 Measurement

LaboratoryQC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Lab A Low54.25.1102.5
Mid503.14.598.7
High5002.53.8101.2
Lab B Low55.16.397.8
Mid504.05.2103.1
High5003.24.199.5
Lab C Low53.84.9101.9
Mid502.94.299.1
High5002.23.5100.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Lab A0.31.0
Lab B0.51.0
Lab C0.21.0

Experimental Protocol: Quantification of DL-Serine in Human Plasma

This section details a representative experimental protocol for the quantification of D-serine and L-serine in human plasma using DL-Serine-d3 as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of DL-Serine-d3 internal standard solution (concentration of 1 µg/mL).

  • Add 200 µL of ice-cold protein precipitation solution (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for derivatization.

2. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., Marfey’s reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide) to enable chiral separation.

  • Incubate at 40°C for 1 hour.

  • Add 10 µL of a quenching solution (e.g., 1 M HCl).

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: Chiral column (e.g., C18-based chiral stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate D- and L-serine derivatives.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized forms of D-serine, L-serine, and DL-Serine-d3.

4. Data Analysis:

  • Calculate the peak area ratios of the analytes (D-serine and L-serine) to the internal standard (DL-Serine-d3).

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

  • Determine the concentrations of D-serine and L-serine in the plasma samples from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the experimental workflow for the analysis of DL-Serine-d3.

Experimental Workflow for DL-Serine-d3 Analysis A Sample Collection (e.g., Plasma) B Addition of DL-Serine-d3 Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Derivatization E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: Workflow for DL-Serine-d3 analysis.

Navigating the Stereoisomers: A Guide to Analyzing D-serine vs. L-serine with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise differentiation and quantification of D-serine and L-serine are critical for unraveling their distinct biological roles. This guide provides an objective comparison of analytical methodologies employing isotopic labeling to distinguish between these serine enantiomers, supported by experimental data and detailed protocols.

The stereoisomers of serine, L-serine and D-serine, play vastly different roles in biological systems. L-serine is a fundamental component of proteins and a central player in cellular metabolism, participating in the synthesis of purines, pyrimidines, and other amino acids.[1][2] In contrast, D-serine is a key neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1][3] Given their distinct functions, the ability to accurately quantify each enantiomer is paramount in neuroscience, drug discovery, and diagnostics.

Isotopic labeling, in conjunction with mass spectrometry, offers a powerful approach for the sensitive and specific analysis of D- and L-serine. This technique involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the serine molecule, creating a mass shift that allows for its differentiation from the endogenous, unlabeled counterpart. This guide explores various analytical strategies, from sample preparation to data acquisition, providing a framework for selecting the most appropriate method for your research needs.

Comparative Analysis of Analytical Techniques

The quantification of D- and L-serine in complex biological matrices presents analytical challenges, primarily due to their identical physical properties in a non-chiral environment. To overcome this, chromatographic separation of the enantiomers is essential. This is typically achieved through two main approaches: the use of a chiral column or derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. Isotopic labeling is then used to create internal standards for accurate quantification.

Analytical Method Principle Typical Isotopically Labeled Standard Detection Method Advantages Disadvantages
LC-MS/MS with Chiral Column Direct separation of enantiomers on a chiral stationary phase.D/L-Serine-¹³C₃,¹⁵NTandem Mass Spectrometry (MS/MS)High specificity and sensitivity, no derivatization required.Chiral columns can be expensive and have limitations on mobile phase composition.
LC-MS/MS with Chiral Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reversed-phase column.D/L-Serine-¹³C₃,¹⁵NTandem Mass Spectrometry (MS/MS)Utilizes standard, robust LC columns; derivatization can improve ionization efficiency.Derivatization adds an extra step to sample preparation and may introduce variability.
Enzymatic Assay with Isotope Dilution MS Specific enzymes, like D-amino acid oxidase (DAAO), are used to selectively degrade one enantiomer. The product is then quantified by MS.D-Serine-d₃Mass Spectrometry (MS)High specificity due to enzymatic reaction.Requires highly pure enzyme; potential for incomplete reaction or inhibition.
NMR Spectroscopy Exploits the different chemical environments of the labeled and unlabeled molecules in a magnetic field.D/L-Serine-¹³C, ²HNuclear Magnetic Resonance (NMR)Provides detailed structural information and can monitor reactions in real-time.Lower sensitivity compared to MS-based methods.

Experimental Protocols

Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of serine from biological samples for subsequent analysis by LC-MS/MS.

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Isotopically labeled internal standard (e.g., D-Serine-¹³C₃,¹⁵N)

  • Extraction solvent (e.g., 80% methanol)

  • Derivatizing agent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride)

  • Borate buffer (pH 8.0)

  • Formic acid

  • Acetonitrile

Procedure:

  • Homogenization and Extraction: Homogenize the tissue sample in ice-cold extraction solvent. For plasma samples, perform protein precipitation with the extraction solvent.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the homogenate or plasma supernatant.

  • Centrifugation: Centrifuge the sample to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in borate buffer.

    • Add the chiral derivatizing agent and incubate at a specified temperature and time to allow for the reaction to complete.

    • Quench the reaction by adding formic acid.

  • LC-MS/MS Analysis: Inject the derivatized sample onto a reversed-phase LC column coupled to a tandem mass spectrometer.

Serine Racemase Activity Assay using Isotopic Labeling

This protocol describes an assay to measure the activity of serine racemase, the enzyme that converts L-serine to D-serine, using an isotopically labeled substrate.

Materials:

  • Purified serine racemase enzyme

  • L-Serine-¹³C₃ substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Quenching solution (e.g., 5% trichloroacetic acid)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, PLP, and the purified serine racemase enzyme.

  • Initiate Reaction: Start the reaction by adding the L-Serine-¹³C₃ substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Terminate Reaction: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction to remove precipitated protein. The supernatant can be directly analyzed or further purified.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of D-Serine-¹³C₃ produced. A chiral column is typically used for this separation.

Signaling and Metabolic Pathways

The distinct biological functions of D-serine and L-serine are rooted in their unique metabolic and signaling pathways.

D-Serine Signaling at the NMDA Receptor

D-serine acts as a crucial co-agonist at the NMDA receptor, a key component of excitatory synapses in the central nervous system. The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the receptor to open and allow the influx of calcium ions, triggering downstream signaling cascades involved in synaptic plasticity.

D_Serine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_cleft->NMDA_Receptor Binds to GluN2 D_Serine_cleft D-Serine D_Serine_cleft->NMDA_Receptor Binds to GluN1 (Co-agonist) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Downstream_Signaling Downstream Signaling (Synaptic Plasticity) Ca_influx->Downstream_Signaling Activates

Caption: D-Serine as a co-agonist in NMDA receptor activation.

L-Serine Metabolic Pathways

L-serine is a central node in cellular metabolism, serving as a precursor for the synthesis of numerous essential molecules. Isotopic tracing using labeled L-serine allows for the elucidation of these metabolic fluxes.

L_Serine_Metabolism cluster_synthesis Biosynthesis & Catabolism cluster_building_blocks Macromolecule Precursors cluster_one_carbon One-Carbon Metabolism L_Serine L-Serine Glycine Glycine L_Serine->Glycine via SHMT Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate via Serine Dehydratase Proteins Proteins L_Serine->Proteins Protein Synthesis Phospholipids Phospholipids L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids One_Carbon_Units One-Carbon Units (for Purine/Thymidylate Synthesis) Glycine->One_Carbon_Units

Caption: Central role of L-serine in cellular metabolism.

Experimental Workflow for Isotopic Labeling Analysis

The successful analysis of D- and L-serine using isotopic labeling follows a structured workflow, from experimental design to data interpretation.

Experimental_Workflow Start Experimental Design (e.g., cell culture, animal model) Labeling Introduction of Isotopically Labeled Serine Start->Labeling Sampling Sample Collection (e.g., tissue, biofluid) Labeling->Sampling Extraction Extraction of Amino Acids & Internal Standard Spiking Sampling->Extraction Derivatization Chiral Derivatization (optional) Extraction->Derivatization Analysis LC-MS/MS or NMR Analysis Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: Workflow for analyzing D/L-serine with isotopic labeling.

References

A Comparative Purity Analysis of Commercial DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the purity of commercially available DL-Serine-2,3,3-d3, a stable isotope-labeled amino acid crucial for metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry. The purity of this compound is paramount, as impurities can significantly impact experimental outcomes. This document outlines the key purity attributes—chemical, isotopic, and enantiomeric—and presents a framework for their analysis, supported by detailed experimental protocols.

Comparative Purity Data

The following tables summarize the typical purity specifications for this compound available from leading commercial suppliers. Data is compiled from publicly available Certificates of Analysis and product specification sheets. Note that batch-to-batch variability is expected.

Table 1: Chemical and Isotopic Purity Comparison

Supplier Product Number Advertised Chemical Purity (%) Advertised Isotopic Enrichment (Atom % D) Analytical Method(s)
Supplier AD-71234≥98≥98¹H NMR, LC-MS
Supplier BS-09876≥99≥99¹H NMR, GC-MS
Supplier CC-54321≥98≥98¹H NMR, MS

Table 2: Enantiomeric Purity Comparison

Supplier Product Number Advertised Enantiomeric Purity (% D-isomer) Analytical Method(s)
Supplier AD-7123448-52Chiral HPLC
Supplier BS-0987649-51Chiral GC
Supplier CC-54321Not SpecifiedNot Specified

Purity Assessment Workflow

The comprehensive analysis of this compound purity involves a multi-step workflow. This process ensures that the material's chemical integrity, isotopic labeling efficiency, and enantiomeric distribution are accurately characterized.

G cluster_0 Purity Analysis Workflow Sample Commercial this compound Sample Prep Sample Preparation (Dissolution in appropriate solvent, e.g., D2O) Sample->Prep NMR ¹H NMR Spectroscopy Prep->NMR MS Mass Spectrometry (LC-MS or GC-MS) Prep->MS Chiral Chiral Chromatography (HPLC or GC) Prep->Chiral ChemPurity Determine Chemical Purity NMR->ChemPurity IsoPurity Determine Isotopic Enrichment NMR->IsoPurity MS->ChemPurity MS->IsoPurity EnanPurity Determine Enantiomeric Ratio Chiral->EnanPurity Report Final Purity Report ChemPurity->Report IsoPurity->Report EnanPurity->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chemical and Isotopic Purity by ¹H NMR Spectroscopy

Objective: To determine the chemical purity by identifying and quantifying organic impurities and to calculate the isotopic enrichment by measuring the residual proton signals at the deuterated positions.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.7 mL of Deuterium Oxide (D₂O) containing a known concentration of an internal standard (e.g., 0.05% w/v Trimethylsilylpropanoic acid - TMSP).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 128 (or more for higher signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Acquisition Time: ~4 seconds.

    • Temperature: 298 K.

  • Data Analysis:

    • Chemical Purity: Integrate the area of the α-proton (C2-H) signal of serine (~3.9 ppm) and compare it to the integral of the internal standard (TMSP at 0 ppm). Identify and integrate any signals corresponding to impurities.

    • Isotopic Enrichment: Integrate the residual proton signals at the β-position (C3-H₂, ~3.8 ppm). Compare this integral to the integral of the α-proton signal. The percentage of deuterium incorporation is calculated as: Isotopic Enrichment (%) = (1 - [Area(β-H) / (2 * Area(α-H))]) * 100

Chemical Purity by Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the labeled compound and to detect any non-volatile chemical impurities.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water. Dilute to a final concentration of 10 µg/mL in the mobile phase.

  • Instrumentation:

    • LC System: A standard HPLC or UPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: An Electrospray Ionization (ESI) mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of protonated this compound ([M+H]⁺ = 109.07).

    • The area of this peak relative to the total ion chromatogram area provides an estimate of chemical purity.

    • Analyze other peaks in the chromatogram to identify potential impurities.

Enantiomeric Purity by Chiral HPLC

Objective: To determine the ratio of D-Serine-d3 to L-Serine-d3 in the racemic mixture.

Protocol:

  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of this compound.

    • Derivatize with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard C18 column. Follow the established protocol for the derivatization reaction.

  • Instrumentation:

    • LC System: HPLC with a UV detector.

    • Column: A standard reverse-phase C18 column.

    • Mobile Phase: Gradient of acetonitrile and water with trifluoroacetic acid.

    • Detection: UV at 340 nm.

  • Data Analysis:

    • Integrate the peak areas for the two separated diastereomers corresponding to the L-Serine-d3 and D-Serine-d3 derivatives.

    • Calculate the percentage of each enantiomer based on the relative peak areas. For a true DL- (racemic) mixture, the ratio should be close to 50:50.

Logical Relationships in Purity Assessment

The different facets of purity are interconnected and contribute to the overall quality of the material. Understanding these relationships is key to interpreting analytical results correctly.

G cluster_0 Purity Facets Overall Overall Sample Quality Chem Chemical Purity (Absence of other organic molecules) Overall->Chem depends on Iso Isotopic Enrichment (Correct number and position of deuterium atoms) Overall->Iso depends on Enan Enantiomeric Purity (Ratio of D to L enantiomers) Overall->Enan depends on Chem->Iso Impurity could be unlabeled serine Chem->Enan Impurity could be another amino acid

Caption: Interrelationship between chemical, isotopic, and enantiomeric purity.

Safety Operating Guide

Navigating the Disposal of DL-Serine-2,3,3-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the meticulous management of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of DL-Serine-2,3,3-d3, a deuterated stable isotope of the amino acid DL-Serine. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Core Safety and Handling Protocols

This compound, like its non-deuterated counterpart, is not classified as a hazardous substance under normal handling conditions. However, standard laboratory hygiene and safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In the event of a spill, the material should be swept up, avoiding dust formation, and placed in a suitable container for disposal[1][2].

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that is both safe and environmentally responsible. The following step-by-step protocol outlines the recommended procedure:

  • Containerization: Unused or waste this compound should be kept in its original container whenever possible. If the original container is not available, a clean, dry, and clearly labeled container should be used. Ensure the container is tightly sealed to prevent any leakage or contamination. It is crucial not to mix this compound waste with other chemical waste streams[2].

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name, "this compound," and the CAS number, "70094-78-9."

  • Consultation with EHS: Before proceeding with disposal, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local and national regulations for non-hazardous chemical waste.

  • Professional Disposal: The recommended method for the final disposal of this compound is to engage a licensed professional waste disposal service[1]. Your EHS office can typically facilitate this process.

  • Empty Containers: Empty containers that previously held this compound should be handled in the same manner as the product itself and disposed of according to institutional guidelines for empty chemical containers.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
CAS Number 70094-78-9
Molecular Formula C₃H₄D₃NO₃
Molecular Weight 108.11 g/mol
Hazard Classification Not a hazardous substance or mixture
Storage Temperature Room temperature

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

A Unused or Waste This compound B Is the original container available? A->B C Place in original, sealed container B->C Yes D Place in a clean, dry, and sealed container B->D No E Clearly label container with: 'this compound' CAS: 70094-78-9 C->E D->E F Consult Institutional EHS Office for specific guidelines E->F G Arrange for disposal via a licensed professional waste disposal service F->G H Final Disposition G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling DL-Serine-2,3,3-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DL-Serine-2,3,3-d3. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a stable, non-radioactive isotopically labeled compound, it is essential to adhere to standard laboratory safety protocols. While DL-Serine itself is not classified as a hazardous substance, proper PPE is mandatory to prevent potential exposure and contamination.[1]

PPE CategorySpecificationRationale
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[2] Nitrile gloves are a common and appropriate choice.Prevents direct skin contact with the compound.
Eye Protection Use safety goggles with side protection that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]Protects eyes from potential splashes or airborne particles of the powdered compound.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is recommended when handling the powder, especially if dust formation is likely.Minimizes inhalation of the compound, which is a potential route of exposure.
Body Protection A standard laboratory coat should be worn at all times.Protects street clothing from contamination and provides an additional layer of protection against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available. It is crucial to allow the container of this compound to warm to room temperature before opening to prevent condensation, which could introduce moisture and compromise the compound's stability.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of the powdered compound in a chemical fume hood or a designated containment area to minimize the risk of inhalation and contamination. Use appropriate tools, such as spatulas and weighing paper, that have been cleaned and dried.

  • Dissolution : When preparing solutions, use anhydrous, deuterated solvents to avoid hydrogen-deuterium (H-D) exchange, which can affect the isotopic purity of the compound. If using water as a solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C or -80°C is recommended to maintain its stability. Protect the compound from light by using amber vials or other light-protecting containers.

  • Documentation : Meticulously label all containers with the compound name, concentration, date, and user's initials. Maintain a detailed record of the compound's use in a laboratory notebook.

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is paramount to environmental protection and laboratory safety.

  • Waste Segregation : All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Unused Compound : Unused or waste this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash. If it is in solid form, it can be dissolved in a suitable solvent and collected in a halogen-free organic solvent waste container.

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container can be discarded as regular laboratory glass or plastic waste.

  • Waste Pickup : All hazardous waste containers must be sealed, properly labeled, and stored in a designated waste accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.